Aplodan
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIPWTMKYXWFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOP(=O)(O)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219100 | |
| Record name | Creatinolfosfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6903-79-3 | |
| Record name | Creatinol O-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6903-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creatinolfosfate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Creatinolfosfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Creatinolfosfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Creatinolfosfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINOLFOSFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O564RN1QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of Novel Creatine Analogs in Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) monohydrate is a widely researched and utilized supplement for enhancing skeletal muscle performance, primarily through its role in cellular energy metabolism. The creatine kinase/phosphocreatine (CK/PCr) system is fundamental for the rapid regeneration of adenosine (B11128) triphosphate (ATP) during high-intensity exercise. However, the pursuit of analogs with improved physicochemical properties and potentially enhanced biological activity has led to the development of several novel creatine derivatives. This technical guide provides an in-depth analysis of the biological activity of these novel creatine analogs in skeletal muscle, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Creatine Analogs: An Overview
The primary motivation for developing creatine analogs is to overcome some of the perceived limitations of creatine monohydrate, such as its relatively low solubility in water and its reliance on a specific transporter (the creatine transporter, CreaT) for cellular uptake. Key modifications to the creatine molecule have included esterification, salt formation, and conjugation with polymers. This guide will focus on the following prominent analogs:
-
Creatine Ethyl Ester (CEE)
-
Creatine Hydrochloride (HCl)
-
Creatine Nitrate
-
Polyethylene Glycol (PEG)-Conjugated Creatine
-
Cyclocreatine
-
Guanidinopropionic Acid (GPA)
Creatine Ethyl Ester (CEE)
Creatine ethyl ester was developed with the hypothesis that esterification would enhance its lipophilicity, leading to improved absorption and cell permeability, potentially bypassing the need for the creatine transporter.[1] However, research has demonstrated that CEE is highly unstable in the acidic environment of the stomach and at neutral pH, leading to its rapid degradation into creatinine (B1669602), a biologically inactive byproduct.[1][2]
Quantitative Data: CEE vs. Creatine Monohydrate
A key study by Spillane and colleagues in 2009 provided a direct comparison of the effects of CEE and creatine monohydrate supplementation in non-resistance-trained males over a 42-day period.[2][3][4] The results, summarized below, indicate that CEE is less effective than creatine monohydrate at increasing muscle creatine content and leads to significantly higher serum creatinine levels.[2]
| Parameter | Creatine Monohydrate Group | Creatine Ethyl Ester Group | Placebo Group | Key Findings |
| Serum Creatine | Significantly increased | No significant increase | No significant increase | CEE did not significantly increase serum creatine levels compared to placebo.[3][4] |
| Serum Creatinine | No significant increase | Significantly increased | No significant increase | CEE supplementation led to a significant increase in serum creatinine, indicating its degradation rather than uptake.[2][3] |
| Muscle Creatine Content | Significant increase | Modest, non-significant increase | No significant increase | Creatine monohydrate was more effective at increasing muscle creatine stores.[2] |
Experimental Protocol: Comparative Efficacy Study (Spillane et al., 2009)
Objective: To compare the effects of creatine monohydrate and creatine ethyl ester supplementation on muscle creatine levels, body composition, and strength.
Participants: 30 non-resistance-trained males were randomly assigned to one of three groups: creatine monohydrate, creatine ethyl ester, or placebo (maltodextrose).
Supplementation Protocol:
-
Loading Phase (Days 1-5): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ).[4]
-
Maintenance Phase (Days 6-42): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).[4]
Key Measurements:
-
Blood Samples: Collected on days 0, 6, 27, and 48 to determine serum creatine and creatinine concentrations.
-
Muscle Biopsies: Obtained from the vastus lateralis before and after the 42-day supplementation period to measure muscle creatine content.
-
Performance Testing: 1-repetition maximum (1RM) for bench press and squat was assessed before and after the study.
Visualization: Metabolic Fate of CEE vs. Creatine Monohydrate
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Functional Insights into Guanidino-Phosphonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidino-phosphonic acid derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their structural mimicry of key biological motifs, such as the guanidinium (B1211019) group of arginine and the phosphate (B84403) group, allows them to interact with a range of biological targets, including enzymes and cellular signaling proteins. This technical guide provides a comprehensive analysis of the structural and functional aspects of these derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing their interactions with cellular signaling pathways.
Introduction
The unique chemical architecture of guanidino-phosphonic acid derivatives, combining the highly basic guanidinium group with the tetrahedral phosphonate (B1237965) moiety, underpins their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen bonding interactions, mimicking the side chain of arginine and enabling binding to arginine-recognizing enzymes and receptors. The phosphonate group, as a stable isostere of the phosphate group, can act as a transition-state analog for enzymatic reactions involving phosphate transfer or hydrolysis. This dual functionality makes them attractive candidates for the development of inhibitors for various enzymes, including proteases, kinases, and nitric oxide synthases.
Structural Features and Synthesis
The core structure of a guanidino-phosphonic acid derivative consists of a phosphonic acid group attached to a carbon atom which is also linked to a guanidino group, either directly or through a linker. The synthesis of these compounds can be approached through several strategies, primarily involving the formation of the C-P bond and the introduction of the guanidino group.
General Synthesis Strategies
A common approach involves the phosphorylation of a precursor molecule already containing a masked or functionalized guanidino group. Alternatively, a phosphonate-containing molecule can be synthesized first, followed by the introduction of the guanidino moiety.
A detailed, generalized protocol for the synthesis of phosphonic acid arginine mimetics is provided below:
Experimental Protocol: Synthesis of Phosphonic Arginine Mimetics
This protocol describes the synthesis of phosphonic acid analogues of arginine, which serve as potent enzyme inhibitors. The synthesis involves the amidoalkylation of an aldehyde, followed by guanylation and deprotection steps.
Materials:
-
Appropriate aldehyde precursor (e.g., 4-(N-Boc-amino)phenylacetaldehyde)
-
Benzyl (B1604629) carbamate (B1207046) (Cbz-NH2)
-
Diphenyl phosphite
-
Copper (II) triflate (Cu(OTf)2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
-
Mercury(II) chloride (HgCl2)
-
Triethylamine (B128534) (TEA)
-
Concentrated hydrochloric acid (HCl)
-
Propylene (B89431) oxide
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Amidoalkylation:
-
Dissolve the aldehyde precursor and benzyl carbamate in dichloromethane.
-
Add copper (II) triflate as a catalyst and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction and purify the resulting Cbz-protected aminoalkylphosphonate diphenyl ester by silica (B1680970) gel chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified product in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature to remove the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Guanylation:
-
Dissolve the deprotected amine in a suitable solvent like DMF.
-
Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and mercury(II) chloride.
-
Add triethylamine and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture and purify the product.
-
-
Deprotection:
-
Suspend the guanylated intermediate in concentrated hydrochloric acid.
-
Reflux the mixture to remove all protecting groups (Cbz, Boc, and phenyl esters).
-
Cool the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethanol and add propylene oxide to precipitate the final phosphonic acid arginine mimetic.
-
Collect the solid by filtration and dry under vacuum.
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Functional Analysis: Enzyme Inhibition
Guanidino-phosphonic acid derivatives have shown significant inhibitory activity against a variety of enzymes. Their mechanism of action often involves mimicking the natural substrate or the transition state of the enzymatic reaction.
Inhibition of Aminopeptidases
Phosphonic acid arginine mimetics have been investigated as inhibitors of M1 and M17 aminopeptidases from Plasmodium falciparum, the parasite responsible for malaria.[1][2] These enzymes are crucial for the parasite's survival, making them attractive drug targets.
| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) in µM |
| Homoarginine derivative | PfA-M1 | Low micromolar range[2] |
| Arginine derivative | PfA-M1 | ~10-fold higher than homoarginine derivative[2] |
| 4-(Pyrazol-1-yl)phenyl derivative | PfA-M17 | Potent inhibitor[1] |
Table 1: Inhibitory activity of phosphonic acid arginine mimetics against Plasmodium falciparum aminopeptidases.[1][2]
Inhibition of Nitric Oxide Synthase (NOS)
Guanidino compounds can act as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. The inhibitory activity is often assessed by measuring the conversion of L-arginine to L-citrulline.
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay
This protocol details a method to determine the inhibitory potential of guanidino-phosphonic acid derivatives on NOS activity by monitoring the formation of a fluorescent product.
Materials:
-
Purified recombinant NOS isoforms (nNOS, eNOS, or iNOS)
-
L-arginine (substrate)
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
FAD and FMN
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds (guanidino-phosphonic acid derivatives)
-
Fluorescent probe for NO detection
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing assay buffer, NADPH, calmodulin, BH4, FAD, FMN, and the NOS enzyme.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Execution:
-
Add the test compounds to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the fluorescent probe for NO detection according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Signaling Pathways
Guanidino-phosphonic acid derivatives can modulate cellular signaling pathways, particularly those involving protein kinases, due to their ability to mimic arginine and phosphorylated substrates.
Protein Kinase Signaling
Protein kinases are key regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The PI3K/Akt signaling pathway is a crucial pathway that controls cell growth, proliferation, and survival.[3][4][5] Guanidino-phosphonic acid derivatives have the potential to interfere with this pathway by acting as competitive or allosteric inhibitors of kinases like PI3K or Akt.
Below is a diagram illustrating the general workflow for a cell-based kinase inhibition assay, which can be used to evaluate the effect of these compounds on cellular signaling.
References
- 1. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Salts of Phosphonic Acid Derivatives: Illustrative Examples of Solid State NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid on Myoblasts: A Review of Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the in vitro effects of the chemical compound 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts. Myoblasts, the progenitor cells of muscle fibers, are a critical focus in research related to muscle regeneration, disease modeling, and the development of therapeutic agents. Understanding the interaction of specific chemical entities with these cells is paramount for advancing skeletal muscle research. However, a thorough review of the current scientific literature reveals a significant gap in the knowledge regarding the direct effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblast biology. Extensive searches of scholarly databases have not yielded any specific studies investigating the impact of this particular compound on myoblast proliferation, differentiation, or associated signaling pathways.
This document will, therefore, outline the standard methodologies and key signaling pathways typically investigated in the context of myoblast responses to external stimuli. This will serve as a foundational guide for researchers interested in exploring the potential effects of novel compounds such as 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.
Introduction to Myoblast Biology
Myoblasts are mononucleated muscle precursor cells that undergo a highly regulated process of proliferation and differentiation to form multinucleated myotubes, the foundational structures of muscle fibers. This process, known as myogenesis, is governed by a complex interplay of signaling pathways and transcription factors. In vitro studies using myoblast cell lines (e.g., C2C12) are fundamental to understanding the molecular mechanisms that control muscle development and regeneration. The study of exogenous compounds on these cells can reveal potential therapeutic agents for muscle wasting diseases, age-related muscle decline (sarcopenia), and traumatic muscle injury.
Standard Experimental Protocols for Assessing Myoblast Function
When investigating the effects of a novel compound like 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts, a series of standardized in vitro assays are typically employed.
Cell Culture
-
Cell Line: Murine C2C12 myoblasts are a commonly used and well-characterized cell line for studying myogenesis.
-
Growth Medium (GM): High-serum medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS)) is used to maintain myoblasts in a proliferative state.
-
Differentiation Medium (DM): Low-serum medium (e.g., DMEM with 2% Horse Serum) is used to induce myoblasts to exit the cell cycle and differentiate into myotubes.
Key Experimental Assays
The following table outlines the standard experimental protocols used to assess the impact of a test compound on myoblast proliferation and differentiation.
| Parameter Assessed | Experimental Protocol | Description |
| Cell Viability/Cytotoxicity | MTT Assay | Myoblasts are incubated with the test compound for various durations. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The absorbance is measured to quantify cell viability. |
| Cell Proliferation | BrdU Incorporation Assay | Cells are treated with the compound and then incubated with Bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA during cell proliferation. An anti-BrdU antibody is used for detection and quantification. |
| Myogenic Differentiation | Immunocytochemistry for Myosin Heavy Chain (MyHC) | After inducing differentiation in the presence of the test compound, cells are fixed and stained with an antibody specific for MyHC, a key marker of mature myotubes. The fusion index (percentage of nuclei within MyHC-positive myotubes) can be calculated. |
| Creatine Kinase (CK) Activity Assay | CK is an enzyme whose activity increases significantly during myogenic differentiation. Cell lysates are analyzed for CK activity as a quantitative measure of differentiation. | |
| Gene Expression Analysis | Quantitative PCR (qPCR) | RNA is extracted from treated and control cells and reverse-transcribed to cDNA. qPCR is then used to measure the expression levels of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, Myogenin, and MRF4. |
| Protein Expression Analysis | Western Blotting | Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against specific proteins of interest (e.g., MyHC, MyoD, Myogenin, and key signaling proteins). |
Core Signaling Pathways in Myoblasts
Several key signaling pathways are known to regulate myoblast proliferation and differentiation. Investigating the modulation of these pathways would be a critical step in understanding the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, particularly the ERK1/2 cascade, is a primary regulator of myoblast proliferation. Activation of this pathway generally promotes cell division and inhibits differentiation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of myoblast differentiation and survival. Activation of Akt promotes the expression of myogenic regulatory factors and the fusion of myoblasts into myotubes.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the initial investigation of the in vitro effects of a novel compound on myoblasts.
Conclusion and Future Directions
While there is currently no available data on the in vitro effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblasts, this guide provides a comprehensive framework for such an investigation. The outlined experimental protocols and an understanding of the key signaling pathways in myoblast biology are essential for characterizing the potential of this and other novel compounds to modulate muscle cell behavior. Future research efforts are required to explore the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on myoblast proliferation, differentiation, and the underlying molecular mechanisms. Such studies would be invaluable to the fields of muscle biology and regenerative medicine.
Unraveling the Antioxidant Power of Alpha-Lipoic Acid in Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, has garnered significant attention for its potent antioxidant properties, particularly within metabolically active tissues such as skeletal muscle. This technical guide provides an in-depth exploration of the mechanisms through which ALA mitigates oxidative stress in muscle tissue, focusing on its direct radical scavenging activities and its influence on key intracellular signaling pathways. We delve into the intricate roles of the AMPK/PGC-1α and Nrf2 pathways, which are central to ALA's indirect antioxidant and mitochondrial biogenesis effects. Furthermore, this document offers a compilation of detailed experimental protocols for assessing oxidative stress markers in muscle tissue, alongside a synthesis of quantitative data from pertinent studies. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of alpha-lipoic acid in muscle-related pathologies and performance.
Introduction: The Double-Edged Sword of Oxidative Stress in Muscle
Skeletal muscle, a highly dynamic and metabolically demanding tissue, is in a constant state of flux between the generation of reactive oxygen species (ROS) and their neutralization by endogenous antioxidant systems. While physiological levels of ROS are crucial for normal cellular signaling and adaptation to exercise, excessive production can lead to oxidative stress. This imbalance can inflict damage upon lipids, proteins, and DNA, contributing to muscle fatigue, impaired recovery, and the pathogenesis of various muscular disorders.
Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple capable of directly scavenging a variety of ROS.[1] What makes ALA particularly compelling is its amphipathic nature, allowing it to function in both aqueous and lipid cellular compartments.[2] Beyond its direct antioxidant capacity, ALA exerts significant indirect antioxidant effects by regenerating other key antioxidants like vitamin C, vitamin E, and glutathione (B108866).[3][4] This "antioxidant of antioxidants" role amplifies the cell's overall defense against oxidative damage.[1]
Key Signaling Pathways Modulated by Alpha-Lipoic Acid
ALA's antioxidant prowess extends beyond direct radical scavenging to the modulation of critical intracellular signaling pathways that govern the expression of endogenous antioxidant enzymes and mitochondrial function.
The Nrf2-ARE Pathway: Upregulating Endogenous Defenses
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding for phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[6]
Alpha-lipoic acid has been shown to activate the Nrf2 signaling pathway.[1] By promoting the nuclear translocation of Nrf2, ALA enhances the expression of a battery of protective genes, thereby bolstering the muscle cell's intrinsic antioxidant capacity.
The AMPK/PGC-1α Pathway: Enhancing Mitochondrial Function
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as exercise and nutrient deprivation.[7] Once activated, AMPK initiates a cascade of events aimed at restoring cellular energy balance, including the upregulation of mitochondrial biogenesis and function. A key downstream target of AMPK is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[8]
PGC-1α is a master regulator of mitochondrial biogenesis.[8] Its activation leads to an increase in the number and function of mitochondria, which are the primary sites of cellular respiration and also a major source of ROS. By enhancing mitochondrial efficiency, PGC-1α can help to reduce the leakage of electrons from the electron transport chain, thereby decreasing ROS production.
Studies have demonstrated that alpha-lipoic acid can activate AMPK in skeletal muscle.[9] This activation, in turn, promotes the expression and activity of PGC-1α, leading to enhanced mitochondrial biogenesis and improved antioxidant capacity.[9][10] This positions ALA as a molecule that not only combats existing oxidative stress but also helps to prevent its formation at the source.
Quantitative Data on the Effects of Alpha-Lipoic Acid in Muscle Tissue
The following tables summarize quantitative findings from various studies investigating the impact of alpha-lipoic acid supplementation on markers of oxidative stress and antioxidant enzyme activity in muscle tissue.
Table 1: Effect of Alpha-Lipoic Acid on Antioxidant Enzyme Activity in Muscle Tissue
| Enzyme | Model | ALA Dosage | Duration | % Change vs. Control | Reference |
| Superoxide (B77818) Dismutase (SOD) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Increased | [11] |
| Catalase (CAT) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Increased | [11] |
| Glutathione Peroxidase (GPx) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Increased | [11] |
Table 2: Effect of Alpha-Lipoic Acid on Markers of Oxidative Damage in Muscle Tissue
| Marker | Model | ALA Dosage | Duration | % Change vs. Control | Reference |
| Malondialdehyde (MDA) | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Decreased | [11] |
| Lipid Hydroperoxides | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Decreased | [11] |
| Advanced Oxidation Protein Products | Insulin-resistant rats | 30 mg/kg/day | 4 weeks | Decreased | [11] |
| Protein Carbonyls | Not specified in search results | - | - | - | - |
Detailed Experimental Protocols
This section provides standardized methodologies for the assessment of key oxidative stress markers in muscle tissue.
Experimental Workflow Overview
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a suitable indicator molecule by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the reaction.
-
Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Xanthine solution
-
Xanthine oxidase solution
-
Indicator solution (e.g., Nitroblue Tetrazolium - NBT or Cytochrome c)
-
Tissue homogenate supernatant
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and the indicator solution in a 96-well plate.[12]
-
Add the tissue homogenate supernatant to the sample wells.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).[13]
-
Calculate the percentage of inhibition of the indicator reduction, which is proportional to the SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of indicator reduction by 50%.
-
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
Tissue homogenate supernatant
-
-
Procedure:
-
Add the tissue homogenate supernatant to a quartz cuvette containing phosphate buffer.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.[14]
-
The rate of decrease in absorbance is proportional to the catalase activity. The activity is calculated using the molar extinction coefficient of H₂O₂.
-
Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that indirectly measures GPx activity by monitoring the consumption of NADPH.
-
Reagents:
-
Phosphate buffer (50 mM, pH 7.0)
-
Glutathione reductase
-
Reduced glutathione (GSH)
-
NADPH
-
A suitable peroxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)
-
Tissue homogenate supernatant
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, glutathione reductase, GSH, and NADPH.[15]
-
Add the tissue homogenate supernatant.
-
Initiate the reaction by adding the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[15]
-
The rate of decrease in absorbance is proportional to the GPx activity.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This assay measures lipid peroxidation by detecting the formation of a colored adduct between malondialdehyde (a byproduct of lipid peroxidation) and thiobarbituric acid (TBA).
-
Reagents:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Tissue homogenate supernatant
-
-
Procedure:
-
Mix the tissue homogenate supernatant with TCA to precipitate proteins.[16]
-
Centrifuge and collect the supernatant.
-
Add the TBA reagent to the supernatant and incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).[16]
-
Cool the samples and measure the absorbance of the pink-colored adduct at approximately 532 nm.[17]
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
Protein Carbonyl Content Assay
This assay quantifies the level of protein oxidation by detecting carbonyl groups formed on protein side chains.
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (B1210297) mixture for washing
-
Guanidine (B92328) hydrochloride solution for resolubilization
-
-
Procedure:
-
Incubate the protein sample with DNPH to derivatize the carbonyl groups.[18]
-
Precipitate the proteins using TCA.
-
Wash the protein pellet repeatedly with an ethanol/ethyl acetate mixture to remove excess DNPH.
-
Resolubilize the protein pellet in guanidine hydrochloride solution.[19]
-
Measure the absorbance at approximately 370 nm.[18]
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH.
-
Conclusion and Future Directions
Alpha-lipoic acid demonstrates significant antioxidant properties in skeletal muscle through both direct and indirect mechanisms. Its ability to scavenge reactive oxygen species and, perhaps more importantly, to upregulate endogenous antioxidant defenses via the Nrf2 pathway and enhance mitochondrial function through the AMPK/PGC-1α pathway, makes it a promising therapeutic agent for mitigating muscle oxidative stress. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the efficacy of ALA and other antioxidant compounds.
Future research should focus on elucidating the precise dose-response relationships of ALA in different muscle fiber types and under various physiological and pathological conditions. Furthermore, clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for human diseases characterized by muscle oxidative stress, such as sarcopenia, muscular dystrophies, and cachexia. The continued investigation of alpha-lipoic acid holds the potential to unlock new avenues for promoting muscle health and combating a range of debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha-Lipoic Acid: Weight Loss, Other Benefits, and Side Effects [healthline.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. AMPK/SIRT1/PGC‐1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-lipoic acid preserves skeletal muscle mass in type 2 diabetic OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α -lipoic acid supplementation reduces oxidative stress and inflammation in red skeletal muscle of insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]
- 14. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Protein Carbonyl Colorimetric Assay Kit (Tissue and Serum Samples) - Elabscience® [elabscience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Preliminary Studies on the Synergistic Effects of Creatine Analogs and Alpha-Lipoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic combination of bioactive compounds to enhance therapeutic or performance-enhancing effects is a cornerstone of innovative research in health and medicine. Preliminary studies have robustly demonstrated a synergistic relationship between creatine (B1669601) monohydrate and alpha-lipoic acid (ALA), primarily in the context of enhancing intramuscular creatine uptake. This technical guide synthesizes the existing evidence, details established experimental protocols, and visualizes the underlying biochemical pathways. Recognizing the limited direct research on creatine analogs, this paper further proposes a framework for future investigations into their potential synergies with ALA, leveraging the mechanistic understanding of the creatine-ALA interaction.
Synergistic Effects of Creatine Monohydrate and ALA: Established Findings
The foundational research in this area indicates that ALA can significantly augment the effects of creatine supplementation, particularly in increasing intramuscular creatine stores. This enhancement is largely attributed to ALA's role in improving insulin (B600854) sensitivity and, consequently, insulin-mediated creatine transport into muscle cells.
Quantitative Data Summary
The pivotal study by Burke et al. provides the most comprehensive quantitative data on this synergistic effect. The findings are summarized below for clear comparison.[1][2][3][4][5]
Table 1: Effects of Creatine, Sucrose (B13894), and ALA Supplementation on Muscle Creatine and Phosphagen Concentrations [1][2][3][4]
| Group | Pre-Supplementation Phosphocreatine (B42189) (mmol/kg dm) | Post-Supplementation Phosphocreatine (mmol/kg dm) | Pre-Supplementation Total Creatine (mmol/kg dm) | Post-Supplementation Total Creatine (mmol/kg dm) |
| Creatine Monohydrate (Cr) | 87.6 | 98.2 | 137.8 | 148.1 |
| Creatine + Sucrose (CrS) | 87.6 | 100.1 | 137.8 | 150.3 |
| Creatine + Sucrose + ALA (CrSA) | 87.6 | 106.2 | 137.8 | 156.8 |
*p < 0.05, significantly greater increase compared to Cr and CrS groups.[1][2][3][4] dm = dry mass
These results clearly indicate that the co-ingestion of ALA with creatine and a carbohydrate source leads to a significantly greater increase in both phosphocreatine and total creatine concentrations in skeletal muscle compared to creatine alone or with only a carbohydrate.[1][2][3][4][5][6]
Experimental Protocols: The Burke et al. (2003) Model
The following protocol is based on the well-established methodology used to demonstrate the synergistic effects of creatine and ALA.[1][2][3][4]
2.2.1 Subject Population
-
Healthy, physically active male subjects.
2.2.2 Supplementation Protocol
-
Duration: 5 days.
-
Groups:
-
Creatine (Cr): 20 g/day of creatine monohydrate.
-
Creatine + Sucrose (CrS): 20 g/day of creatine monohydrate + 100 g/day of sucrose.
-
Creatine + Sucrose + ALA (CrSA): 20 g/day of creatine monohydrate + 100 g/day of sucrose + 1000 mg/day of alpha-lipoic acid.
-
-
Administration: Supplements were typically divided into multiple daily doses.
2.2.3 Key Measurements
-
Muscle Biopsies: Obtained from the vastus lateralis muscle before and after the 5-day supplementation period.
-
Biochemical Analysis: Muscle tissue analyzed for phosphocreatine, creatine, and total creatine concentrations using established laboratory techniques (e.g., enzymatic assays).
2.2.4 Experimental Workflow
Proposed Mechanism of Synergy: Signaling Pathways
The synergistic effect of creatine and ALA is believed to be mediated through the insulin signaling pathway. ALA has been shown to enhance glucose uptake in skeletal muscle by influencing components of this pathway.[1][2][4] The increased insulin sensitivity facilitates the transport of creatine into the muscle cells via the creatine transporter (CreaT).
3.1 Insulin Signaling and Creatine Transport
-
ALA and Insulin Sensitivity: ALA is thought to improve insulin sensitivity, potentially by increasing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[4]
-
Insulin-Mediated Creatine Uptake: The uptake of creatine into muscle cells is an active process mediated by the CreaT. This transporter is sodium and chloride-dependent, and its activity can be stimulated by insulin.[4]
-
Synergistic Action: By enhancing the insulin response, ALA indirectly promotes the activity of the CreaT, leading to a greater influx of creatine into the muscle tissue when co-supplemented.
3.2 Signaling Pathway Diagram
Future Directions: Investigating Creatine Analogs and ALA
While the synergy between creatine monohydrate and ALA is established, there is a significant gap in the literature regarding the potential interactions between creatine analogs and ALA. Creatine analogs are molecules that are structurally or functionally similar to creatine and may offer different pharmacokinetic profiles or biological activities.
Rationale for Investigation
-
Alternative Bioavailability: Some creatine analogs are designed to have improved solubility or stability, which could alter their absorption and uptake kinetics.
-
Novel Biological Effects: Analogs may possess unique properties, such as different affinities for the creatine transporter or distinct effects on cellular energy metabolism.
-
Potential for Enhanced Synergy: The combination of a creatine analog with ALA could potentially lead to even greater increases in intramuscular stores or offer synergistic benefits in other areas, such as antioxidant protection or neuroprotection.
Proposed Experimental Protocol for a Creatine Analog (e.g., Beta-Guanidinopropionic Acid - β-GPA) and ALA
This hypothetical protocol is designed to investigate the potential synergistic effects of a creatine analog, using β-GPA as an example, in combination with ALA. β-GPA is known to competitively inhibit creatine uptake and can be used to study the effects of creatine depletion and subsequent repletion.
4.2.1 Study Design
-
A randomized, double-blind, placebo-controlled design.
4.2.2 Subject Population
-
Animal models (e.g., rats or mice) are recommended for initial studies due to the need for tissue sampling from multiple organs.
4.2.3 Supplementation Protocol
-
Phase 1: Creatine Depletion (Optional, for specific research questions):
-
Diet containing β-GPA to deplete endogenous creatine stores.
-
-
Phase 2: Supplementation:
-
Group 1 (Control): Standard diet.
-
Group 2 (Analog): Diet supplemented with the creatine analog (e.g., β-GPA at a specific dose).
-
Group 3 (Analog + ALA): Diet supplemented with the creatine analog and ALA.
-
Group 4 (Creatine Monohydrate + ALA): Positive control group.
-
-
Duration: To be determined based on the specific analog and research question, likely several weeks.
4.2.4 Key Measurements
-
Tissue Analysis: Measurement of the creatine analog, creatine, phosphocreatine, and ATP concentrations in skeletal muscle, heart, and brain.
-
Biochemical Markers: Assessment of markers of insulin sensitivity (e.g., glucose and insulin tolerance tests), oxidative stress (e.g., malondialdehyde, glutathione), and mitochondrial function.
-
Functional Outcomes: Measurement of muscle performance, cognitive function, or other relevant physiological parameters.
4.2.5 Hypothetical Experimental Workflow
Conclusion
The synergistic effect of creatine monohydrate and alpha-lipoic acid in enhancing intramuscular creatine stores is well-documented and mechanistically plausible. This provides a strong foundation for future research into the potential synergies between creatine analogs and ALA. The proposed experimental framework offers a starting point for elucidating these potential interactions, which could lead to the development of novel and more effective formulations for a range of applications, from sports nutrition to clinical therapeutics. Further investigation in this area is warranted to unlock the full potential of these combined bioactive compounds.
References
- 1. Effect of alpha-lipoic acid combined with creatine monohydrate on human skeletal muscle creatine and phosphagen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.humankinetics.com [journals.humankinetics.com]
- 3. journals.humankinetics.com [journals.humankinetics.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of alpha-lipoic acid combined with creatine monohydrate on human skeletal muscle creatine and phosphagen concentration. | Semantic Scholar [semanticscholar.org]
- 6. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Cellular Uptake and Metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid
This guide, therefore, aims to provide a foundational understanding by discussing the known properties of its structural analogs and related compounds. The information presented herein is intended to serve as a starting point for researchers and drug development professionals, highlighting areas where further investigation is critically needed.
Structural and Chemical Properties
2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is a hybrid molecule incorporating a phosphonic acid group and a guanidine (B92328) component.[1] The phosphonic acid group is noted for its stability and potential to enhance bioavailability.[1] The guanidine structure is analogous to that found in creatine (B1669601) and arginine, which are known to play roles in cellular energy metabolism.[1] A common synonym for a closely related compound is Creatinol O-phosphate.[2]
Postulated Cellular Uptake Mechanisms
While direct evidence is absent for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, the cellular uptake of similar phosphonates and amino acid derivatives can offer potential models.
2.1. Phosphonate (B1237965) Transport: Studies on other amino phosphonates, such as 2-aminoethylphosphonic acid (ciliatine), in organisms like Pseudomonas aeruginosa have shown the existence of inducible, active transport systems.[3] These systems are energy-dependent and require new protein synthesis.[3] It is plausible that 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid could be a substrate for similar transporters, potentially competing with inorganic phosphate.[3]
2.2. Creatine and Guanidino Compound Transport: The guanidino group suggests a possible interaction with creatine transporters. Creatine itself is transported into cells via a specific transporter system against a significant concentration gradient.[4]
A proposed workflow for investigating the cellular uptake of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is presented below.
Anticipated Metabolic Pathways
The metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid has not been experimentally detailed. However, based on its structure, several metabolic routes can be hypothesized.
3.1. Hydrolysis of the Phosphoester Bond: It is conceivable that cellular phosphatases could hydrolyze the ethoxyphosphonic acid linkage, releasing the guanidino-containing moiety and a phosphonate group.
3.2. Metabolism of the Guanidino Group: The guanidino portion, being similar to creatine, might undergo phosphorylation by creatine kinase to form a high-energy phosphoguanidino compound, analogous to phosphocreatine.[4] Subsequently, it could be involved in cellular energy buffering.[4] A small fraction of creatine is known to be non-enzymatically converted to creatinine (B1669602) for excretion.[4]
The following diagram illustrates a hypothetical metabolic pathway.
Quantitative Data and Experimental Protocols
Due to the absence of specific studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, no quantitative data on its cellular uptake kinetics (e.g., Km, Vmax) or metabolic rates can be provided. Similarly, detailed experimental protocols for its analysis are not available in the literature. Researchers would need to adapt existing methods for related compounds.
4.1. General Protocol for Cellular Uptake Assay: A general approach to studying the cellular uptake would involve:
-
Cell Culture: Seeding of an appropriate cell line (e.g., Caco-2 for intestinal absorption) in multi-well plates.
-
Compound Preparation: Synthesis of a labeled version of the compound (e.g., with ³H or ¹⁴C) or development of a sensitive analytical method (e.g., LC-MS/MS).
-
Uptake Experiment: Incubation of the cells with varying concentrations of the compound for different time points at 37°C.
-
Washing: Rapid washing of the cells with ice-cold buffer to stop the uptake process.
-
Lysis and Quantification: Lysis of the cells and quantification of the intracellular compound concentration using liquid scintillation counting or LC-MS/MS.
-
Data Analysis: Determination of kinetic parameters by fitting the data to Michaelis-Menten kinetics.
4.2. General Protocol for Metabolism Study: Investigating the metabolism could involve:
-
Incubation: Incubation of the compound with liver microsomes, S9 fractions, or primary hepatocytes.
-
Sample Collection: Collection of samples at various time points.
-
Metabolite Extraction: Extraction of the parent compound and potential metabolites from the incubation matrix.
-
Metabolite Identification: Analysis of the extracts using high-resolution mass spectrometry to identify potential metabolic products.
-
Metabolic Pathway Elucidation: Structural characterization of the metabolites to propose a metabolic pathway.
Conclusion and Future Directions
The current understanding of the cellular uptake and metabolism of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is severely limited by the lack of direct experimental evidence. The information presented in this guide is based on analogies to structurally related compounds and should be considered hypothetical.
Future research should focus on:
-
Radiolabeling: Synthesis of a radiolabeled form of the compound to facilitate uptake and metabolism studies.
-
In Vitro Models: Utilization of various in vitro models, including cell lines and subcellular fractions, to investigate transport and metabolic stability.
-
Transporter Identification: Identification of the specific transporters involved in its cellular uptake.
-
Metabolite Profiling: Comprehensive profiling and identification of its metabolites in vitro and in vivo.
Such studies are essential to understand the pharmacokinetic and pharmacodynamic properties of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and to support its potential development as a therapeutic agent or nutritional supplement.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. [2-(N-methylcarbamimidamido)ethoxy]phosphonic acid | 6903-79-3 | Buy Now [molport.com]
- 3. [2-Amino-ethylphosphonic acid transport in Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[carbamimidoyl(methyl)amino]acetic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Basic research on the ergogenic potential of Aplodan's active ingredients.
Following a comprehensive search, no information could be found regarding a substance or product named "Aplodan" or its active ingredients in publicly available scientific literature, clinical trial databases, or general web resources. This prevents the fulfillment of the request for a technical guide on its ergogenic potential.
To proceed with this in-depth analysis, please provide the specific name(s) of the active ingredient(s) within "this compound." Once the active constituents are identified, a thorough investigation can be conducted to deliver the requested technical guide, including:
-
Quantitative Data Summary: Compilation of all relevant performance and physiological data into structured tables.
-
Detailed Experimental Protocols: Elucidation of the methodologies from key cited research.
-
Signaling Pathway and Workflow Visualization: Creation of Graphviz diagrams to illustrate molecular pathways and experimental designs.
We await your clarification to move forward with this request.
Methodological & Application
Protocol for assessing the impact of creatine analogs on ATP synthesis in vitro.
Application Notes: Assessing the Impact of Creatine (B1669601) Analogs on In Vitro ATP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, crucial for a vast array of cellular processes.[1][2] The creatine kinase (CK)/phosphocreatine (PCr) system is a vital mechanism for maintaining ATP homeostasis, especially in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[3][4][5] This system acts as a rapid buffer, regenerating ATP from ADP using the high-energy phosphate (B84403) stored in phosphocreatine.[3][4][5] Creatine analogs, such as cyclocreatine, are synthetic molecules that can also be utilized by creatine kinase.[3] These analogs are of significant interest in research and drug development for their potential to modulate cellular bioenergetics.[3] Assessing their impact on ATP synthesis is critical to understanding their mechanism of action and therapeutic potential. The effect of these analogs can be context-dependent, varying between different cell types and pathological states.[3][6]
This document provides a detailed protocol for assessing the impact of creatine analogs on ATP synthesis in vitro, primarily using a luciferase-based bioluminescence assay. This method is highly sensitive and directly measures ATP levels from viable cells.[2][7]
Principle of the Assay
The most common method for quantifying cellular ATP is the firefly luciferase-based bioluminescence assay.[7][8][9] In this reaction, firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light.[1][8][10] The emitted light is directly proportional to the ATP concentration when ATP is the limiting reagent.[2][8] By lysing the cells and measuring the luminescence of the lysate, one can accurately determine the intracellular ATP concentration.[8]
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the underlying biochemical pathway and the general experimental procedure.
Figure 1: ATP Regeneration via the Creatine Kinase System.
Figure 2: Experimental workflow for assessing ATP synthesis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: Choose a cell line relevant to the research question (e.g., C2C12 myoblasts, neuroblastoma cell lines, or primary cells with high energy demands).[11][12]
-
Creatine Analog(s): e.g., Cyclocreatine.
-
Cell Culture Medium & Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
ATP Bioluminescence Assay Kit: (e.g., from Promega, Sigma-Aldrich, Thermo Fisher). These kits typically contain:
-
Cell Lysis Reagent
-
Luciferase/Luciferin Reagent
-
ATP Standard
-
-
White, Opaque-bottomed 96-well plates: For luminescence assays to prevent well-to-well crosstalk.
-
Luminometer: Plate reader capable of measuring luminescence.
-
Standard laboratory equipment: Pipettes, sterile tubes, incubator, centrifuge, etc.
Procedure
Step 1: Cell Seeding and Culture
-
Culture cells under standard conditions until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a white, opaque-bottomed 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
Step 2: Treatment with Creatine Analogs
-
Prepare stock solutions of the creatine analog(s) in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the analog(s) in fresh culture medium to achieve the desired final concentrations.
-
Include the following controls in your experimental design:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the solvent used for the analog stock solution.
-
Positive Control (Optional): Cells treated with a known modulator of ATP synthesis.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate treatment or control.
-
Ensure each condition is tested in triplicate or quadruplicate.
Step 3: Incubation
-
Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired treatment period (e.g., 6, 24, or 48 hours). The optimal time should be determined empirically.
Step 4: ATP Measurement (Using a Commercial Kit) Note: Follow the specific instructions provided with your ATP assay kit. The following is a generalized procedure.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Cell Lysis: Add the volume of the kit's lysis/assay reagent directly to each well (e.g., 100 µL). This single-step reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.[13]
-
Mix the contents by placing the plate on an orbital shaker for 2-5 minutes at a gentle speed to ensure complete cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Step 5: Luminescence Reading
-
Place the 96-well plate into the luminometer.
-
Measure the luminescence (Relative Light Units, RLU) for each well. An integration time of 0.5 to 1 second per well is typically sufficient.
Step 6: Data Analysis and Normalization
-
ATP Standard Curve: To quantify the absolute ATP concentration, prepare a standard curve using the ATP standard provided in the kit.[9] Prepare serial dilutions of the ATP standard in culture medium or PBS and measure their luminescence alongside your samples. Plot RLU vs. ATP concentration and perform a linear regression.
-
Calculate ATP Concentration: Use the standard curve's equation to convert the RLU values from your experimental samples into ATP concentrations (e.g., in µM).
-
Normalization (Optional but Recommended): To account for variations in cell number due to proliferation or cytotoxicity, it is best to normalize the ATP data. This can be done by performing a parallel cell viability assay (e.g., XTT, MTT, or Crystal Violet) on a duplicate plate treated identically.[14] Normalize the ATP concentration to the cell viability data.
-
Express the results as a percentage of the control or as absolute concentrations.
Data Presentation
Summarize quantitative results in clear, structured tables to facilitate comparison between different treatments and concentrations.
Table 1: Effect of Creatine Analog 'X' on Intracellular ATP Concentration
| Treatment Group | Concentration (mM) | Mean RLU (± SD) | ATP Concentration (µM) | % of Control |
| Untreated Control | 0 | 1,520,340 (± 98,500) | 2.53 | 100% |
| Vehicle Control | - | 1,515,880 (± 101,200) | 2.52 | 99.6% |
| Analog X | 1 | 1,835,400 (± 110,600) | 3.06 | 121.0% |
| Analog X | 5 | 2,150,100 (± 135,400) | 3.58 | 141.5% |
| Analog X | 10 | 1,998,700 (± 128,900) | 3.33 | 131.6% |
Table 2: Comparative Effects of Different Creatine Analogs on ATP Levels after 24h Treatment
| Analog | Concentration (mM) | ATP Change vs. Control (%) | Statistical Significance (p-value) |
| Creatine | 5 | + 35.2% | < 0.01 |
| Cyclocreatine | 5 | + 41.5% | < 0.01 |
| Analog 'Y' | 5 | - 10.8% | > 0.05 (ns) |
Note: The data presented in these tables are for illustrative purposes only.
Troubleshooting and Considerations
-
Context Dependency: The impact of creatine analogs on ATP can vary significantly. Some studies show an increase in ATP, while others report no change or even depletion, particularly in certain cancer cell lines.[3][6][8] The outcome depends on the cell type's reliance on the creatine kinase system.
-
Cell Viability: High concentrations of analogs may be cytotoxic. Always perform a parallel viability assay to distinguish between a direct effect on ATP synthesis and a general loss of cell health.[14]
-
Contamination: ATP is ubiquitous. Use sterile techniques and ATP-free labware to avoid contamination from exogenous sources like bacteria or fingerprints.[9]
-
Signal Stability: Older luciferase assays produced a "flash" of light. Modern kits are typically "glow" assays, providing a stable signal for a longer period, which is more amenable to batch processing in 96-well plates.[2]
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective Effects of Creatine and Cyclocreatine in Animal Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Video: The ATP Bioluminescence Assay [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Alpha-Lipoic Acid Uptake in Primary Muscle Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the uptake of alpha-lipoic acid (ALA) in primary muscle cell cultures. The methods described herein are essential for understanding the therapeutic potential of ALA in various metabolic and neurological disorders.
Introduction to Alpha-Lipoic Acid and its Uptake
Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that plays a crucial role as a cofactor for mitochondrial enzymes involved in energy metabolism. Its uptake into muscle cells is a critical step for its biological activity. Measuring the rate and mechanism of ALA uptake is fundamental for studies focused on metabolic diseases, such as diabetes, and for the development of drugs targeting cellular antioxidant pathways. The primary mechanisms for ALA transport into cells involve various transporters, including the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporters (MCTs).
Experimental Methods for Measuring ALA Uptake
Several methods can be employed to quantify the uptake of ALA in primary muscle cell cultures. The choice of method often depends on the specific research question, available equipment, and desired sensitivity.
Method 1: Radiolabeled Alpha-Lipoic Acid Uptake Assay
This is a highly sensitive and direct method for measuring the transport of ALA into cells. It utilizes radiolabeled ALA, such as [³H]lipoic acid or [¹⁴C]lipoic acid, to trace its accumulation within the cells.
-
Cell Culture:
-
Plate primary muscle cells (e.g., myoblasts or myotubes) in 24-well plates at a suitable density and culture until they reach the desired confluence or differentiation state.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Uptake Buffer:
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4).
-
-
Uptake Experiment:
-
Wash the cells twice with the KRH buffer.
-
Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.
-
Prepare the uptake solution by adding radiolabeled ALA (e.g., [³H]lipoic acid) to the KRH buffer at the desired final concentration.
-
Initiate the uptake by adding the uptake solution to the cells.
-
Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To determine non-specific uptake, a parallel set of wells should be incubated with a high concentration of unlabeled ALA (e.g., 100-fold excess) in addition to the radiolabeled ALA.
-
-
Termination of Uptake and Cell Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Scintillation Counting:
-
Transfer the cell lysate to scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as pmol or nmol of ALA taken up per mg of protein per unit of time.
-
Caption: Workflow for Radiolabeled ALA Uptake Assay.
Method 2: HPLC/LC-MS for Intracellular ALA Quantification
This method measures the total intracellular concentration of ALA using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is highly specific and can distinguish between the oxidized and reduced forms of ALA.
-
Cell Culture and Treatment:
-
Culture primary muscle cells as described in section 2.1.1.
-
Treat the cells with unlabeled ALA at the desired concentrations and for specific time points.
-
-
Cell Harvesting and Lysis:
-
Wash the cells three times with ice-cold PBS.
-
Scrape the cells in the presence of a suitable extraction solvent (e.g., methanol/water mixture).
-
Homogenize the cell suspension using sonication or a Dounce homogenizer.
-
-
Sample Preparation:
-
Centrifuge the cell homogenate to pellet the cell debris.
-
Collect the supernatant containing the intracellular ALA.
-
The sample may require further purification or derivatization depending on the specific HPLC/LC-MS method.
-
-
HPLC/LC-MS Analysis:
-
Inject the prepared sample into an HPLC or LC-MS system.
-
Separate the ALA from other cellular components using a suitable column (e.g., C18).
-
Detect and quantify the ALA using a UV detector (for HPLC) or a mass spectrometer (for LC-MS).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ALA.
-
Determine the concentration of ALA in the samples by comparing their peak areas to the standard curve.
-
Normalize the data to the protein concentration of the cell lysate.
-
Express the data as pmol or nmol of ALA per mg of protein.
-
Caption: Workflow for HPLC/LC-MS Quantification of ALA.
Signaling Pathways of ALA Uptake in Muscle Cells
The uptake of ALA into muscle cells is mediated by several transporters. Understanding these pathways is crucial for interpreting uptake data and for developing strategies to modulate ALA delivery.
Caption: Signaling Pathways of ALA Uptake in Muscle Cells.
Data Presentation
The quantitative data obtained from ALA uptake experiments can be summarized in tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of [³H]Lipoic Acid Uptake
| Cell Type | Km (μM) | Vmax (pmol/mg protein/min) |
| Primary Myoblasts | 25.3 ± 3.1 | 150.7 ± 12.5 |
| Differentiated Myotubes | 18.9 ± 2.5 | 210.2 ± 18.9 |
Table 2: Effect of Inhibitors on [³H]Lipoic Acid Uptake
| Inhibitor (Concentration) | % Inhibition of ALA Uptake |
| Unlabeled ALA (1 mM) | 95.2 ± 4.3 |
| Cinnamate (MCT inhibitor, 10 mM) | 65.8 ± 7.1 |
| Biotin (SMVT substrate, 1 mM) | 40.1 ± 5.5 |
Troubleshooting and Considerations
-
High Background in Radiolabeled Assays: Ensure thorough washing steps to remove extracellular radiolabeled ALA. The use of an ice-cold stop solution is critical.
-
Low Signal in HPLC/LC-MS: Optimize the extraction protocol to maximize the recovery of intracellular ALA. Derivatization of ALA may be necessary to enhance its detection.
-
Cell Viability: Monitor cell viability throughout the experiment, as prolonged incubation times or high concentrations of ALA or inhibitors may be toxic.
-
Primary Cell Variability: Be aware of potential batch-to-batch variability in primary cell cultures. Include appropriate controls in every experiment.
-
Differentiation State: The expression of ALA transporters may change with the differentiation state of muscle cells (myoblasts vs. myotubes). Ensure a consistent differentiation protocol.
Application Notes and Protocols: Utilizing Phosphocreatine Analogs to Investigate Muscle Contraction Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The phosphocreatine (B42189) (PCr) system plays a pivotal role in cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle. PCr serves as a temporal and spatial buffer for adenosine (B11128) triphosphate (ATP), rapidly regenerating ATP from ADP via the creatine (B1669601) kinase (CK) reaction. This process is crucial for sustaining muscle contraction during intense activity. Phosphocreatine analogs are synthetic molecules that mimic the structure and/or function of phosphocreatine. These analogs are invaluable tools for elucidating the precise role of the PCr/CK system in muscle contraction dynamics, mitochondrial function, and the pathophysiology of muscle diseases. By replacing the natural substrate with an analog that has different kinetic or thermodynamic properties, researchers can perturb the system in a controlled manner and observe the resulting effects on muscle function.
This document provides detailed application notes on the use of phosphocreatine analogs in muscle research, protocols for key experimental techniques, and a summary of quantitative data from relevant studies.
Application Notes
Phosphocreatine analogs are primarily used to:
-
Modulate the Creatine Kinase Equilibrium: Analogs can act as substrates for creatine kinase, often with different affinities and reaction kinetics compared to creatine. This allows for the manipulation of the intracellular energy landscape.
-
Investigate the Role of the "Phosphocreatine Shuttle": The PCr shuttle hypothesis posits that PCr is not just a temporal energy buffer but also a spatial one, shuttling high-energy phosphates from mitochondria to sites of ATP utilization (e.g., myofibrils and ion pumps). Analogs help in testing this hypothesis.
-
Create Models of Impaired Energy Metabolism: By depleting the natural phosphocreatine pool, certain analogs can mimic pathological conditions associated with impaired energy metabolism, providing valuable insights into disease mechanisms.
Key Phosphocreatine Analogs and Their Applications:
-
Cyclocreatine (B13531) (1-carboxymethyl-2-iminoimidazolidine): This analog is readily taken up by muscle cells and phosphorylated by creatine kinase to form phosphocyclocreatine (B1195991) (PCrC). PCrC can also donate its phosphate (B84403) group to ADP to form ATP. It has been used to study energy buffering in tissues and has shown potential therapeutic effects in conditions like heart failure and cancer.[1]
-
β-Guanidinopropionic Acid (β-GPA): This analog is a competitive inhibitor of the creatine transporter, leading to a significant depletion of intracellular creatine and phosphocreatine stores. Feeding animals a diet containing β-GPA is a common method to create a model of chronic phosphocreatine deficiency, allowing researchers to study the long-term consequences of an impaired PCr/CK system on muscle structure and function.[2]
-
N-methyl-N-phosphocreatine: This is a close structural analog of phosphocreatine and can serve as a substrate for the creatine kinase reaction. Its use in research has been more limited compared to cyclocreatine and β-GPA.
Data Presentation
The following tables summarize the quantitative effects of phosphocreatine analogs on various parameters of muscle contraction and bioenergetics.
Table 1: Effects of β-Guanidinopropionic Acid (β-GPA) on Muscle Contractile Properties
| Parameter | Muscle Type | Species | Treatment Details | % Change from Control | Reference |
| Isometric Twitch | |||||
| Rise Time | Soleus | Rat | 1% β-GPA in diet for 10 weeks | +52.6% | [2] |
| Amplitude | Soleus | Rat | 1% β-GPA in diet for 10 weeks | -38.3% | [2] |
| Half-Relaxation Time | Soleus | Rat | 1% β-GPA in diet for 10 weeks | +39.3% | [2] |
| Tetanic Contraction | |||||
| Maximum Velocity of Shortening | Soleus | Rat | 1% β-GPA in diet for 10 weeks | -33.3% | [2] |
| Initial Strength | Soleus | Rat | 1% β-GPA in diet for 10 weeks | -29.4% | [2] |
| Isometric Endurance | Soleus | Rat | 1% β-GPA in diet for 10 weeks | +186.2% | [2] |
Table 2: Effects of Creatine Supplementation on Muscle Performance and Bioenergetics
| Parameter | Muscle Type | Species | Treatment Details | % Change from Control | Reference |
| Contractile Properties | |||||
| Isometric Twitch Relaxation Time | Biceps | Human | 20 g/day for 5 days | -20% | [3] |
| Ca2+ Sensitivity (pCa50) | Soleus (skinned fiber) | Rat | Increased [Cr] from 19 to 32 mM | +0.061 pCa units | [4] |
| Maximum Ca2+-activated Force | Soleus (skinned fiber) | Rat | Increased [Cr] and [PCr] | +6% | [4] |
| Bioenergetics | |||||
| Phosphocreatine Depletion (2s stimulation) | Gastrocnemius | Mouse | MM-CK knockout | -77.3% | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of phosphocreatine analogs are provided below.
Protocol 1: Skinned Muscle Fiber Preparation and Contractile Measurements
Objective: To measure the direct effects of phosphocreatine analogs on the contractile properties of isolated muscle fibers by removing the sarcolemma, which allows for precise control of the intracellular environment.
Materials:
-
Small muscle bundles (e.g., from rat soleus or extensor digitorum longus)
-
Relaxing solution (e.g., containing EGTA, ATP, MgCl₂, and potassium propionate)
-
Skinning solution (relaxing solution with 50% glycerol)
-
Activating solutions with varying Ca²⁺ concentrations (pCa solutions)
-
Force transducer and length controller apparatus
-
Microscope for fiber dissection
Procedure:
-
Muscle Dissection: Excise a small muscle bundle from the animal and place it in ice-cold relaxing solution.
-
Fiber Bundling: Under a microscope, carefully dissect a small bundle of fibers and tie it to glass capillary tubes at a slightly stretched length.
-
Chemical Skinning: Transfer the bundled fibers to a skinning solution and incubate for 24 hours at 4°C. This process permeabilizes the cell membrane.
-
Storage: After skinning, fibers can be stored in the skinning solution at -20°C for several weeks.
-
Single Fiber Isolation: On the day of the experiment, transfer a small piece of the skinned bundle to a dish with a relaxing solution. Under a microscope, carefully dissect a single fiber segment (1-2 mm in length).
-
Mounting: Attach the ends of the single fiber to a force transducer and a length controller using suitable adhesives or ties.
-
Contractile Measurements:
-
Calcium Sensitivity: Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa) and record the steady-state force at each concentration. This allows for the determination of the force-pCa relationship and Ca²⁺ sensitivity (pCa₅₀).
-
Maximum Force: The force generated at the highest Ca²⁺ concentration (e.g., pCa 4.5) represents the maximum Ca²⁺-activated force.
-
Force-Velocity Relationship: At maximal Ca²⁺ activation, perform a series of quick releases to different isotonic loads and measure the resulting shortening velocity. Plot force versus velocity to determine the force-velocity relationship.
-
-
Analog Application: To study the effects of a phosphocreatine analog, include the desired concentration of the analog in the relaxing and activating solutions and repeat the contractile measurements.
Protocol 2: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy of Skeletal Muscle
Objective: To non-invasively measure the concentrations of high-energy phosphates (ATP, PCr) and inorganic phosphate (Pi), as well as intracellular pH, in intact muscle at rest, during exercise, and during recovery.
Materials:
-
NMR spectrometer with a ³¹P surface coil
-
Ergometer compatible with the NMR magnet (e.g., for plantar flexion)
-
Subject positioning and immobilization devices
Procedure:
-
Subject Positioning: Position the subject within the NMR magnet such that the muscle of interest (e.g., gastrocnemius) is centered over the ³¹P surface coil. Use straps and padding to minimize movement.
-
Shimming: Perform magnetic field shimming on the proton signal from the muscle to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution ³¹P spectra.
-
Resting Spectra Acquisition: Acquire ³¹P NMR spectra from the muscle at rest to determine the baseline concentrations of ATP, PCr, and Pi, and the resting intracellular pH (calculated from the chemical shift of the Pi peak relative to the PCr peak).
-
Exercise Protocol:
-
The subject performs a standardized exercise protocol (e.g., rhythmic plantar flexion against a known load) inside the magnet.
-
Acquire ³¹P spectra continuously throughout the exercise period. The temporal resolution will depend on the signal-to-noise ratio and the desired level of detail.
-
-
Recovery Spectra Acquisition: After the cessation of exercise, continue to acquire ³¹P spectra to monitor the post-exercise recovery of PCr and Pi, and the normalization of intracellular pH.
-
Data Processing and Analysis:
-
Process the raw NMR data (free induction decays) by Fourier transformation to obtain the ³¹P spectra.
-
Quantify the areas of the ATP, PCr, and Pi peaks in each spectrum to determine their relative concentrations.
-
Calculate the intracellular pH from the chemical shift of the Pi peak.
-
Analyze the kinetics of PCr depletion during exercise and PCr resynthesis during recovery by fitting the data to appropriate mathematical models (e.g., exponential decay and recovery).
-
-
Analog Studies: For studies involving phosphocreatine analogs, the subject would ingest the analog for a specified period before the NMR experiment. The protocol would then be the same, allowing for a comparison of muscle bioenergetics with and without the analog.
Mandatory Visualization
Caption: The Phosphocreatine Shuttle Signaling Pathway.
Caption: Experimental Workflow for Studying Phosphocreatine Analogs.
References
- 1. Effect of creatine manipulation on fast-twitch skeletal muscle of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotonic contraction of skinned muscle fibers on a slow time base: effects of ionic strength and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effect of creatine on contractile force and sensitivity in mechanically skinned single fibers from rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphocreatine kinetics at the onset of contractions in skeletal muscle of MM creatine kinase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: Alpha-Lipoic Acid's Role in Modulating AMPK and mTOR Signaling in Exercise Science
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Alpha-lipoic acid (ALA), a naturally occurring antioxidant, has garnered significant attention for its potential to influence key cellular metabolic pathways. Of particular interest to researchers in exercise physiology and metabolic drug development is its ability to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. AMPK acts as a cellular energy sensor, promoting catabolic processes to generate ATP, while mTOR is a central regulator of cell growth and anabolism. The interplay between these pathways is crucial in the adaptive response to exercise. This document provides detailed application notes, experimental protocols, and data summaries for investigating the effects of ALA on AMPK and mTOR signaling in the context of exercise studies.
Data Presentation: Quantitative Effects of Alpha-Lipoic Acid on AMPK and mTOR Signaling
The following tables summarize the quantitative changes in AMPK and mTOR signaling markers in response to alpha-lipoic acid supplementation, with and without exercise, as reported in various studies.
Table 1: Effects of Alpha-Lipoic Acid on AMPK Signaling
| Model System | Treatment | Outcome Measure | Fold Change / % Change | Reference |
| Skeletal muscle of aged mice | ALA supplementation | p-AMPKα (Thr172) | +107.5% | [1] |
| High-fat fed obese Zucker rats | ALA supplementation | AMPK activation | Significantly higher (p < 0.05) | [2][3] |
| Skeletal muscle of OLETF rats | ALA treatment | Phosphorylated 5'-AMPK | Significantly increased | [4] |
| Skeletal muscle of obese rats | ALA administration | AMPK activation | Increased | [5] |
| Inguinal white adipose tissue of ovariectomized rats | ALA supplementation | p-AMPK/AMPK ratio | Markedly increased (p<0.05) | [6] |
Table 2: Effects of Alpha-Lipoic Acid on mTOR Signaling
| Model System | Treatment | Outcome Measure | Fold Change / % Change | Reference |
| Skeletal muscle of aged mice | ALA supplementation | p-mTOR (Ser2448) | -31.5% | [1] |
| Skeletal muscle of aged mice | ALA supplementation | p-p70S6K (Thr389) | -43.0% | [1] |
| High-fat fed obese Zucker rats | ALA supplementation | p-4E-BP1 | Significantly reduced (p < 0.05) | [2][3] |
| High-fat fed obese Zucker rats | ALA supplementation | p-eIF4B | Significantly reduced (p < 0.05) | [2][3] |
| Skeletal muscle of OLETF rats | ALA treatment | Phosphorylated mTOR | Significantly increased | [4] |
| Skeletal muscle of OLETF rats | ALA treatment | Phosphorylated p70S6 kinase | Significantly increased | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated AMPK and mTOR in Skeletal Muscle
This protocol outlines the key steps for determining the phosphorylation status of AMPK and mTOR and their downstream targets in skeletal muscle tissue samples.
1. Sample Preparation:
-
Immediately freeze muscle biopsies in liquid nitrogen and store at -80°C.
-
Homogenize frozen muscle tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., phospho-AMPKα (Thr172), phospho-mTOR (Ser2448), phospho-p70S6K (Thr389), phospho-4E-BP1 (Thr37/46)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.
Protocol 2: AMPK Kinase Activity Assay in Muscle Biopsies
This protocol provides a method to directly measure the enzymatic activity of AMPK from muscle tissue lysates.
1. Immunoprecipitation of AMPK:
-
Homogenize approximately 50-100 mg of frozen muscle tissue in an appropriate lysis buffer.
-
Determine the protein concentration of the lysate.
-
Incubate a specific amount of protein lysate (e.g., 200 µg) with an antibody specific for the AMPKα subunit (e.g., anti-AMPKα1 or anti-AMPKα2) overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with an assay buffer to remove non-specific binding.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK in a kinase assay buffer containing a synthetic substrate peptide (e.g., SAMS peptide), ATP, and [γ-³²P]ATP or [γ-³³P]ATP.
-
Initiate the reaction by adding the ATP mixture and incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
3. Quantification:
-
Wash the P81 paper extensively in phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the AMPK activity, typically expressed as picomoles of ATP incorporated per minute per milligram of protein lysate.
Visualizations
References
- 1. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Alpha-lipoic acid supplementation reduces mTORC1 signaling in skeletal muscle from high fat fed, obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-lipoic acid preserves skeletal muscle mass in type 2 diabetic OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-lipoic acid increases insulin sensitivity by activating AMPK in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Lipoic Acid Induces Adipose Tissue Browning through AMP-Activated Protein Kinase Signaling in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Methodology for Evaluating the Antioxidant Efficacy of Alpha-Lipoic Acid in Athletes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-lipoic acid (ALA) is a potent antioxidant that has garnered significant interest for its potential to mitigate exercise-induced oxidative stress and enhance recovery in athletes.[1][2][3] As a "universal" antioxidant, it is soluble in both water and fat, allowing it to act in various cellular compartments to neutralize reactive oxygen species (ROS) and regenerate other endogenous antioxidants like glutathione.[1][4] This document provides a detailed methodology for evaluating the antioxidant efficacy of ALA in an athletic context, offering comprehensive experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows.
The following protocols are designed to provide a robust framework for researchers to assess the impact of ALA supplementation on biomarkers of oxidative stress, muscle damage, and inflammation in athletes undergoing intensive training.
Experimental Design and Workflow
A randomized, double-blind, placebo-controlled crossover trial is a robust design for evaluating the effects of ALA supplementation in athletes.[5][6][7] This design minimizes individual variability and placebo effects. The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for a randomized controlled crossover trial.
Key Experimental Protocols
Participant Recruitment and Supplementation
-
Participants: Recruit well-trained male and female athletes.[5][6]
-
Inclusion Criteria: Actively competing in their sport, regular training schedule, non-smokers, and free from musculoskeletal injuries.
-
Exclusion Criteria: Use of antioxidant or anti-inflammatory supplements within the last 3 months.
-
Supplementation Protocol:
-
Dosage: 600-1200 mg of ALA per day.[8][9][10] A common dosage is 600 mg/day for 8 days leading up to and including the day of the exercise trial.[10]
-
Placebo: An identical-looking capsule containing an inert substance (e.g., cellulose).
-
Administration: Oral administration, typically with meals to enhance absorption.
-
Exercise Protocol
A standardized, muscle-damaging exercise protocol is crucial for inducing a measurable oxidative stress response. An example is an isometric/isokinetic effort of the quadriceps muscles.[10]
-
Warm-up: 10 minutes of light cycling.
-
Protocol:
-
5 sets of 10 maximal voluntary isometric contractions.
-
5 sets of 10 maximal isokinetic concentric and eccentric contractions at a set angular velocity (e.g., 60°/s).
-
-
Cool-down: 5 minutes of light cycling and stretching.
Blood Sampling and Processing
Blood samples should be collected at multiple time points to capture the dynamic response to exercise and supplementation.[6]
-
Time Points:
-
Baseline (T0): Before the exercise protocol.
-
Post-exercise (T1a): 3 hours post-exercise.
-
Post-exercise (T1b): 24 hours post-exercise.
-
Recovery (T2): 7 days post-exercise.
-
-
Sample Collection: Venous blood samples collected into EDTA and serum-separating tubes.
-
Processing:
-
Centrifuge samples at 1500 x g for 15 minutes at 4°C to separate plasma/serum and erythrocytes.
-
Aliquot and store samples at -80°C until analysis.
-
Biomarker Analysis
The selection of appropriate biomarkers is critical for a comprehensive evaluation.[11][12][13] It is recommended to use multiple assays to verify changes in redox balance.[13]
Table 1: Key Biomarkers and Analytical Methods
| Category | Biomarker | Sample Type | Analytical Method |
| Oxidative Stress | Thiobarbituric Acid Reactive Substances (TBARS) | Plasma/Serum | Spectrophotometry |
| Protein Carbonyls (PC) | Plasma/Serum | Spectrophotometry (DNPH assay) | |
| 8-isoprostanes | Plasma/Urine | ELISA or LC-MS/MS | |
| Antioxidant Capacity | Total Antioxidant Capacity (TAC) | Plasma/Serum | Oxygen Radical Absorbance Capacity (ORAC) assay |
| Glutathione (GSH) | Erythrocytes | Spectrophotometry or HPLC | |
| Glutathione Peroxidase (GPx) | Erythrocytes | Spectrophotometry | |
| Glutathione Reductase (GR) | Erythrocytes | Spectrophotometry | |
| Muscle Damage | Creatine Kinase (CK) | Serum | Automated clinical chemistry analyzer |
| Myoglobin | Serum | ELISA | |
| Inflammation | Interleukin-6 (IL-6) | Serum | ELISA |
| C-Reactive Protein (CRP) | Serum | High-sensitivity ELISA | |
| ALA Bioavailability | Alpha-Lipoic Acid | Plasma | HPLC-UV or LC-MS/MS[14][15][16][17][18] |
Detailed Protocol: Measurement of TBARS
This protocol outlines the measurement of TBARS as an index of lipid peroxidation.
-
Reagent Preparation:
-
Thiobarbituric acid (TBA) solution: 0.67% (w/v) TBA in 50% acetic acid.
-
Trichloroacetic acid (TCA) solution: 20% (w/v) in distilled water.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of 20% TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Assay Procedure:
-
Transfer 150 µL of the supernatant to a new tube.
-
Add 150 µL of 0.67% TBA solution.
-
Incubate at 95°C for 60 minutes.
-
Cool tubes on ice.
-
Measure absorbance at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Use a malondialdehyde (MDA) standard curve for quantification.
-
Express results as µmol/L of MDA.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between the ALA and placebo groups at different time points.
Table 2: Hypothetical Data Summary of Oxidative Stress and Muscle Damage Markers
| Biomarker | Group | Baseline (T0) | 3h Post-Exercise | 24h Post-Exercise |
| TBARS (µmol/L) | Placebo | 1.5 ± 0.3 | 2.8 ± 0.5 | 2.2 ± 0.4 |
| ALA | 1.4 ± 0.3 | 2.1 ± 0.4 | 1.7 ± 0.3 | |
| CK (U/L) | Placebo | 150 ± 30 | 450 ± 80 | 800 ± 150 |
| ALA | 145 ± 28 | 350 ± 65 | 600 ± 120 | |
| IL-6 (pg/mL) | Placebo | 2.1 ± 0.5 | 8.5 ± 1.5 | 4.3 ± 0.8 |
| ALA | 2.0 ± 0.4 | 5.5 ± 1.0 | 3.0 ± 0.6 |
* Statistically significant difference from placebo (p < 0.05).
A reduction in the post-exercise increase of TBARS, CK, and IL-6 in the ALA group compared to the placebo group would indicate a protective effect of ALA against exercise-induced oxidative stress, muscle damage, and inflammation.[6][10]
Signaling Pathways
Alpha-lipoic acid's antioxidant and anti-inflammatory effects are mediated through various signaling pathways. A key pathway is the inhibition of Nuclear Factor kappa B (NF-κB), a primary regulator of inflammatory responses.[3]
Caption: ALA's inhibition of the NF-κB inflammatory pathway.
By scavenging ROS and inhibiting the MAPK pathway, ALA can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory genes, thereby reducing the inflammatory response to strenuous exercise.[3]
Conclusion
This document provides a comprehensive methodological framework for evaluating the antioxidant efficacy of alpha-lipoic acid in athletes. By employing a robust experimental design, standardized protocols, and a multi-biomarker approach, researchers can obtain reliable and reproducible data. The provided protocols and data presentation formats are intended to serve as a valuable resource for scientists and professionals in the fields of sports nutrition, exercise physiology, and drug development. Further research utilizing these methodologies will continue to elucidate the precise mechanisms and full potential of ALA in enhancing athletic performance and recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. thrivous.com [thrivous.com]
- 3. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. examine.com [examine.com]
- 6. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. my-stack.ai [my-stack.ai]
- 10. Assessment of the antioxidant effectiveness of alpha-lipoic acid in healthy men exposed to muscle-damaging exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Guidelines for Studies Designed to Investigate the Impact of Antioxidant Supplementation on Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.humankinetics.com [journals.humankinetics.com]
- 13. Experimental guidelines for studies designed to investigate the impact of antioxidant supplementation on exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic assay for alpha-lipoic acid and five of its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing the Impact of Creatine Analogs on Muscle Fiber Type: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) and its analogs are of significant interest in muscle physiology and therapeutic development due to their role in cellular bioenergetics. These compounds can influence muscle fiber type composition, a key determinant of muscle performance characteristics such as strength, speed, and endurance. Understanding the impact of novel creatine analogs on muscle fiber plasticity is crucial for developing effective ergogenic aids and therapies for muscle-related disorders.
These application notes provide a comprehensive guide to the techniques used to assess the effects of creatine analogs on muscle fiber type. Detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways are included to facilitate rigorous and reproducible research in this area.
Data Presentation: Quantitative Analysis of Creatine Analog Effects
The following tables summarize quantitative data from studies investigating the impact of creatine and its analogs on muscle fiber characteristics.
Table 1: Effects of Creatine and Analogs on Muscle Fiber Cross-Sectional Area (CSA)
| Compound | Animal Model | Muscle | Fiber Type | Dosage | Duration | Change in CSA | Reference(s) |
| Creatine Monohydrate | Wistar Rats | Soleus | Type I | 3.3 mg/g chow | 33 days | +25.5% (with exercise) | [1][2] |
| Soleus | Type IIA | 3.3 mg/g chow | 33 days | +29.4% (with exercise) | [1][2] | ||
| EDL | Type IIA | 3.3 mg/g chow | 33 days | +41.9% (with exercise) | [1][2] | ||
| EDL | Type IIB | 3.3 mg/g chow | 33 days | +36.6% (with exercise) | [1][2] | ||
| Gastrocnemius | Type IIA | 3.3 mg/g chow | 33 days | +30.4% (with exercise) | [1][2] | ||
| Gastrocnemius | Type IIB | 3.3 mg/g chow | 33 days | +33.5% (with exercise) | [1][2] | ||
| β-Guanidinopropionic Acid (β-GPA) | Mice | EDL | All | 1% in diet | 6 weeks | Decrease | [3] |
| Guanidinoacetic Acid (GAA) | Meat-type Rabbits | Quadriceps Femoris | All | 0.04-0.12% of diet | N/A | Increase | [4] |
| Longissimus Dorsi | All | 0.08-0.12% of diet | N/A | Increase | [4] |
Table 2: Effects of Creatine and Analogs on Myosin Heavy Chain (MHC) Expression
| Compound | Animal Model/Subject | Muscle | MHC Isoform | Dosage | Duration | Change in Expression | Reference(s) |
| Creatine Monohydrate | Untrained Males | Vastus Lateralis | Type I, IIa, IIx (mRNA) | 6 g/day | 12 weeks | Increase | [5] |
| Vastus Lateralis | Type I, IIx (protein) | 6 g/day | 12 weeks | Increase | [5] | ||
| Wistar Rats | Soleus | MHCI (protein) | 0.5 g/kg/day | 5 weeks | Increase | [2] | |
| Soleus | MHCII (protein) | 0.5 g/kg/day | 5 weeks | Decrease | [2] | ||
| Guanidinoacetic Acid (GAA) | Finishing Pigs | Longissimus Thoracis & Semitendinosus | Shift from fast to slow-twitch | 0.05% or 0.10% in diet | 15 days | Promotes slow-twitch phenotype | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Muscle Fiber Typing by Myofibrillar ATPase Histochemistry
This method differentiates fiber types based on the pH sensitivity of myosin ATPase activity.
Materials:
-
Fresh-frozen muscle tissue sections (10 µm)
-
Pre-incubation solutions (pH 4.3, 4.6, and 10.4)
-
ATP incubation solution
-
Calcium chloride (1%)
-
Cobalt chloride (2%)
-
Mounting medium
Procedure:
-
Cut 10 µm thick serial sections from snap-frozen muscle samples in a cryostat.
-
Mount sections on glass slides.
-
Pre-incubation: Incubate sections in acidic (pH 4.3 and 4.6) and alkaline (pH 10.4) pre-incubation solutions to selectively inhibit myosin ATPase in different fiber types.
-
Rinse slides thoroughly with distilled water.
-
ATP Incubation: Incubate sections in ATP solution to allow the remaining active ATPase to hydrolyze ATP.
-
Rinse slides in calcium chloride solution.
-
Incubate slides in cobalt chloride solution, where cobalt replaces calcium at the sites of phosphate (B84403) precipitation.
-
Rinse slides with distilled water.
-
Immerse slides in ammonium sulfide to form a black precipitate of cobalt sulfide.
-
Wash slides, dehydrate through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip with a permanent mounting medium.
Expected Results:
-
pH 4.3: Type I fibers stain dark, Type IIA and IIB fibers stain light.
-
pH 4.6: Type I fibers stain dark, Type IIB fibers stain intermediately, and Type IIA fibers stain light.
-
pH 10.4: Type II fibers stain dark, Type I fibers stain light.
Protocol 2: Muscle Fiber Typing by Immunohistochemistry (IHC) for Myosin Heavy Chain (MHC) Isoforms
This technique uses specific antibodies to identify different MHC isoforms expressed in various fiber types.
Materials:
-
Fresh-frozen muscle tissue sections (10 µm)
-
Primary antibodies specific for MHC-I, MHC-IIa, MHC-IIb, and MHC-IIx.
-
Fluorophore-conjugated secondary antibodies.
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Cut 10 µm thick sections from snap-frozen muscle samples in a cryostat and mount on slides.
-
Fix the sections with cold acetone (B3395972) or paraformaldehyde.
-
Wash with PBS.
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with a cocktail of primary antibodies against different MHC isoforms overnight at 4°C.
-
Wash with PBS.
-
Incubate with a cocktail of corresponding fluorophore-conjugated secondary antibodies.
-
Wash with PBS.
-
Mount with a medium containing DAPI to counterstain nuclei.
-
Visualize using a fluorescence microscope.
Protocol 3: Quantification of Creatine and Analogs by High-Performance Liquid Chromatography (HPLC)
This method allows for the accurate measurement of creatine and its analogs in muscle tissue extracts.
Materials:
-
Freeze-dried muscle tissue.
-
Perchloric acid (0.6 M).
-
Potassium bicarbonate (2 M).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase (e.g., potassium phosphate buffer with ion-pairing agent).
-
UV detector.
Procedure:
-
Homogenize freeze-dried muscle tissue in ice-cold perchloric acid.
-
Centrifuge the homogenate to pellet the protein.
-
Neutralize the supernatant with potassium bicarbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the compounds using a C18 column and an appropriate mobile phase.
-
Detect the compounds using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Quantify the concentration of creatine and its analogs by comparing the peak areas to a standard curve.
Protocol 4: Western Blotting for Signaling Proteins (e.g., PGC-1α, p-AMPK)
This technique is used to quantify the expression levels of key proteins in signaling pathways.
Materials:
-
Frozen muscle tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against target proteins (e.g., PGC-1α, phospho-AMPK, total AMPK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize frozen muscle tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant (protein lysate).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies.
-
Wash the membrane with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by creatine and its analogs.
Caption: Signaling pathways influenced by creatine and its analogs.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the impact of creatine analogs on muscle fiber type.
References
- 1. researchgate.net [researchgate.net]
- 2. Creatine Supplementation Induces Alteration in Cross-Sectional Area in Skeletal Muscle Fibers of Wistar Rats Under Swimming Training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of guanidinoacetic acid on the growth performance, myofiber, and adenine nucleotide of meat-type rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. muscleandstrength.com [muscleandstrength.com]
Measuring Changes in Muscle Protein Synthesis in Response to Alpha-Lipoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring changes in muscle protein synthesis (MPS) in response to alpha-lipoic acid (ALA) supplementation. ALA, a potent antioxidant, has been shown to influence key metabolic pathways that regulate muscle mass.[1][2] These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately quantify the effects of ALA on MPS, utilizing established methodologies such as the Surface Sensing of Translation (SUnSET) technique and stable isotope tracer analysis. Furthermore, this guide details the investigation of associated signaling pathways, primarily the mTOR and AMPK pathways, through western blotting.
Introduction
Skeletal muscle mass is dynamically regulated by the balance between muscle protein synthesis and muscle protein breakdown.[3] Alpha-lipoic acid has emerged as a compound of interest for its potential therapeutic effects on muscle metabolism, partly through its influence on nutrient partitioning and cellular energy sensing.[4] ALA may promote muscle protein synthesis through the activation of the protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] It is also known to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can influence muscle metabolism.[4][5]
Accurate measurement of MPS is crucial for understanding the anabolic potential of ALA. This document outlines two primary methodologies: the non-radioactive SUnSET method for relative quantification of global protein synthesis, and stable isotope tracer techniques for absolute synthesis rates. Additionally, it provides a detailed protocol for western blot analysis to probe the activation state of key proteins in the mTOR and AMPK signaling pathways.
Key Signaling Pathways
The effects of alpha-lipoic acid on muscle protein synthesis are mediated through complex signaling networks. The two central pathways are the mTOR pathway, a primary regulator of cell growth and protein synthesis, and the AMPK pathway, which is activated in response to low cellular energy levels.
mTOR Signaling Pathway
The mTOR pathway is a critical regulator of protein synthesis. Its activation leads to the phosphorylation of several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNA into protein. ALA has been shown to promote protein synthesis through the PI3K/Akt/mTOR signaling pathway in muscle cells.[1]
Figure 1: Simplified mTOR signaling pathway in response to ALA.
AMPK Signaling Pathway
AMPK acts as a cellular energy sensor. Its activation, often in response to an increased AMP:ATP ratio, generally inhibits anabolic processes like protein synthesis to conserve energy. While some studies suggest ALA's activation of AMPK might suppress protein synthesis, its role is complex and context-dependent.[1] In some scenarios, ALA-induced AMPK activation is linked to beneficial effects like improved insulin (B600854) sensitivity and mitochondrial biogenesis.[1][5]
Figure 2: Simplified AMPK signaling pathway in response to ALA.
Experimental Protocols
Protocol 1: SUnSET (Surface Sensing of Translation) for Measuring Relative Muscle Protein Synthesis
The SUnSET method is a non-radioactive technique that utilizes the antibiotic puromycin (B1679871) to measure global protein synthesis.[6][7][8] Puromycin, an analog of tyrosyl-tRNA, incorporates into nascent polypeptide chains, leading to their premature termination. The amount of puromycin-incorporated peptides, detected by western blotting, reflects the rate of protein synthesis.
Figure 3: Experimental workflow for the SUnSET assay.
Materials:
-
Cell culture medium or physiological buffer
-
Alpha-Lipoic Acid (ALA)
-
Puromycin dihydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell/Tissue Treatment:
-
For in vitro studies, treat muscle cells (e.g., C2C12 myotubes) with the desired concentration of ALA or vehicle control for the specified duration.
-
For ex vivo studies, incubate isolated muscles in oxygenated Krebs-Henseleit buffer containing ALA or vehicle.
-
For in vivo studies, administer ALA to animals via oral gavage or intraperitoneal injection.
-
-
Puromycin Labeling:
-
Thirty minutes before harvesting, add puromycin to the cell culture medium or incubation buffer at a final concentration of 1 µM.
-
-
Sample Collection and Lysis:
-
After puromycin incubation, wash cells or tissues with ice-cold PBS.
-
Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.[9]
-
-
Data Analysis:
-
Quantify the band intensities for puromycin and the loading control.
-
Normalize the puromycin signal to the loading control signal for each sample.
-
Calculate the fold change in protein synthesis in ALA-treated samples relative to the vehicle-treated controls.
-
Data Presentation:
| Treatment Group | Normalized Puromycin Signal (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 1.00 ± 0.12 | 1.0 |
| ALA (50 µM) | 1.35 ± 0.15 | 1.35 |
| ALA (100 µM) | 1.62 ± 0.18** | 1.62 |
| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative examples. |
Protocol 2: Stable Isotope Tracer-Based Measurement of Muscle Protein Synthesis
Stable isotope tracers, such as deuterated water (D₂O) or isotopically labeled amino acids (e.g., ¹³C₆-phenylalanine), are considered the gold standard for quantifying MPS.[3][11][12] These methods measure the rate of incorporation of the labeled tracer into newly synthesized muscle proteins over time.
Figure 4: Workflow for stable isotope tracer-based MPS measurement.
Materials:
-
Alpha-Lipoic Acid (ALA)
-
Stable isotope tracer (e.g., D₂O, ¹³C₆-phenylalanine)
-
Equipment for blood collection and muscle biopsy
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure (Conceptual Overview):
-
Baseline Sampling: Collect initial blood and muscle biopsy samples to determine background isotopic enrichment.
-
ALA and Tracer Administration: Administer ALA according to the study design. Administer the stable isotope tracer, either as a bolus ("flooding dose") or via continuous infusion.[11][13]
-
Timed Sampling: Collect subsequent blood and muscle biopsy samples at specific time points after tracer administration.
-
Sample Processing:
-
Isolate plasma from blood samples.
-
Homogenize muscle tissue and precipitate the protein.
-
Hydrolyze the muscle protein to its constituent amino acids.
-
-
Mass Spectrometry Analysis:
-
Measure the isotopic enrichment of the tracer amino acid in the plasma (precursor pool) and in the muscle protein hydrolysate.
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR is calculated using the formula: FSR (%/hour) = (E_p / (E_precursor * t)) * 100 Where:
-
E_p is the change in enrichment of the tracer in muscle protein between two time points.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma) over the same time period.
-
t is the time in hours between the two biopsies.
-
-
Data Presentation:
| Treatment Group | Fractional Synthetic Rate (%/hour) |
| Vehicle Control | 0.050 ± 0.005 |
| ALA Supplemented | 0.065 ± 0.006* |
| p < 0.05 vs. Vehicle Control. Data are representative examples. |
Protocol 3: Western Blot Analysis of mTOR and AMPK Signaling Pathways
This protocol details the use of western blotting to assess the phosphorylation status of key proteins in the mTOR and AMPK pathways, providing mechanistic insight into the effects of ALA on muscle protein synthesis.
Materials:
-
Same as Protocol 1, with the addition of the following primary antibodies:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Procedure:
-
Sample Preparation: Prepare protein lysates from ALA- and vehicle-treated muscle cells or tissues as described in Protocol 1.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 1. For mTOR, a large protein, a lower percentage gel (e.g., 6-7.5%) and optimized transfer conditions (e.g., 100V for 120 minutes) may be necessary.[14]
-
Block the membrane in 5% BSA in TBST for 1 hour.
-
Incubate separate membranes with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-mTOR, total mTOR) overnight at 4°C. Recommended antibody dilutions typically range from 1:500 to 1:2000.[9][14]
-
Proceed with washing, secondary antibody incubation, and signal detection as in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total forms of each protein.
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Normalize this ratio to the vehicle control group to determine the fold change in protein phosphorylation.
-
Data Presentation:
| Target Protein | Treatment Group | Phospho/Total Ratio (Fold Change vs. Control) |
| mTOR (Ser2448) | Vehicle Control | 1.00 ± 0.10 |
| ALA | 1.45 ± 0.13 | |
| AMPKα (Thr172) | Vehicle Control | 1.00 ± 0.15 |
| ALA | 1.80 ± 0.20** | |
| S6K1 (Thr389) | Vehicle Control | 1.00 ± 0.11 |
| ALA | 1.38 ± 0.14 | |
| *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative examples. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the effects of alpha-lipoic acid on muscle protein synthesis. By combining direct measurements of MPS using the SUnSET or stable isotope tracer methods with mechanistic studies of the mTOR and AMPK signaling pathways via western blotting, researchers can gain a detailed understanding of ALA's role in regulating muscle mass. These methodologies are essential for the preclinical and clinical development of ALA as a potential therapeutic agent for conditions associated with muscle wasting.
References
- 1. Alpha-lipoic acid preserves skeletal muscle mass in type 2 diabetic OLETF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alleviative effects of α‐lipoic acid on muscle atrophy via the modulation of TNF‐α/JNK and PI3K/AKT pathways in high‐fat diet and streptozotocin‐induced type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. us.myprotein.com [us.myprotein.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SUnSET, a nonradioactive method to monitor protein synthesis. – CIML [ciml.univ-mrs.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]
- 12. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 13. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Practical application of Aplodan's components in sports nutrition research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine (B1668208) (1,3,7-trimethylxanthine) is one of the most extensively researched ergogenic aids in sports nutrition.[1][2] Its well-documented effects on the central nervous system (CNS) and other physiological processes have positioned it as a popular supplement among athletes seeking to enhance performance.[1][2] These application notes provide a comprehensive overview of the practical applications of caffeine in sports nutrition research, including its mechanisms of action, quantitative effects on performance, and detailed experimental protocols for its evaluation.
Mechanisms of Action
The primary ergogenic effects of caffeine are attributed to its role as an adenosine (B11128) receptor antagonist in the central and peripheral nervous systems.[3][4] By blocking adenosine, which promotes relaxation and drowsiness, caffeine increases neuronal firing and the release of neurotransmitters like dopamine (B1211576) and noradrenaline.[4][5] This stimulation of the CNS leads to several performance-enhancing outcomes:
-
Reduced Perception of Effort and Pain: Caffeine can significantly lower the rate of perceived exertion (RPE) during exercise, allowing athletes to sustain a higher intensity for a longer duration.[3][6][7]
-
Increased Alertness and Focus: By stimulating the CNS, caffeine enhances vigilance, attention, and reaction time.[8][9][10]
-
Enhanced Neuromuscular Function: Caffeine may improve muscle contraction through increased calcium release from the sarcoplasmic reticulum and enhanced motor unit recruitment.[8][11]
-
Metabolic Effects: While the "glycogen-sparing" hypothesis has been debated, some evidence suggests caffeine may increase fat oxidation, particularly in the early stages of endurance exercise.[12][[“]][14] It can also enhance post-exercise muscle glycogen (B147801) resynthesis when co-ingested with carbohydrates.[[“]][[“]]
Quantitative Data on Performance Enhancement
The ergogenic effects of caffeine have been demonstrated across a variety of exercise modalities. The following tables summarize key quantitative findings from the scientific literature.
Table 1: Effects of Caffeine on Endurance Performance
| Study Population | Caffeine Dose | Exercise Protocol | Key Findings |
| Trained Cyclists | 5 mg/kg body mass | Cycling to exhaustion at ~80% VO2max | Time to exhaustion increased from 75 min (placebo) to 96 min. |
| Trained Cyclists | 100 mg and 200 mg | 2-hour ride followed by a time trial | Both doses improved time trial performance compared to placebo. |
| Meta-Analysis (21 studies) | Varied | Various endurance exercises | Average performance improvement of 11.2%.[7][16] |
| Systematic Review | 3-6 mg/kg body mass | Endurance exercise | Consistent moderate-to-large benefits.[10][17] |
Table 2: Effects of Caffeine on Strength and Power Performance
| Study Population | Caffeine Dose | Exercise Protocol | Key Findings |
| Powerlifting Athletes | Not specified | Back squat and deadlift at 60%, 80%, and 90% of 1RM | Significantly greater mean power at higher loads; reduced velocity loss.[8] |
| Team Sport Athletes | 3-6 mg/kg body mass | Sprints, jumps, and agility tests | Attenuated decrements in repeated sprint performance and reactive agility.[4] |
| Female Team Sport Athletes | 5-6 mg/kg body mass | Jumping, agility, and repeated sprint tests | Enhanced short-term maximal performance.[18] |
| Meta-Analysis | Varied | Muscular endurance, strength, and power exercises | Small to moderate benefits observed.[10][17] |
Table 3: Effects of Caffeine on Perceived Exertion
| Study Population | Caffeine Dose | Exercise Protocol | Key Findings |
| Male Runners | 5 mg/kg body mass | Cycling to exhaustion | Significantly lower RPE at a high workload.[6] |
| Meta-Analysis (21 studies) | Varied | Constant load exercise | 5.6% reduction in RPE during exercise.[7][16][19] |
| Recreationally Active Individuals | 6 mg/kg body mass | 30 min constant-load cycling | Significantly lower session RPE.[20] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the ergogenic effects of caffeine.
Protocol 1: Assessing the Effect of Caffeine on Endurance Performance (Time to Exhaustion)
1. Objective: To determine the effect of acute caffeine supplementation on endurance capacity.
2. Participants: Recruit trained endurance athletes (e.g., cyclists, runners) to minimize the variability of training status.
3. Design: A randomized, double-blind, placebo-controlled crossover design is recommended.[21] Each participant will complete two trials: one with caffeine and one with a placebo, separated by a washout period of at least 7 days.[22]
4. Supplementation:
- Caffeine: 3-6 mg of caffeine per kg of body mass administered in capsule form 60 minutes prior to exercise.[1][10][17]
- Placebo: An identical-looking capsule containing a non-caloric substance (e.g., cellulose).
5. Exercise Protocol:
- Participants will perform a standardized warm-up.
- The main exercise will be a time-to-exhaustion test on a cycle ergometer or treadmill at a fixed intensity (e.g., 80% of VO2max or 75% of peak power output).
- The test is terminated when the participant can no longer maintain the required workload.
6. Measurements:
- Primary Outcome: Time to exhaustion (minutes).
- Secondary Outcomes:
- Heart rate (continuous monitoring).
- Rate of Perceived Exertion (RPE) using the Borg 6-20 scale, recorded every 5-10 minutes.[6][7][20]
- Blood lactate (B86563) concentration (pre-exercise, during, and post-exercise).
- Oxygen consumption (VO2) and respiratory exchange ratio (RER) via indirect calorimetry.
7. Data Analysis: A paired t-test or a mixed-model analysis will be used to compare the outcomes between the caffeine and placebo conditions.
Protocol 2: Evaluating the Impact of Caffeine on Repeated Sprint Ability
1. Objective: To assess the effect of caffeine on performance during intermittent, high-intensity exercise.
2. Participants: Recruit athletes from team sports (e.g., soccer, basketball, rugby) who are accustomed to repeated sprint efforts.
3. Design: A randomized, double-blind, placebo-controlled crossover design.
4. Supplementation:
- Caffeine: 3-6 mg/kg body mass in capsule or caffeinated gum form 60 minutes before the test.[4][17]
- Placebo: Identical capsule or non-caffeinated gum.
5. Exercise Protocol:
- A standardized warm-up including dynamic stretching and submaximal sprints.
- The main test will consist of a series of short, maximal sprints (e.g., 10 x 30-meter sprints) with a short recovery period between each sprint (e.g., 30 seconds).
6. Measurements:
- Primary Outcome: Total sprint time and sprint decrement (percentage decline in performance over the sprints).
- Secondary Outcomes:
- Peak power and mean power output (if using a cycle ergometer).
- Jump height (countermovement jump) before and after the sprint protocol to assess fatigue.
- RPE after each sprint.
7. Data Analysis: Repeated measures ANOVA to analyze the effect of caffeine on sprint performance across the series of sprints.
Signaling Pathways and Workflows
Caffeine's Primary Mechanism of Action: Adenosine Receptor Antagonism
Caffeine's primary ergogenic effect is mediated through its antagonism of adenosine receptors in the brain.[23] This leads to a cascade of downstream effects that enhance alertness and reduce the perception of fatigue.
Caption: Caffeine blocks adenosine receptors in the CNS, leading to increased neurotransmitter release.
Experimental Workflow for a Caffeine Supplementation Study
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of caffeine on athletic performance.
Caption: A typical randomized, placebo-controlled crossover study design for caffeine research.
Conclusion
Caffeine is a well-established ergogenic aid with a strong body of evidence supporting its efficacy in enhancing various aspects of athletic performance. The primary mechanism of action is its antagonism of adenosine receptors in the central nervous system, which leads to reduced perception of effort, increased alertness, and improved neuromuscular function. Researchers and drug development professionals can utilize the provided protocols and data to design robust studies to further elucidate the effects of caffeine and develop effective sports nutrition products. It is important to consider individual variability in response to caffeine, which may be influenced by genetic factors and habitual intake.[17][22]
References
- 1. Caffeine and Exercise Performance: Possible Directions for Definitive Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeinated Drinks and Physical Performance in Sport: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine and anaerobic performance: ergogenic value and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeine and Sports Performance: The Conflict between Caffeine Intake to Enhance Performance and Avoiding Caffeine to Ensure Sleep Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeine, exercise and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of caffeine on the rate of perceived exertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of caffeine ingestion on rating of perceived exertion during and after exercise: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cehsp.d.umn.edu [cehsp.d.umn.edu]
- 10. International society of sports nutrition position stand: caffeine and exercise performance [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. paulogentil.com [paulogentil.com]
- 13. consensus.app [consensus.app]
- 14. How Caffeine Improves Exercise Performance [healthline.com]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
- 17. International society of sports nutrition position stand: caffeine and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of caffeine ingestion on rating of perceived exertion during and after exercise: a meta‐analysis [ouci.dntb.gov.ua]
- 20. Effects of caffeine on session ratings of perceived exertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. What Should We Do About Habitual Caffeine Use in Athletes? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuronal adenosine A2A receptors signal ergogenic effects of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid
Welcome to the technical support center for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered when using this compound in cell culture media.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common precipitation and solubility problems.
Issue 1: Immediate Precipitate Formation Upon Addition to Cell Culture Media
Q1: I observed immediate cloudiness or precipitate formation when I added my stock solution of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid to the cell culture medium. What is the cause and how can I prevent this?
A1: Immediate precipitation, often termed "crashing out," typically occurs when the compound's local concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[1][2] This can be triggered by several factors, including solvent shock, high final concentration, and unfavorable media conditions.[1][3]
Troubleshooting Steps:
-
Optimize Dilution Technique: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the bulk medium can cause localized supersaturation and precipitation.[2]
-
Recommended Solution: Employ a stepwise serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium. Adding the solution dropwise while gently swirling the medium can also facilitate better dispersion.[1][2]
-
-
Reduce Final Concentration: The desired final concentration of the compound may be higher than its solubility limit in the specific cell culture medium being used.[1]
-
Recommended Solution: Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and incrementally increase it to identify the highest concentration that remains in solution.
-
-
Control Temperature: The temperature of the cell culture medium can influence the solubility of the compound.[3][4]
Issue 2: Delayed Precipitation After Incubation
Q2: The medium containing 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid was initially clear, but a precipitate formed after several hours or days in the incubator. What could be the cause?
A2: Delayed precipitation can result from changes in the media composition over time, interactions with cellular metabolites, or environmental factors within the incubator.
Troubleshooting Steps:
-
Monitor pH of the Medium: The solubility of phosphonic acid derivatives is often pH-dependent.[5][6] Cellular metabolism can lead to a decrease in the pH of the culture medium, which could reduce the solubility of the compound.
-
Recommended Solution: Monitor the pH of your culture medium regularly. If a significant pH drop is observed, consider more frequent media changes or using a medium with a stronger buffering capacity. The solubility of phosphonic acids generally increases in more basic conditions due to deprotonation.[5][6]
-
-
Evaluate Media Components: Certain components in the cell culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can potentially interact with the phosphonic acid group to form insoluble salts.[1][7]
-
Consider Evaporation: Over long-term culture periods, evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of the compound.[1]
-
Recommended Solution: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
-
Frequently Asked Questions (FAQs)
Q3: What is the general solubility of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid?
A3: 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is a phosphonic acid derivative. Generally, phosphonic acids are more water-soluble than their corresponding carboxylic acids.[5][6] Its solubility is expected to be higher in aqueous solutions, particularly under neutral to basic pH conditions where the phosphonic acid group is deprotonated.[5][6] However, the exact solubility can vary depending on the specific formulation of the cell culture medium.
Q4: What is a suitable solvent for preparing a stock solution?
A4: For initial solubilization, sterile deionized water or a buffer solution (e.g., PBS) with a slightly alkaline pH (e.g., 7.4-8.0) is recommended. If the compound has limited aqueous solubility at high concentrations, a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution. However, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).
Q5: Can I adjust the pH of the medium to improve solubility?
A5: Yes, pH adjustment can be an effective method. The solubility of phosphonic acids tends to increase with pH.[5][6] You can try to slightly increase the pH of your stock solution or the final culture medium. However, it is critical to ensure that the final pH of the medium remains within the physiological range tolerated by your specific cell line (usually pH 7.2-7.4). Always verify the pH after any adjustments.
Q6: Are there any solubilizing agents I can use?
A6: The use of solubilizing agents should be approached with caution as they can affect cellular processes. However, in some cases, excipients like cyclodextrins can be used to encapsulate hydrophobic moieties and improve aqueous solubility. Given the polar nature of the phosphonic acid and guanidine (B92328) groups, this may be less effective unless the compound has significant non-polar regions.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid (e.g., 100 mM) in sterile deionized water or DMSO.
-
Serial Dilutions: Pre-warm your complete cell culture medium to 37°C. Prepare a series of dilutions of the stock solution in the medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Incubation and Observation: Incubate the solutions at 37°C in a humidified incubator with 5% CO₂.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after 1, 4, and 24 hours. A light microscope can be used for more sensitive detection.
-
Determination: The highest concentration that remains clear after 24 hours is considered the maximum soluble concentration under your experimental conditions.
Protocol 2: pH Adjustment for Improved Solubility
-
Prepare Stock Solution: Dissolve 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid in sterile deionized water to a desired stock concentration.
-
pH Measurement: Measure the initial pH of the stock solution.
-
pH Adjustment: Add small aliquots of a sterile, dilute base solution (e.g., 0.1 M NaOH) to the stock solution while gently stirring. Monitor the pH continuously until it reaches the desired level (e.g., 7.4, 7.6, 7.8, 8.0).
-
Sterile Filtration: Sterile filter the pH-adjusted stock solution through a 0.22 µm filter.
-
Addition to Medium: Add the pH-adjusted stock solution to your pre-warmed cell culture medium to the desired final concentration.
-
Final pH Check: Verify that the final pH of the cell culture medium is within the acceptable physiological range for your cells.
Data Presentation
Table 1: Solubility of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid in Different Cell Culture Media
| Cell Culture Medium | Maximum Soluble Concentration (24h at 37°C) | Observations |
| DMEM (High Glucose) + 10% FBS | 500 µM | Clear solution |
| DMEM (High Glucose) + 10% FBS | 1 mM | Fine precipitate observed after 4h |
| RPMI 1640 + 10% FBS | 750 µM | Clear solution |
| RPMI 1640 + 10% FBS | 1.5 mM | Immediate cloudiness |
| Serum-Free Medium X | 250 µM | Clear solution |
| Serum-Free Medium X | 500 µM | Precipitate observed after 24h |
Note: The data presented in this table is illustrative and should be confirmed experimentally.
Table 2: Effect of pH on the Solubility of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid in DMEM
| pH of Stock Solution | Final pH of Medium | Maximum Soluble Concentration (24h at 37°C) |
| 6.5 | 7.1 | 400 µM |
| 7.4 | 7.3 | 750 µM |
| 8.0 | 7.5 | 1.2 mM |
Note: The data presented in this table is illustrative and should be confirmed experimentally.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on compound ionization and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing dosage of alpha-lipoic acid to maximize antioxidant effects without pro-oxidant activity.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of alpha-lipoic acid (ALA) to harness its antioxidant properties while avoiding potential pro-oxidant activities. This resource offers troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for alpha-lipoic acid to exhibit antioxidant effects in cell culture experiments?
A1: The optimal concentration of ALA for antioxidant effects in vitro is cell-type and condition-dependent. However, based on current literature, a general range of 10 µM to 100 µM is often associated with antioxidant activity. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal concentration.
Q2: At what concentrations does alpha-lipoic acid start showing pro-oxidant effects?
A2: Higher concentrations of ALA, typically in the range of 0.5 mM to 4 mM and above, have been reported to exhibit pro-oxidant effects in some in vitro models.[1] This is thought to be due to the reduction of transition metals like iron by dihydrolipoic acid (DHLA), the reduced form of ALA, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.
Q3: Can the pro-oxidant effect of alpha-lipoic acid be beneficial?
A3: In certain contexts, such as cancer therapy, the pro-oxidant activity of high-dose ALA is being investigated as a potential therapeutic strategy. By inducing oxidative stress specifically in cancer cells, which often have a compromised antioxidant defense system, ALA may promote apoptosis and inhibit tumor growth. However, for applications aiming to leverage its antioxidant properties, this pro-oxidant effect is an undesirable side effect.
Q4: How does alpha-lipoic acid modulate the Nrf2 and NF-κB signaling pathways?
A4: Alpha-lipoic acid is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of endogenous antioxidant responses.[2][3][4][5] ALA promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]
Simultaneously, ALA has been shown to inhibit the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a major driver of inflammation.[6][7][8] ALA can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation and activity of NF-κB.[6] This leads to a downregulation of pro-inflammatory cytokines and adhesion molecules.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in ROS/RNS detection assays.
-
Possible Cause 1: Direct reaction of ALA/DHLA with the fluorescent probe.
-
Troubleshooting Step: Perform a cell-free control experiment by incubating ALA/DHLA with the ROS/RNS probe (e.g., DCFH-DA, DHE) in your assay buffer without cells. If you observe a change in fluorescence, it indicates a direct chemical interaction. Consider using a different probe with a different chemical structure.
-
-
Possible Cause 2: Auto-oxidation of the fluorescent probe.
-
Troubleshooting Step: Prepare fresh probe solutions immediately before use and protect them from light. Run a control with the probe in media alone to assess the level of background fluorescence over the time course of your experiment.
-
-
Possible Cause 3: ALA concentration is in the pro-oxidant range.
-
Troubleshooting Step: If you are observing an increase in ROS/RNS where you expect a decrease, you may be using too high a concentration of ALA. Perform a dose-response curve starting from a lower concentration range (e.g., 1 µM) to identify the antioxidant window for your specific experimental setup.
-
-
Possible Cause 4: Cellular autofluorescence.
-
Troubleshooting Step: Before adding the fluorescent probe, measure the background fluorescence of your cells treated with and without ALA. This will allow you to subtract the autofluorescence from your final readings.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure uniform cell seeding across all wells. Variations in cell number will lead to variability in ROS/RNS production and antioxidant capacity.
-
-
Possible Cause 2: Pipetting errors.
-
Troubleshooting Step: Calibrate your pipettes regularly. When adding viscous solutions like ALA stock dissolved in DMSO, ensure complete dispensing and mixing.
-
-
Possible Cause 3: Fluctuation in incubation times.
-
Troubleshooting Step: Standardize all incubation times precisely, especially for the probe loading and ALA treatment steps. Use a multichannel pipette for simultaneous addition of reagents where possible.
-
Quantitative Data Summary
The following tables summarize the dose-dependent effects of alpha-lipoic acid on antioxidant and pro-oxidant markers from various in vitro studies.
Table 1: In Vitro Antioxidant Effects of Alpha-Lipoic Acid
| Concentration Range | Cell Type/System | Observed Antioxidant Effect | Reference |
| 50-100 µM | Myoglobin in vitro | Reduced protein carbonyls and increased free thiols | [1] |
| 10-100 µM | Various cell lines | General range for antioxidant activity | N/A |
Table 2: In Vitro Pro-oxidant Effects of Alpha-Lipoic Acid
| Concentration Range | Cell Type/System | Observed Pro-oxidant Effect | Reference |
| 500 µM - 4 mM | Myoglobin in vitro | Increased protein carbonyls and decreased free thiols | [1] |
| > 500 µM | General in vitro | Potential for pro-oxidant activity via metal reduction | [9] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.
Materials:
-
Cells of interest
-
24-well or 96-well black, clear-bottom tissue culture plates
-
DCFH-DA (stock solution in DMSO, stored at -20°C, protected from light)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Alpha-lipoic acid
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm) or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will ensure they are 80-90% confluent on the day of the experiment. Incubate overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add fresh serum-free medium containing the desired concentrations of alpha-lipoic acid to the respective wells. Include untreated controls, vehicle controls (if using a solvent for ALA), and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
Incubate for the desired treatment period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a microplate reader.
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.
Materials:
-
Cell or tissue lysates
-
MDA standard solution
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Spectrophotometer (absorbance at 532 nm)
Procedure:
-
Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of each lysate.
-
For each sample, mix a defined amount of lysate (e.g., 100-200 µg of protein) with TCA to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
To the supernatant, add TBA reagent and BHT.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration.
Visualizations
Caption: A generalized experimental workflow for assessing the antioxidant effects of alpha-lipoic acid.
Caption: Alpha-lipoic acid activates the Nrf2 antioxidant response pathway.
Caption: Alpha-lipoic acid inhibits the NF-κB inflammatory pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that [alpha]-lipoic acid inhibits NF-[kappa]B activation independent of its antioxidant function - ProQuest [proquest.com]
- 8. Alpha-lipoic acid inhibits TNF-alpha induced NF-kappa B activation through blocking of MEKK1-MKK4-IKK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Placebo Effect Control in Human Trials of Performance-Enhancing Supplements
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively control for the placebo effect in human trials of performance-enhancing supplements.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it critical to control for in supplement trials?
A1: The placebo effect is a real, measurable physiological or psychological change that occurs in a trial participant simply because they believe they are receiving a beneficial treatment, even when the "treatment" is an inert substance.[1][2] In performance-enhancing supplement trials, this can manifest as actual improvements in strength, endurance, or other performance metrics, driven by the participant's expectation of an ergogenic effect.[3][4] Controlling for this effect is paramount to determine if the supplement's observed benefits are due to its active ingredients or merely to the psychological impact of its administration.[1][2] Failure to do so can lead to false positive results, where an ineffective supplement appears beneficial.[1]
Q2: What are the primary methods for controlling the placebo effect?
A2: The gold standard for controlling the placebo effect is the randomized, double-blind, placebo-controlled trial.[5] Key methodologies include:
-
Randomization: Participants are randomly assigned to either the supplement (treatment) group or the placebo group. This helps to evenly distribute psychological and physiological variations among the groups.[1][2]
-
Blinding: This practice conceals the treatment assignment from individuals involved in the trial to prevent bias.[6][7]
-
Placebo Design: Creating a placebo that is indistinguishable from the active supplement in taste, appearance, smell, and texture is crucial for maintaining the blind.[2]
Q3: How do I choose between a parallel and a crossover study design?
A3: The choice between a parallel and a crossover design depends on the nature of your supplement and research question.
-
Parallel Design: Each group receives a different treatment simultaneously (e.g., one group gets the supplement, the other gets the placebo).[8][9] This design is simpler and avoids "carryover" effects, where the supplement's effects might linger after cessation.[10]
-
Crossover Design: Each participant serves as their own control, receiving both the placebo and the active supplement at different times, separated by a "washout" period.[8][11][12] This design requires fewer participants and can be statistically more powerful.[10][12] However, it's only suitable for supplements with short-term effects.
| Feature | Parallel Design | Crossover Design |
| Structure | Each participant is in one group for the entire trial.[9] | Each participant receives all treatments in a sequence.[11][12] |
| Sample Size | Typically requires a larger sample size.[10] | Requires a smaller sample size as participants act as their own control.[10][12] |
| Carryover Effects | Not a concern. | A significant concern; requires an adequate washout period.[10] |
| Best For | Supplements with long-lasting or permanent effects. | Supplements with acute or short-term effects. |
Troubleshooting Guides
Issue: Difficulty creating a convincing placebo for a supplement with a distinct taste or smell.
Solution: This is a common challenge in nutrition and supplement research.[2] Here are some strategies:
-
Encapsulation: If possible, encapsulate both the active supplement and the placebo (e.g., with flour or microcrystalline cellulose) to mask taste and appearance.
-
Flavor Masking: For powders or drinks, use strong, calorie-free flavorings and sweeteners in both the active and placebo versions to overpower the taste of the active ingredients. A pink, artificially sweetened solution has been used as a placebo to study ergogenic benefits due to the color-induced perception of sweetness.[13]
-
Active Placebos: In some cases, an "active" placebo that mimics the benign side effects of the supplement (e.g., a small amount of a substance that causes a similar tingling sensation) can be used to improve blinding.
-
Sham Diets: For whole-food interventions, a sham diet can be designed to be similar in complexity but lacking the specific component of interest.[14]
Issue: Participants reporting that they can guess their group assignment (unblinding).
Solution: Unblinding is a serious issue that can compromise the validity of a trial.[3]
Prevention:
-
Robust Placebo Design: Invest time in creating a placebo that is truly indistinguishable from the active supplement.
-
Standardized Instructions: Provide identical information and instructions to all participants, avoiding any hints about expected effects.
-
Limit Staff Interaction: Minimize discussions with participants about their experiences during the trial.
Assessment and Mitigation:
-
Blinding Assessment: At the end of the trial, ask participants to guess their treatment allocation and their confidence in that guess.[15][16] This data can be used to calculate a "blinding index" to statistically assess the success of the blinding.[17]
-
Statistical Analysis: If unblinding is suspected, you can perform a statistical analysis to see if the treatment effect differs between those who correctly guessed their assignment and those who did not.
Experimental Protocols
Protocol 1: Double-Blind, Placebo-Controlled Parallel Trial
This protocol outlines a standard parallel design for testing a performance-enhancing supplement.
-
Participant Recruitment and Screening: Recruit a cohort of participants that match your target demographic. Screen for any contraindications to the supplement.
-
Informed Consent: Clearly explain the study procedures, including the possibility of receiving a placebo, and obtain written informed consent.
-
Baseline Testing: Measure baseline performance metrics (e.g., maximal oxygen uptake, one-repetition max, time to exhaustion) for all participants.
-
Randomization: Use a computer-generated randomization sequence to assign participants to either the treatment or placebo group. This should be done by a third party not involved in data collection.
-
Blinding:
-
The supplement and placebo should be packaged in identical, coded containers.
-
The researchers administering the supplement and recording data should be unaware of the codes.
-
-
Intervention Period: Participants consume their assigned product for the specified duration.
-
Follow-up Testing: At the end of the intervention period, repeat the performance tests conducted at baseline.
-
Blinding Assessment: Administer a questionnaire to assess whether participants can guess their group assignment.
-
Unblinding and Data Analysis: Once all data is collected and the database is locked, the treatment codes can be revealed for statistical analysis. Compare the change in performance metrics between the two groups.
Caption: Workflow for a double-blind, placebo-controlled parallel trial.
Protocol 2: Crossover Trial with Washout Period
This protocol is suitable for supplements with acute effects.
-
Recruitment, Consent, and Baseline Testing: Follow steps 1-3 from Protocol 1.
-
Randomization: Randomly assign participants to one of two sequences (e.g., Group A receives supplement then placebo; Group B receives placebo then supplement).
-
First Intervention Period: Participants consume their first assigned product for the specified duration, followed by performance testing.
-
Washout Period: All participants cease taking any supplement or placebo for a predetermined period. The length of this period should be at least five times the half-life of the supplement to ensure it has been cleared from the body.[18][19]
-
Second Intervention Period: Participants consume their second assigned product, followed by the final round of performance testing.
-
Blinding Assessment and Data Analysis: Follow steps 8-9 from Protocol 1. The analysis will compare each participant's performance under the supplement condition to their own performance under the placebo condition.
Caption: Workflow for a randomized, placebo-controlled crossover trial.
Quantitative Data on Placebo Effect Sizes
The magnitude of the placebo effect can vary depending on the type of supplement and the performance metric being measured. The following table summarizes effect sizes (Cohen's d) from a systematic literature review.[13]
| Type of Ergogenic Aid | Pooled Effect Size (Cohen's d) | Interpretation |
| Nutritional | 0.86 | Large |
| Mechanical | 0.38 | Moderate |
| Cream and Gel | 0.05 | Trivial |
| Open-Label Placebo | 0.16 | Small |
| Overall Placebo Effect | 0.67 | Moderate to Large |
| Nocebo Effect (Negative Expectation) | 1.20 | Very Large |
Data from a 2024 systematic review and meta-analysis.[13]
These data highlight that the belief in the efficacy of a nutritional supplement can have a large effect on performance.[13] Interestingly, the nocebo effect (a negative outcome due to the belief that a treatment will cause harm) can be even more potent.[13]
References
- 1. biofortis.mxns.com [biofortis.mxns.com]
- 2. Preventing Unintentional Unblinding In Clinical Trials [clinicalleader.com]
- 3. Randomization and Trial Supply Management: Accidental Unblinding in Clinical Trials [medidata.com]
- 4. jssm.org [jssm.org]
- 5. The challenges of control groups, placebos and blinding in clinical trials of dietary interventions | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 6. theromefoundation.org [theromefoundation.org]
- 7. fda.gov [fda.gov]
- 8. clinicaltrialsquebec.com [clinicaltrialsquebec.com]
- 9. When to Choose Parallel Over Crossover Design – Clinical Trial Design and Protocol Development – Clinical Research Made Simple [clinicalstudies.in]
- 10. Proof of efficacy trials: cross-over versus parallel-group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel/Crossover Study - Creative Biolabs [creative-biolabs.com]
- 12. 4 common study designs for clinical trials – Biostatistics & Bioinformatics Services [anatomisebiostats.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimal Design of Clinical Trials of Dietary Interventions in Disorders of Gut-Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proceedings.neurips.cc [proceedings.neurips.cc]
- 16. Towards a proposal for assessment of blinding success in clinical trials: up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. springbiosolution.com [springbiosolution.com]
- 19. nihs.go.jp [nihs.go.jp]
Technical Support Center: Enhancing Oral Bioavailability of Guanidino-Phosphonic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with improving the oral bioavailability of guanidino-phosphonic acid derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the development of orally administered guanidino-phosphonic acid derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro permeability (e.g., in Caco-2 assays) | High polarity and charge of the guanidino and phosphonic acid groups limit passive diffusion across cell membranes.[1][2][3] | 1. Prodrug Approach: Mask the polar groups. Consider synthesizing guanidine (B92328) cyclic diimide (GCDI) prodrugs to temporarily neutralize the guanidino group's charge and increase lipophilicity.[1][3][4][5] Another strategy is to create amino acid ester prodrugs to target peptide transporters like hPEPT1.[2] 2. Formulation with Permeation Enhancers: Co-administer with permeation enhancers that transiently open tight junctions between intestinal epithelial cells. |
| Poor oral bioavailability in animal models despite good in vitro permeability of a prodrug | 1. Premature Prodrug Cleavage: The prodrug may be hydrolyzed in the gastrointestinal tract before it can be absorbed. 2. First-Pass Metabolism: The absorbed prodrug or the released active drug may be rapidly metabolized by the liver. | 1. Prodrug Design Modification: Design prodrugs with varying steric hindrance around the cleavable linker to modulate the rate of hydrolysis. 2. Co-administration with Enzyme Inhibitors: While not a primary strategy, co-administration with relevant enzyme inhibitors can help elucidate the extent of first-pass metabolism. |
| High variability in oral absorption between subjects | 1. Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, etc.), affecting drug dissolution and absorption. 2. Saturation of Transporters: If an active transport mechanism is involved (e.g., for an amino acid prodrug), transporter saturation can lead to non-linear absorption. | 1. Conduct Fed vs. Fasted State Bioavailability Studies: Evaluate the compound's pharmacokinetic profile in animal models under both fed and fasted conditions.[6] 2. Dose-Escalation Studies: Perform dose-escalation studies to determine if the absorption is dose-dependent, which may indicate the involvement of saturable transport processes. |
| Difficulty in quantifying the compound in plasma samples | 1. Low Plasma Concentrations: Due to poor absorption, the concentration of the parent compound or its prodrug in plasma may be below the limit of quantification of the analytical method. 2. Matrix Effects: Interference from plasma components can suppress the signal in LC-MS analysis. | 1. Develop a Highly Sensitive Bioanalytical Method: Utilize tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[7][8] Derivatization of the guanidino group can also enhance detection. 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering plasma components. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of guanidino-phosphonic acid derivatives typically low?
A1: The low oral bioavailability is primarily due to the physicochemical properties of these molecules. The guanidino group is highly basic (pKa > 13) and exists as a charged cation at physiological pH, while the phosphonic acid group is acidic and also charged.[9] This high polarity and charge impede their ability to passively diffuse across the lipid-rich intestinal cell membranes.
Q2: What is the most promising strategy to improve the oral bioavailability of these compounds?
A2: The prodrug approach is a widely recognized and effective strategy.[2][4][10] By temporarily masking the polar guanidino and/or phosphonic acid groups with lipophilic moieties, the overall lipophilicity of the molecule is increased, facilitating its absorption. Guanidine cyclic diimide (GCDI) prodrugs that mask the guanidino group have shown significant promise in improving oral bioavailability.[1][3][4][5] Amino acid ester prodrugs are another promising avenue, as they can leverage active transport mechanisms.[2]
Q3: What are some key considerations when designing a prodrug for a guanidino-phosphonic acid derivative?
A3: Several factors should be considered:
-
Linker Stability: The linker connecting the pro-moiety should be stable enough to prevent premature cleavage in the gut but labile enough to be cleaved efficiently in the target tissue or systemic circulation to release the active drug.
-
Cleavage Products: The released pro-moiety should be non-toxic.
-
Physicochemical Properties: The final prodrug should have an optimal balance of lipophilicity and aqueous solubility for effective absorption.
-
Transporter Affinity: If designing a transporter-targeted prodrug (e.g., an amino acid prodrug), the pro-moiety should have a high affinity for the target transporter.[2]
Q4: Besides prodrugs, what other formulation strategies can be employed?
A4: Advanced formulation strategies can also enhance oral bioavailability:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.
-
Nanoparticles: Polymeric or lipid-based nanoparticles can protect the drug from degradation in the GI tract and facilitate its uptake by intestinal cells.
-
Permeation Enhancers: These agents can be co-formulated to transiently increase the permeability of the intestinal epithelium, allowing for better absorption of polar drugs.
Q5: How can I assess the oral bioavailability of my compound?
A5: Oral bioavailability is typically determined through in vivo pharmacokinetic studies in animal models, such as rats.[11][12][13] This involves administering the compound orally and intravenously (to determine clearance) and measuring the drug concentration in plasma over time. The oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Quantitative Data Summary
The following tables summarize key physicochemical properties and representative data on the improvement of oral bioavailability for related compounds.
Table 1: Physicochemical Properties of a Representative Guanidino-Phosphonic Acid
| Property | Value | Source |
| Molecular Formula | C2H9N3O6P2 | PubChem |
| Molecular Weight | 233.06 g/mol | PubChem |
| XLogP3 | -4.7 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| pKa (Guanidinium) | ~13.6 | [9] |
| pKa (Phosphonic Acid) | pKa1: ~1-2, pKa2: ~6-7 | [14] |
Table 2: Examples of Improved Oral Bioavailability with Prodrug Strategies for Guanidino and Phosphonic Acid-Containing Compounds
| Parent Compound | Prodrug Strategy | Animal Model | Oral Bioavailability of Parent | Oral Bioavailability of Prodrug (as Parent) | Fold Improvement | Reference |
| Guanidino Oseltamivir Carboxylate (GOC) | Guanidine Cyclic Diimide (GCDI) | Mouse | Not Reported (Low) | Significantly Improved | Not Quantified | [4] |
| [3-(hydroxymethyl)phenyl]guanidine (3-HPG) | L-Valine ester | Rat (in situ perfusion) | Low Permeability | High Permeability (exceeded metoprolol) | Not Applicable | [2] |
| Thiazole Phosphonic Acid FBPase Inhibitor | Phosphonic Diamide (B1670390) | Rat | Not Reported (Low) | 22-47% | Not Quantified | [10] |
| Zidovudine (AZT) | Amino Acid Phosphoramidate (B1195095) | Rat | Not Bioavailable (Prodrug) | AZT readily available | Not Applicable | [15] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is adapted for assessing the intestinal permeability of polar compounds like guanidino-phosphonic acid derivatives and their prodrugs.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[16][17][18]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and reference compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound dissolved in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical chamber.
-
Permeability Assay (Basolateral to Apical - B-A) (Optional, for efflux assessment): a. Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic procedure for determining the oral bioavailability of a guanidino-phosphonic acid derivative in rats.[11][12][13]
Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of a test compound in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Test compound
-
Vehicle for oral administration (e.g., water, 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline, PEG400)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days. Fast the animals overnight (with free access to water) before dosing.
-
Dosing:
-
Oral Group (n=3-5): Administer a single oral dose of the test compound using a gavage needle.
-
Intravenous Group (n=3-5): Administer a single intravenous bolus dose of the test compound via the jugular vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Immediately place the blood samples into tubes containing anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) for both oral and intravenous routes.
-
-
Calculation of Oral Bioavailability (F%): F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing and improving oral bioavailability.
References
- 1. Novel prodrug strategy based on reversibly degradable guanidine imides to enhance oral bioavailability and prolong pharmacokinetics | Poster Board #815 - American Chemical Society [acs.digitellinc.com]
- 2. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel prodrug strategy based on reversibly degradable guanidine imides to enhance oral bioavailability and prolong pharmacokinetics | Poster Board #815 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An automated technique for the analysis of plasma guanidino acids, and some findings in chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidine - Wikipedia [en.wikipedia.org]
- 10. Discovery of a series of phosphonic acid-containing thiazoles and orally bioavailable diamide prodrugs that lower glucose in diabetic animals through inhibition of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetic study [bio-protocol.org]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disposition and oral bioavailability in rats of an antiviral and antitumor amino acid phosphoramidate prodrug of AZT-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing confounding variables in research on alpha-lipoic acid and exercise performance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of alpha-lipoic acid (ALA) on exercise performance. Our goal is to help you navigate common challenges and address potential confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which alpha-lipoic acid is thought to influence exercise performance?
Alpha-lipoic acid (ALA) is a potent antioxidant that may enhance exercise performance through several mechanisms. Its primary roles are believed to be:
-
Antioxidant and Anti-inflammatory Effects: ALA's antioxidant properties help to neutralize exercise-induced reactive oxygen species (ROS), potentially reducing muscle damage and inflammation.[1]
-
Improved Insulin (B600854) Signaling: ALA has been shown to improve insulin sensitivity, which can enhance glucose uptake and utilization by muscles during exercise.[2]
-
Modulation of Signaling Pathways: ALA can influence key metabolic signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Q2: What are the common confounding variables to consider in ALA and exercise performance research?
Several factors can influence the outcomes of studies on ALA and exercise. It is crucial to control for these variables to ensure the validity of your results:
-
Dietary Intake: The antioxidant content of a subject's diet can significantly impact oxidative stress markers. It is essential to monitor and control for dietary intake of other antioxidants. Some studies have shown that ALA supplementation can reduce appetite and food intake, which could independently affect weight and metabolism.[3]
-
Subject Variability: Individuals may respond differently to ALA supplementation due to genetic factors, training status, and baseline antioxidant levels.
-
Bioavailability of ALA: The form of ALA used (R-ALA, S-ALA, or a racemic mixture) and its formulation (e.g., liquid vs. solid) can affect its absorption and bioavailability.[4][5][6][7] R-ALA is the naturally occurring and more biologically active form.[7]
-
Training Status of Subjects: The effects of ALA may differ between trained athletes and sedentary individuals.
Q3: What are the typical dosages of ALA used in exercise performance studies?
Dosages of ALA in research vary widely, typically ranging from 150 mg to 1200 mg per day.[8][9] Some studies have used a split dosage, administering ALA both before and after exercise sessions.[8] The optimal dosage may depend on the specific research question, the exercise protocol, and the characteristics of the study population.
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Effects of ALA on Performance Markers
Possible Causes:
-
Insufficient Dosage or Bioavailability: The dosage of ALA may be too low, or the formulation used may have poor bioavailability. Studies suggest that liquid formulations and the R-enantiomer of ALA may have better absorption.[4][5][6][7]
-
Dietary Confounders: A diet rich in other antioxidants could mask the effects of ALA supplementation.
-
Inappropriate Timing of Supplementation: The timing of ALA administration in relation to the exercise bout may not be optimal.
-
Small Sample Size: A small sample size may lack the statistical power to detect significant effects.
Troubleshooting Steps:
-
Review Dosage and Formulation: Consider increasing the dosage or using a more bioavailable form of ALA, such as a liquid R-ALA formulation.
-
Control for Diet: Implement a standardized diet for all participants or, at a minimum, record and analyze dietary intake to account for variations in antioxidant consumption.
-
Optimize Supplementation Timing: Experiment with different timing protocols, such as pre-exercise, post-exercise, or both.
-
Increase Sample Size: Conduct a power analysis to determine the appropriate sample size for your study.
Issue 2: High Variability in Subject Response to ALA Supplementation
Possible Causes:
-
Genetic Differences: Genetic variations can influence how individuals metabolize and respond to ALA.
-
Baseline Nutritional Status: Subjects with lower baseline antioxidant levels may show a more pronounced response to supplementation.
-
Training Adaptation: The training status of participants can affect their physiological response to both exercise and supplementation.
Troubleshooting Steps:
-
Stratify Participants: Group participants based on factors like training status or baseline antioxidant levels to analyze for differential effects.
-
Genotype Participants: If feasible, genotype participants for relevant metabolic genes to explore genetic influences on the response to ALA.
-
Crossover Design: Employ a crossover study design where each participant serves as their own control to help reduce inter-individual variability.
Data Presentation
Table 1: Summary of Quantitative Data from Selected Studies
| Study | Participant Characteristics | ALA Dosage | Exercise Protocol | Key Findings |
| Isenmann et al. (2020) | 17 well-trained males | 150 mg pre- & post-exercise | 6-day intensive training (strength & endurance) | ALA group maintained back squat strength, while the placebo group's strength decreased. No significant differences in markers of muscle damage or inflammation between groups.[8][10] |
| Zembron-Lacny et al. (2009) | 13 trained and 20 untrained men | 600 mg/day for 8 days | Isometric/isokinetic quadriceps exercise | ALA supplementation reduced markers of oxidative damage (TBARS and PC) by over 30% and influenced glutathione (B108866) levels post-exercise.[11] |
| McNeilly et al. (2011) | 24 obese individuals with IGT | 1 g/day for 12 weeks | Moderate-intensity aerobic exercise | ALA combined with exercise attenuated LDL oxidation and increased total antioxidant capacity.[12][13] |
| Hashimoto et al. (2021) | 24 male mice | 50 mg/kg body weight | Swimming exercise | R-ALA complexed with γ-cyclodextrin reduced exercise-induced oxidative stress and blood ammonia (B1221849) elevation.[14][15][16] |
Experimental Protocols
Protocol 1: Assessing Muscle Damage and Inflammation
This protocol is based on the study by Isenmann et al. (2020).[10][17]
-
Participants: Well-trained male athletes.
-
Design: Double-blind, randomized, placebo-controlled crossover trial.
-
Supplementation: 150 mg of ALA or placebo administered before and after each exercise session.
-
Exercise Protocol: A 6-day intensive training week consisting of four strength training sessions and two 10-kilometer runs.
-
Measurements:
-
Performance: 1-repetition maximum (1RM) in the back squat.
-
Muscle Damage Markers: Serum levels of Creatine Kinase (CK) and Myoglobin (Myo).
-
Inflammation Marker: Serum levels of Interleukin-6 (IL-6).
-
Blood Sampling: Blood samples are collected at baseline, immediately post-exercise, and at various time points during recovery (e.g., 3h, 24h, 72h).
-
Protocol 2: Evaluating Oxidative Stress
This protocol is adapted from Zembron-Lacny et al. (2009).[11][18]
-
Participants: Trained and untrained healthy men.
-
Design: Randomized controlled trial.
-
Supplementation: 600 mg of ALA per day for 8 days.
-
Exercise Protocol: Muscle-damaging isometric/isokinetic exercise of the quadriceps.
-
Measurements:
-
Lipid Peroxidation: Plasma levels of Thiobarbituric Acid Reactive Substances (TBARS).
-
Protein Carbonylation: Plasma levels of Protein Carbonyls (PC).
-
Glutathione System: Erythrocyte levels of glutathione (GSH), glutathione reductase (GR), and glutathione peroxidase (GPx).
-
Blood Sampling: Blood samples are taken at rest and at various time points post-exercise.
-
Mandatory Visualization
Caption: Key signaling pathways influenced by ALA and exercise.
Caption: Generalized experimental workflow for ALA studies.
Caption: Logical relationship of key confounding variables.
References
- 1. researchgate.net [researchgate.net]
- 2. Exercise training and the antioxidant alpha-lipoic acid in the treatment of insulin resistance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of alpha-lipoic acid supplementation on anthropometric indices and food intake in patients who experienced stroke: A randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. examine.com [examine.com]
- 9. Safety Evaluation of α-Lipoic Acid Supplementation: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Assessment of the antioxidant effectiveness of alpha-lipoic acid in healthy men exposed to muscle-damaging exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of α-lipoic acid and exercise training on cardiovascular disease risk in obesity with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exercise Performance Upregulatory Effect of R-α-Lipoic Acid with γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Refinement of protocols for studying the long-term effects of creatine analog supplementation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining protocols to study the long-term effects of creatine (B1669601) analog supplementation.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosing protocol for long-term creatine analog studies in animal models?
A typical long-term supplementation protocol in rodents involves a daily dose mixed with chow. For example, studies have used chow blended with 2% w/w or 4% w/w creatine monohydrate for 5 weeks.[1] Another approach is intragastric gavage with doses around 300 mg/kg body weight per day.[2] For human studies, a common protocol involves a loading phase of 0.3 g/kg/day for 5-7 days, followed by a maintenance dose of 0.03 g/kg/day for several weeks. However, loading phases are not always necessary to increase intramuscular creatine stores.[3]
Q2: What are the expected effects of long-term creatine supplementation on muscle morphology?
Long-term creatine supplementation has been shown to increase the number of muscle fibers and induce hypertrophic muscle cells in rats.[4] In humans, it is recognized as an effective supplement for increasing muscle mass when combined with training.[5] These changes are supported by creatine's role in enhancing satellite cell signaling, which is crucial for muscle repair and the generation of new muscle tissue.[6]
Q3: Are there known sex-dependent effects of creatine supplementation?
Yes, some studies indicate that the effects of chronic creatine supplementation can be sex-dependent. For instance, one study on rodents found that male rats on a 4% creatine diet showed increased immobility in a forced swim test, while female rats on the same diet displayed decreased immobility and less anxiety.[1] These differences may be related to underlying variances in creatine metabolism and hormonal environments.[1]
Q4: How long does it take for muscle creatine levels to return to baseline after supplementation ceases?
Following a typical loading phase (e.g., 20g/day for 6 days), elevated muscle creatine levels slowly return to normal within 4 to 8 weeks after stopping supplementation.[3][7]
Q5: Can creatine supplementation affect cognitive function?
Creatine plays a significant role in brain energy homeostasis.[8] Supplementation has been shown to improve performance on cognitive tasks, particularly those requiring speed of processing, such as working memory and intelligence tests.[8][9] These cognitive benefits are especially noted in conditions of mental stress, where creatine may support enhanced cognitive processing by increasing available energy in brain cells.[3]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Q: We are observing high inter-subject variability in muscle creatine uptake and performance outcomes. What could be the cause and how can we mitigate this?
A: High variability is a common challenge. Several factors can contribute:
-
Baseline Creatine Levels: Individuals with lower initial creatine stores, such as vegetarians, may show a more significant response to supplementation compared to omnivores.[9][10] It is advisable to record and account for dietary patterns in your analysis.
-
Creatine Transporter Function: The uptake of creatine into muscle cells is dependent on the creatine transporter (Crt), a process that involves sodium and other electrolytes.[10] Ensure that electrolyte levels are not a confounding variable. Some studies suggest that co-ingestion of creatine with electrolytes may improve absorption.[10]
-
Genetic Factors: Individual genetics can influence creatine metabolism and response to supplementation.
-
Inconsistent Dosing: Ensure strict adherence to the dosing schedule. For animal studies, monitor food intake to ensure the full dose is consumed, especially when mixed with chow.[1]
Mitigation Strategy:
-
Stratify Subjects: If possible, stratify subjects based on baseline dietary habits (e.g., vegetarian vs. omnivore).
-
Control for Diet: Standardize the diet for a period before and during the study to minimize variations in endogenous creatine intake.
-
Measure Baseline Levels: Measure baseline tissue creatine levels to use as a covariate in the statistical analysis.
-
Increase Sample Size: A larger sample size can help overcome statistical noise caused by high individual variability.
Issue 2: Gastrointestinal (GI) Distress in Subjects
Q: Some of our subjects are reporting gastrointestinal issues like bloating or diarrhea. How can we manage this side effect?
A: GI distress is a reported side effect, particularly at higher doses.[11][12]
-
Dose-Dependency: The issue is often dose-dependent. A study showed a higher incidence of diarrhea with a single 10 g/day dose compared to two separate 5 g/day doses.[11]
-
Loading Phase: GI issues are more common during the initial high-dose "loading" phase.[10]
-
Hydration: Inadequate fluid intake when supplementing with creatine can contribute to GI discomfort.
-
Creatine Form: While most studies focus on creatine monohydrate, some newer forms claim better solubility, though their superiority is not conclusively proven.[7]
Management Strategy:
-
Split the Dose: Divide the daily dose into smaller, more frequent administrations (e.g., 5g twice a day instead of 10g once).[11]
-
Skip the Loading Phase: A lower, consistent daily dose (e.g., 3-5 g/day ) will also saturate muscles over a longer period (around 28 days) and may be better tolerated.[3]
-
Ensure Adequate Hydration: Advise subjects to consume sufficient water throughout the day.
-
Administer with a Meal: Taking creatine with a meal can sometimes reduce GI side effects.
Issue 3: Inconsistent or No Effect on Anabolic Signaling Pathways
Q: Our results show no significant increase in the phosphorylation of Akt or other anabolic markers after long-term supplementation. Is this expected?
A: The effect of creatine on anabolic signaling is nuanced and not always a straightforward enhancement.
-
Selective Effects: Creatine's impact is selective. While it can increase the expression of genes like IGF-1, it does not universally enhance all anabolic signaling pathways.[[“]]
-
Temporal Effects: The timing of tissue collection is critical. Some signaling events, like the phosphorylation of p70(s6k) and 4E-BP1, are more pronounced post-exercise.[[“]][14] Creatine may not further enhance the immediate post-exercise phosphorylation of some proteins compared to a placebo but might have effects at later time points (e.g., 24 hours post-exercise).[[“]][14]
-
Resting vs. Post-Exercise: Some studies have found that creatine supplementation can even decrease the phosphorylation of Protein Kinase B (PKB/Akt) at rest.[[“]][14] The primary anabolic stimulus is the exercise itself; creatine acts to potentiate the training adaptations.
Troubleshooting Workflow:
Data Summaries
Table 1: Common Supplementation Protocols and Key Outcomes
| Parameter | Loading Protocol | Maintenance Protocol | Key Long-Term Outcomes | Citations |
| Dosage | 20 g/day (or 0.3 g/kg/day) | 3-5 g/day (or 0.03 g/kg/day) | - Increased muscle fiber number and hypertrophy- Reduced markers of muscle damage (e.g., Creatine Kinase)- Accelerated recovery of muscle strength post-exercise | [3][4][15][16] |
| Duration | 5-7 days | ≥ 4 weeks | - Improved performance in high-intensity intermittent exercise- Potential improvements in cognitive function | [3][5][8][[“]] |
Table 2: Effects of Creatine Supplementation on Gene Expression and Cell Signaling
| Gene/Pathway | Effect of Creatine Supplementation | Condition | Citations |
| IGF-1 | Increased mRNA expression | At Rest | [[“]][18] |
| GLUT-4 | Increased mRNA expression | At Rest | [[“]][14] |
| Myosin Heavy Chains (I, IIA) | Increased mRNA expression | At Rest & Post-Exercise | [[“]][14] |
| Akt/PKB Phosphorylation | Decreased | At Rest | [[“]][14] |
| 4E-BP1 Phosphorylation | Decreased | 24h Post-Exercise | [[“]][14] |
| mTOR Signaling | Enhanced activation (via p70S6K) | Post-Exercise | [18][19] |
Experimental Protocols
1. Protocol: Quantification of Creatine in Tissue Samples via HPLC
This protocol is adapted from methods for analyzing creatine compounds in biological tissues.[20]
-
1. Tissue Homogenization:
-
a. Weigh approximately 50-100 mg of frozen tissue (e.g., skeletal muscle).
-
b. Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
c. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
d. Collect the supernatant and neutralize it with 2 M potassium carbonate.
-
-
2. HPLC Analysis:
-
a. Column: Use a C18 reversed-phase column.
-
b. Mobile Phase: Employ a gradient elution. For example, a gradient of buffer A (e.g., 0.1 M potassium phosphate, pH 6.5) and buffer B (e.g., methanol).
-
c. Detection: Use a UV detector set to 210 nm.
-
d. Quantification: Run a standard curve with known concentrations of creatine. Calculate the concentration in samples by comparing peak areas to the standard curve.
-
-
3. Data Normalization:
-
Express creatine concentration relative to tissue weight (e.g., nmol/mg wet weight) or total protein content of the homogenate.
-
2. Protocol: Western Blot for Signaling Protein Phosphorylation
This protocol allows for the assessment of changes in signaling pathways like Akt/mTOR.[19]
-
1. Protein Extraction:
-
a. Homogenize ~30 mg of tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
b. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
c. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
2. SDS-PAGE and Transfer:
-
a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
b. Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
c. Transfer the separated proteins to a PVDF membrane.
-
-
3. Immunoblotting:
-
a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
b. Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt).
-
c. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
4. Analysis:
-
a. Quantify band density using software like ImageJ.
-
b. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jssm.org [jssm.org]
- 5. Creatine - Wikipedia [en.wikipedia.org]
- 6. drinkharlo.com [drinkharlo.com]
- 7. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral creatine monohydrate supplementation improves brain performance: a double-blind, placebo-controlled, cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Frontiers | A short review of the most common safety concerns regarding creatine ingestion [frontiersin.org]
- 12. Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Short and longer-term effects of creatine supplementation on exercise induced muscle damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. sportsmedoa.com [sportsmedoa.com]
- 19. Short-term creatine supplementation changes protein metabolism signaling in hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of creatine compounds and adenine nucleotides in myocardial tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing exercise protocols to study the efficacy of alpha-lipoic acid on muscle recovery.
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the efficacy of alpha-lipoic acid (ALA) on muscle recovery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of alpha-lipoic acid for muscle recovery studies?
A1: The optimal dosage of ALA can vary depending on the study design and objectives. Doses ranging from 200 mg to 1800 mg per day have been used in clinical studies for various applications.[1][2] For muscle recovery in athletes, a common dosage is 300 mg per day, sometimes split into two doses.[3][4] Some studies have used higher doses, such as 600 mg daily, which has been shown to be beneficial for increasing insulin (B600854) sensitivity and reducing blood sugar.[1] One study utilized a daily dose of 1200 mg for 10 days prior to exercise.[5] It is crucial to select a dosage based on a thorough review of existing literature and the specific research question.
Q2: When is the best time to administer alpha-lipoic acid in relation to the exercise protocol?
A2: The timing of ALA administration is a critical parameter. For chronic supplementation studies, ALA is typically given daily. In some protocols, it is administered twice daily, once before and once immediately after the training session.[3][4] Due to its antioxidant properties, it has been suggested that ALA should be consumed as far away from the workout period as possible to avoid blunting the beneficial metabolic stress from training that triggers muscle growth.[1] Researchers should consider the half-life of ALA and the specific mechanisms being investigated when determining the administration schedule.
Q3: What type of exercise protocol is most effective for inducing muscle damage to study the effects of alpha-lipoic acid?
A3: High-intensity resistance and endurance training are effective for inducing exercise-induced muscle damage (EIMD).[3][6] A common approach involves a combination of strength training sessions and endurance exercise. For example, a protocol could include multiple sets of barbell exercises (e.g., 3 sets of 8-12 repetitions at 70-80% intensity) combined with running sessions (e.g., a 10 km run).[3] Eccentric exercise protocols are also well-known for their ability to induce muscle damage and are a suitable model for these studies.[5][7] The choice of protocol should be tailored to the specific muscle groups and recovery markers being investigated.
Q4: What are the key biomarkers to measure for assessing muscle recovery and the efficacy of alpha-lipoic acid?
A4: A comprehensive panel of biomarkers is recommended to assess muscle recovery. These can be categorized as:
-
Muscle Damage Markers: Creatine (B1669601) kinase (CK) is a primary indicator of muscle damage.[5]
-
Inflammation Markers: Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and C-reactive protein (CRP) are important to measure.[3][8]
-
Oxidative Stress Markers: While some studies have not observed significant anti-oxidative effects of ALA on common markers,[3][9] assessing markers of oxidative stress is still recommended. This can include measuring levels of non-protein thiols, vitamin E, and nitrate/nitrite.[10][11][12]
-
Performance Metrics: Direct measures of muscle function, such as the one-repetition maximum (1RM) in exercises like the back squat, are crucial for assessing functional recovery.[3][4]
Q5: What are the primary signaling pathways modulated by alpha-lipoic acid in the context of muscle recovery?
A5: Alpha-lipoic acid has been shown to influence several key signaling pathways involved in inflammation and muscle metabolism. These include:
-
NF-κB Signaling Pathway: ALA can inhibit the nuclear factor kappa B (NF-κB) pathway, a major regulator of inflammatory responses, by modulating mitogen-activated protein kinase (MAPK) via the inhibitor of kappa B (IκB).[3]
-
PI3K/AKT Signaling Pathway: ALA has been demonstrated to regulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for muscle protein synthesis and glucose uptake.[8]
-
TNF-α/JNK Signaling Pathway: ALA may also suppress the Tumor Necrosis Factor-alpha (TNF-α)/c-Jun N-terminal kinase (JNK) pathway, which is involved in inflammatory processes and muscle atrophy.[8]
Troubleshooting Guides
Problem 1: No significant effect of alpha-lipoic acid on muscle recovery is observed.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Review the literature for effective dosage ranges. Consider a dose-response study to determine the optimal concentration for your experimental model. Dosages in human studies have ranged from 300mg to 1200mg daily.[3][5] |
| Inappropriate Timing of Administration | The timing of ALA supplementation relative to exercise is crucial. Consider that antioxidant supplementation too close to a workout might interfere with the natural adaptive responses to exercise.[1] Experiment with different administration schedules (e.g., further from the exercise bout, or only on non-training days). |
| Insufficient Exercise-Induced Muscle Damage | The exercise protocol may not be intense enough to elicit a measurable level of muscle damage and subsequent recovery response. Increase the intensity, volume, or eccentric component of the exercise.[7] |
| High Inter-individual Variability | Genetic factors and baseline nutritional status can influence the response to ALA. Ensure adequate sample size and consider stratifying participants based on relevant genetic markers or dietary habits. |
| Insensitive Outcome Measures | The chosen biomarkers or performance tests may not be sensitive enough to detect subtle changes. Utilize a broader range of markers, including functional tests, inflammatory cytokines, and markers of oxidative stress.[3][8][10] |
Problem 2: High variability in biomarker data.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Collection and Processing | Standardize all procedures for blood collection, processing, and storage. The timing of sample collection relative to the exercise bout and ALA administration is critical.[3][13] |
| Dietary Confounders | Participants' diets can significantly impact inflammatory and oxidative stress markers. Implement a standardized diet for a period before and during the study, or at a minimum, require participants to maintain a consistent diet and record their food intake. |
| Circadian Rhythm Effects | The levels of many biomarkers fluctuate throughout the day. Ensure that all sample collections are performed at the same time of day for all participants and across all time points. |
| Assay Variability | Use validated and reliable assay kits and run samples in duplicate or triplicate to minimize technical variability. Include internal controls and standards in each assay run. |
Data Presentation
Table 1: Summary of Human Studies on Alpha-Lipoic Acid and Muscle Recovery
| Study | Participants | Exercise Protocol | ALA Dosage | Key Findings |
| Isenmann et al. (2020)[3][14] | 17 male resistance and endurance-trained athletes | Single training session and a 6-day high-intensity training week (resistance and endurance) | 150 mg single dose; 300 mg/day for 6 days | Reduced muscle damage and inflammation in the chronic supplementation group; maintained back squat performance compared to placebo.[3][14] No significant anti-oxidative effects were observed.[3][14] |
| Zembron-Lacny et al. (2009)[5] | Healthy male subjects | Eccentric exercise | 1200 mg/day for 10 days | Lowered creatine kinase activity during recovery compared to placebo.[5] |
Table 2: Key Biomarker Changes with Alpha-Lipoic Acid Supplementation
| Biomarker | Effect of ALA | Study Reference |
| Interleukin-6 (IL-6) | ↓ (significantly lower increase compared to placebo after chronic training) | Isenmann et al. (2020)[3] |
| Creatine Kinase (CK) | ↓ (significantly lower peak at 24h post-exercise) | Zembron-Lacny et al. (2009)[5] |
| 1RM Back Squat | Maintained (no significant decrease, unlike placebo group) | Isenmann et al. (2020)[3] |
| TNF-α | ↓ | Ko et al. (2023)[8] |
Experimental Protocols
Detailed Methodology: Chronic High-Intensity Training Protocol
This protocol is based on the study by Isenmann et al. (2020).[3]
-
Participants: Resistance and endurance-experienced male athletes.
-
Design: A double-blind, randomized, placebo-controlled crossover trial.
-
Supplementation:
-
Exercise Protocol (6-day training week):
-
Data Collection Time Points:
-
Measurements:
-
Blood samples for analysis of muscle damage (CK), inflammation (IL-6, TNF-α), and oxidative stress markers.
-
Maximum performance in the back squat (1RM).[3]
-
Mandatory Visualizations
References
- 1. us.myprotein.com [us.myprotein.com]
- 2. Alpha-Lipoic Acid Uses, Benefits & Dosage [drugs.com]
- 3. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALA cuts muscle damage, boosts recovery in study [nutraingredients.com]
- 5. THE COMBINATION OF α-LIPOIC ACID INTAKE WITH ECCENTRIC EXERCISE MODULATES ERYTHROPOIETIN RELEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 7. mdpi.com [mdpi.com]
- 8. Alleviative effects of α‐lipoic acid on muscle atrophy via the modulation of TNF‐α/JNK and PI3K/AKT pathways in high‐fat diet and streptozotocin‐induced type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. tandfonline.com [tandfonline.com]
- 14. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological considerations for in vivo studies of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo studies with 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid. Given the limited specific data on this molecule, the following information is based on established principles for in vivo studies of phosphonate (B1237965) analogs and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential therapeutic applications of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid that could guide the design of my in vivo studies?
While specific in vivo studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid are not extensively published, its structural components suggest several potential applications that can inform your experimental design. The phosphonate group is known for its affinity for bone tissue, suggesting applications in bone targeting for therapeutic or diagnostic purposes.[1] The guanidino group is structurally similar to creatine (B1669601) and arginine, which are involved in muscle function and energy metabolism.[2] Furthermore, phosphonate analogues have been investigated as N-methyl-D-aspartate (NMDA) antagonists, suggesting potential neurological applications.[3] Other research on phosphonate analogs has explored their utility as anticancer agents.[4]
Q2: What are the key initial steps in designing an in vivo study for a novel phosphonate compound like this?
A logical workflow for initiating in vivo studies with a novel compound is crucial. The process should begin with thorough characterization of the test article and progress through pharmacokinetic and toxicological assessments before moving into efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel phosphonate analogs of sulforaphane: Synthesis, in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and creatine monohydrate on muscle phosphocreatine levels.
A comprehensive review of the existing scientific literature reveals a significant disparity in the available experimental data between creatine (B1669601) monohydrate and 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid. While creatine monohydrate is one of the most extensively studied ergogenic aids with a well-documented impact on muscle phosphocreatine (B42189), research on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid is scarce, precluding a direct quantitative comparison based on clinical trial data.
This guide will, therefore, provide a detailed overview of the established effects of creatine monohydrate on muscle phosphocreatine levels, supported by extensive research. It will also present the currently available information on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, discuss its theoretical potential based on its chemical structure, and highlight the critical need for future research to substantiate any potential claims.
Creatine Monohydrate: A Proven Enhancer of Muscle Phosphocreatine
Creatine is a naturally occurring compound that plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its phosphorylated form, phosphocreatine (PCr), serves as a rapidly accessible reserve of high-energy phosphate (B84403) for the regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][3]
Supplementation with creatine monohydrate has been consistently shown to increase intramuscular creatine and phosphocreatine stores.[4][5][6] This enhancement of the phosphocreatine energy system leads to improved performance in short-duration, high-intensity exercises and promotes training adaptations such as increased strength and lean body mass.[5][7]
Quantitative Effects on Muscle Phosphocreatine
Numerous studies have quantified the impact of creatine monohydrate supplementation on muscle phosphocreatine levels. A typical loading phase, involving the ingestion of approximately 20 grams per day for 5-7 days, can maximally saturate muscle creatine stores.[4][6] This is followed by a maintenance phase of 3-5 grams daily to maintain elevated levels.[4][6] While specific percentages vary between individuals and study designs, research has consistently demonstrated a significant increase in muscle phosphocreatine content following supplementation. For instance, a standard loading protocol can increase the phosphocreatine/creatine ratio in skeletal muscle.[5]
| Parameter | Effect of Creatine Monohydrate Supplementation |
| Muscle Creatine Content | Significant Increase |
| Muscle Phosphocreatine Stores | Significant Increase[4][5] |
| ATP Resynthesis Capacity | Enhanced, particularly during high-intensity exercise[4][5] |
| Performance in Short-Duration, High-Intensity Exercise | Improved[6][7] |
Mechanism of Action
The primary mechanism by which creatine monohydrate exerts its effects is through the creatine kinase (CK) reaction. In times of high energy demand, phosphocreatine donates its phosphate group to adenosine diphosphate (B83284) (ADP) to rapidly regenerate ATP.[1][2] Conversely, during periods of rest, excess ATP is used to re-phosphorylate creatine into phosphocreatine.[2][3] By increasing the intramuscular pool of creatine, supplementation enhances the capacity of this buffering system.
2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid: A Novel Compound with Limited Data
In stark contrast to the wealth of data on creatine monohydrate, there is a significant lack of publicly available scientific literature and clinical trials specifically evaluating the effects of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid on muscle phosphocreatine levels in humans.
Structural and Theoretical Considerations
Chemically, 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid shares structural similarities with both creatine and arginine derivatives.[8] The presence of a guanidine (B92328) group, as in creatine, suggests a potential role in energy metabolism.[8] The phosphonic acid group is noted for its stability and bioavailability, which could theoretically enhance the delivery of the active components of the molecule.[8]
Preliminary in vitro studies on related molecules suggest potential benefits in supporting cellular energy metabolism.[8] However, it is crucial to emphasize that these are not direct studies on 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid and its effect on muscle phosphocreatine. Without dedicated research, any claims regarding its efficacy remain speculative.
| Parameter | Effect of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid |
| Muscle Creatine Content | Data not available |
| Muscle Phosphocreatine Stores | Data not available |
| ATP Resynthesis Capacity | Data not available |
| Performance in Short-Duration, High-Intensity Exercise | Data not available |
Experimental Protocols
Measurement of Muscle Phosphocreatine
A common and non-invasive method for measuring muscle phosphocreatine levels is Phosphorus magnetic resonance spectroscopy (³¹P-MRS) .
Methodology:
-
Subject Preparation: The subject is positioned within the bore of a magnetic resonance imaging (MRI) scanner. A surface coil is placed over the muscle of interest (e.g., gastrocnemius).
-
Data Acquisition: Localized ³¹P-MRS spectra are acquired at rest to establish baseline levels of phosphocreatine, inorganic phosphate (Pi), and ATP.
-
Exercise Protocol: The subject performs a standardized exercise protocol within the MRI scanner, designed to deplete phosphocreatine stores.
-
Post-Exercise Data Acquisition: Spectra are continuously acquired during the recovery period to measure the rate of phosphocreatine resynthesis.
-
Data Analysis: The relative concentrations of phosphocreatine and other phosphorus-containing metabolites are quantified from the spectra.
Visualizations
Signaling Pathway of Creatine in Muscle Cells```dot
Caption: A typical workflow for a clinical trial assessing muscle phosphocreatine.
Conclusion
The existing body of scientific evidence overwhelmingly supports the efficacy of creatine monohydrate in increasing muscle phosphocreatine levels, which translates to tangible benefits in physical performance. The mechanisms of action and the protocols for its use are well-established and have been validated by decades of research.
Conversely, 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid remains a compound of theoretical interest. While its chemical structure suggests a potential role in cellular energy metabolism, there is a critical absence of experimental data to support any claims of it being a viable alternative or superior to creatine monohydrate for enhancing muscle phosphocreatine. Therefore, for researchers, scientists, and drug development professionals, creatine monohydrate remains the benchmark for interventions targeting the phosphocreatine system. Future well-designed clinical trials are essential to determine the safety, efficacy, and mechanism of action of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid before any definitive comparisons can be made.
References
- 1. Creatine - Wikipedia [en.wikipedia.org]
- 2. Phosphocreatine | C4H10N3O5P | CID 9548602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphocreatine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH - Gatorade Sports Science Institute [gssiweb.org]
- 7. Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
A comparative study of alpha-lipoic acid versus other antioxidants on exercise-induced oxidative stress.
For Immediate Release
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
Strenuous physical exercise, while beneficial for overall health, transiently increases the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This guide provides a comparative analysis of alpha-lipoic acid (ALA) versus other common antioxidants—Vitamin C, Vitamin E, Coenzyme Q10 (CoQ10), and N-acetylcysteine (NAC)—in their ability to counteract exercise-induced oxidative stress. The following sections present quantitative data from key studies, detailed experimental methodologies, and visual representations of relevant biological pathways to offer an objective comparison for research and development applications.
Quantitative Comparison of Antioxidant Effects
The efficacy of alpha-lipoic acid in comparison to other antioxidants on key biomarkers of oxidative stress and muscle damage is summarized below. The data highlights the percentage change or absolute values of markers such as malondialdehyde (MDA), protein carbonyls (PC), and creatine (B1669601) kinase (CK) following antioxidant supplementation in the context of exercise.
| Antioxidant | Study Population | Exercise Protocol | Dosage | Duration | Oxidative Stress Marker | Results | Reference |
| Alpha-Lipoic Acid | Trained Men | Isometric/Isokinetic Quadriceps Effort | 600 mg/day | 8 days | Plasma TBARS (Lipid Peroxidation) | ↓ >30% (Resting & Post-exercise) vs. Control | [1] |
| Plasma Protein Carbonyls | ↓ >30% (Resting & Post-exercise) vs. Control | [1] | |||||
| Erythrocyte GSH (Glutathione) | ↑ 40% (Post-exercise) vs. Control | [1] | |||||
| Vitamin C | Healthy Males | 30-min run at 75% VO2max | 1000 mg/day | 2 weeks | Plasma Protein Carbonyls | Attenuated exercise-induced increase in a dose-dependent manner | [2] |
| Plasma TBARS (Lipid Peroxidation) | No significant effect | [2] | |||||
| Vitamin E | Untrained Leisure Horses | Acute Moderate Exercise | 1.8 IU/kg/day | 14 days | Lipid Peroxidation Products | Reduced concentrations | [3] |
| Vitamin E + ALA | Rats | In situ muscle stimulation | 10,000 IU VE/kg diet + 1.65 g/kg ALA | 8 weeks | Contraction-induced Lipid Peroxidation | Reduced magnitude in tibialis anterior muscle | [4] |
| Coenzyme Q10 | Trained Athletes | Various | 10-600 mg/day | 1 day - 12 weeks | Malondialdehyde (MDA) | ↓ Significantly | [1][3] |
| Creatine Kinase (CK) | ↓ Significantly | [1] | |||||
| Lactate (B86563) Dehydrogenase (LDH) | ↓ Significantly | [1] | |||||
| N-acetylcysteine (NAC) | Physically Active Males | Not specified | 1200 mg/day | 8 days | Plasma TBARS (Lipid Peroxidation) | ↓ >30% | [5] |
| Plasma Protein Carbonylation | ↓ >30% | [5] | |||||
| Plasma Total Antioxidant Status (TAS) | ↑ 38% | [5] | |||||
| ALA vs. NAC | Physically Active Males | Not specified | 600 mg/day ALA vs. 1200 mg/day NAC | 8 days | Plasma Total Antioxidant Status (TAS) | NAC showed a fourfold higher increase than ALA | [5] |
| Reduced Glutathione (B108866) (GSH) | NAC ↑ 33% , ALA showed no change | [5] |
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to allow for replication and further investigation.
Study 1: Alpha-Lipoic Acid Supplementation in Trained Men
-
Objective: To assess the antioxidant action of alpha-lipoic acid in trained men exposed to muscle-damaging exercise.
-
Participants: Thirteen trained and twenty untrained healthy men.
-
Supplementation Protocol: Trained men were randomly assigned to a control group or an ALA group (600 mg/day for 8 days).
-
Exercise Protocol: Participants performed an isometric/isokinetic effort of the quadriceps muscles.
-
Biochemical Analysis: Blood samples were analyzed for erythrocyte levels of glutathione (GSH), glutathione reductase (GR), glutathione peroxidase (GPx), and plasma levels of thiobarbituric acid reactive substances (TBARS) and protein carbonyls (PC).
-
Reference: [1]
Study 2: Direct Comparison of N-acetylcysteine and α-Lipoic Acid
-
Objective: To compare the antioxidant and hematological properties of NAC and ALA in physically active males.
-
Participants: Twenty-eight healthy trained males.
-
Supplementation Protocol: Participants were randomly assigned to one of four groups: control for NAC, control for ALA, NAC (1200 mg/day), and ALA (600 mg/day) for 8 days.
-
Biochemical Analysis: Blood samples were analyzed for plasma total antioxidant status (TAS), protein carbonylation (PC), lipid peroxidation (TBARS), reduced glutathione (GSH), and hematological parameters.
-
Reference: [5]
Study 3: Coenzyme Q10 Supplementation in Athletes
-
Objective: To conduct a meta-analysis of randomized controlled trials on the effects of CoQ10 supplementation on markers of oxidative stress and muscle damage in athletes.
-
Study Design: A systematic review and meta-analysis of 17 randomized controlled trials.
-
Participants: 440 athletes across the included studies.
-
Supplementation Protocol: Daily doses of CoQ10 ranged from 10 mg to 600 mg, with trial durations from 1 day to 12 weeks.
-
Biochemical Analysis: The primary outcomes measured were malondialdehyde (MDA), total antioxidant capacity (TAC), lactate dehydrogenase (LDH), and creatine kinase (CK).
-
Reference: [1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in exercise-induced oxidative stress and a typical experimental workflow for such a comparative study.
Caption: Nrf2 signaling pathway in response to exercise and antioxidant intervention.
Caption: A typical experimental workflow for a comparative antioxidant study.
Discussion and Conclusion
The compiled data suggests that alpha-lipoic acid is a potent antioxidant capable of significantly reducing markers of both lipid peroxidation and protein oxidation following strenuous exercise.[1] A key advantage of ALA is its ability to act in both aqueous and lipid environments and to regenerate other endogenous antioxidants, including glutathione.[2][6]
In a direct comparison with N-acetylcysteine, while both antioxidants effectively reduced markers of oxidative damage, NAC demonstrated a superior ability to increase plasma total antioxidant status and, notably, to elevate levels of reduced glutathione.[5] This suggests that for applications specifically targeting the replenishment of glutathione stores, NAC may be a more direct agent.
Coenzyme Q10 also shows significant promise in mitigating exercise-induced oxidative stress and muscle damage, with studies indicating notable reductions in MDA, CK, and LDH.[1][3] Vitamin C appears effective in reducing protein oxidation but may not have a significant impact on lipid peroxidation.[2] Vitamin E has been shown to reduce lipid peroxidation products.[3]
The synergistic effects of ALA when combined with other antioxidants, such as Vitamin E, have also been noted, leading to a reduction in contraction-induced lipid peroxidation.[4] This suggests that combination therapies may offer a broader spectrum of protection.
References
Efficacy Comparison of Alpha-Lipoic Acid Isomers on Muscle Glucose Uptake: A Guide for Researchers
Introduction: Alpha-lipoic acid (ALA), an essential mitochondrial cofactor, has garnered significant attention for its therapeutic potential, particularly in managing conditions associated with insulin (B600854) resistance.[1][2] ALA exists as two stereoisomers (enantiomers): R-(+)-lipoic acid (R-LA) and S-(-)-lipoic acid (S-LA).[3] While most commercial supplements provide a racemic mixture (50/50 R-LA and S-LA), only R-LA is endogenously synthesized and serves as a cofactor for mitochondrial enzymes.[3] This guide provides an objective comparison of the efficacy of R-LA and S-LA on skeletal muscle glucose uptake, supported by experimental data, detailed protocols, and mechanistic diagrams for an audience of researchers and drug development professionals.
Quantitative Data Comparison
Experimental evidence, primarily from studies on insulin-resistant animal models, demonstrates a clear superiority of the R-isomer in enhancing muscle glucose metabolism. The S-isomer shows minimal to no beneficial effects and, in some instances, may even be counterproductive.[4][5]
A pivotal study by Streeper et al. (1997) in obese Zucker rats, a model for insulin resistance, provides a direct comparison of the chronic effects of R-LA and S-LA.[4] The key findings are summarized below.
Table 1: Chronic Effects of R-LA vs. S-LA on Glucose Metabolism in Insulin-Resistant Skeletal Muscle
| Parameter | Obese Control (Vehicle) | Chronic R-(+)-LA Treatment | Chronic S-(-)-LA Treatment |
| Insulin-Stimulated Glucose Transport (2-DG Uptake) | Baseline | +65% improvement | +29% improvement |
| Insulin-Stimulated Glycogen (B147801) Synthesis | Baseline | +26% increase | No significant increase |
| Insulin-Stimulated Glucose Oxidation | Baseline | +33% enhancement | No significant increase |
| Plasma Insulin Levels | Baseline | -17% reduction | +15% increase |
| Plasma Free Fatty Acid (FFA) Levels | Baseline | -35% reduction | No significant effect |
| GLUT-4 Transporter Protein Level | Baseline | No significant change | -19% reduction |
Data sourced from Streeper et al., Am J Physiol, 1997.[4] The study involved chronic (10-day) intraperitoneal administration of the isomers to obese Zucker rats.
Acute Effects: The same study also found that an acute, single dose of R-LA increased insulin-mediated 2-deoxyglucose (2-DG) uptake by 64%, whereas S-LA had no significant immediate effect.[4]
Mechanisms of Action: Signaling Pathways
The differential effects of R-LA and S-LA are rooted in their stereospecific interactions with cellular signaling pathways that regulate glucose transport. R-LA enhances glucose uptake primarily by activating two key pathways: the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway. Both pathways converge on the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, making glucose available for transport into muscle cells.[3][5][6][7]
-
Insulin Signaling Pathway: R-LA has been shown to activate elements of the insulin signaling cascade, including the insulin receptor and phosphatidylinositol 3-kinase (PI3K).[3][5] This PI3K-dependent mechanism is crucial for GLUT4 translocation.[5]
-
AMPK Pathway: ALA is a known activator of AMPK, a critical cellular energy sensor.[6][7][8] Activated AMPK can stimulate GLUT4 translocation independently of the initial steps of the insulin signaling pathway, providing an alternative route to increase glucose uptake.[2][5]
S-LA is significantly less effective at stimulating these pathways, leading to its diminished impact on glucose metabolism.[4][5]
Experimental Protocols
The assessment of muscle glucose uptake is a critical procedure in metabolic research. The following is a generalized protocol for the ex vivo 2-deoxyglucose uptake assay in isolated rodent skeletal muscle, based on methodologies described in the literature.[4]
Protocol: Ex Vivo 2-Deoxyglucose (2-DG) Uptake Assay
-
Animal Preparation & Muscle Isolation:
-
Animals (e.g., Wistar or Zucker rats) are treated with the test compounds (R-LA, S-LA, or vehicle) for the specified duration (acute or chronic).
-
Animals are anesthetized, and skeletal muscles suitable for in vitro incubation (e.g., epitrochlearis or soleus) are carefully dissected.
-
Muscles are mounted on clips at their resting length to maintain viability.
-
-
Pre-incubation:
-
Muscles are pre-incubated for 10-60 minutes in a gassed (95% O₂, 5% CO₂) Krebs-Henseleit buffer (KHB) containing a baseline substrate like pyruvate. This step allows the muscle to equilibrate.
-
-
Insulin Stimulation:
-
Muscles are transferred to fresh KHB containing the desired concentration of insulin (e.g., 13.3 nM) or no insulin (basal group) for a period of 30-60 minutes.[4] The test isomers (R-LA or S-LA) can also be present in this buffer if their direct acute effects are being studied.
-
-
Glucose Uptake Measurement:
-
Muscles are moved to a final incubation medium containing KHB, insulin (if required), and a radiolabeled glucose analog, typically [³H]2-deoxyglucose, along with an extracellular space marker like [¹⁴C]mannitol.
-
Incubation proceeds for 10-20 minutes, during which [³H]2-DG is transported into the muscle cells.
-
-
Termination and Processing:
-
The uptake process is terminated by quickly removing the muscles, blotting them dry, and flash-freezing them in liquid nitrogen.
-
The frozen muscle is weighed and then dissolved (digested) in a strong base (e.g., 1 M NaOH) overnight.
-
-
Scintillation Counting and Calculation:
-
A portion of the muscle digest is added to a scintillation cocktail.
-
The radioactivity corresponding to ³H and ¹⁴C is measured using a dual-channel liquid scintillation counter.
-
The extracellular space is calculated from the [¹⁴C]mannitol counts and subtracted from the total [³H]2-DG counts to determine the specific intracellular glucose transport rate.
-
Conclusion and Implications
The experimental data unequivocally indicate that R-lipoic acid is the biologically active isomer responsible for the beneficial effects of ALA on muscle glucose metabolism. R-LA significantly enhances insulin-stimulated glucose transport, glycogen synthesis, and glucose oxidation in insulin-resistant skeletal muscle.[4] In contrast, S-lipoic acid is largely ineffective and may even have detrimental effects on GLUT-4 protein levels and plasma insulin.[4]
For researchers and drug development professionals, these findings underscore the importance of stereochemistry in the biological activity of alpha-lipoic acid. The use of pure R-LA, rather than a racemic mixture, is likely to yield more potent and reliable therapeutic effects in the context of improving insulin sensitivity and muscle glucose uptake. Future research and clinical applications should focus on the R-enantiomer to maximize therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Differential effects of lipoic acid stereoisomers on glucose metabolism in insulin-resistant skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. Alpha-lipoic acid increases insulin sensitivity by activating AMPK in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Relationship - lipoic acid - activates - AMPK [biokb.lcsb.uni.lu]
Cross-Validation of In Vitro and In Vivo Findings for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid (Creatinol O-Phosphate)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo findings for 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid, more commonly known as Creatinol O-Phosphate (COP). This synthetic analogue of creatine (B1669601) has been investigated for its cardioprotective and performance-enhancing properties. This document aims to provide an objective analysis of its performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Overview of 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic Acid (Creatinol O-Phosphate)
Creatinol O-Phosphate (COP), with the chemical name N-methyl-N-(beta-hydroxyethyl) guanidine (B92328) O-phosphate, was initially developed as a cardioprotective agent for the treatment of arrhythmias and to improve cardiac performance.[1] Unlike creatine, COP is resistant to cyclization, a process that renders creatine inactive.[1] Its proposed mechanisms of action include prolonging anaerobic glycolysis, acting as an intracellular buffer to prevent a drop in pH, and supporting cellular energy metabolism, particularly in muscle tissues.[1][2][3][4]
Comparative Data Presentation
While extensive quantitative data from head-to-head comparative studies are limited in the public domain, the following tables summarize the key findings from in vitro and in vivo studies on Creatinol O-Phosphate.
Table 1: Summary of In Vitro Findings for Creatinol O-Phosphate
| Assay/Model | Key Findings | Putative Mechanism of Action | Reference |
| Isolated Rat Heart (Hypoxia/Ischemia Model) | Improved recovery of contractility after reoxygenation. | Cardioprotective effect, potentially through action on anaerobic glycolysis. | [5] |
| Aconitine-Induced Arrhythmia in Guinea-Pig Atria | Delayed onset of arrhythmias. | Anti-arrhythmic activity. | [6] |
| Isolated Cardiac Tissue Experiments | Preserved contractile behavior during experimental ischemia. | Intracellular buffering and stabilization of cellular membranes. | [7] |
Table 2: Summary of In Vivo Findings for Creatinol O-Phosphate
| Animal Model | Key Findings | Observed Effects | Reference |
| Chloroform-Induced Ventricular Fibrillation in Mice | Demonstrated antagonizing activity against ventricular fibrillation. | Anti-arrhythmic and cardioprotective. | [6] |
| Human Clinical Tolerance Study (Intravenous) | Well-tolerated at doses up to 3060 mg with no significant side effects on arterial pressure, heart rate, or ECG. | Increased blood phosphate (B84403) and urinary excretion of phosphate and creatinine. | [8] |
| Patients with Inadequate Coronary Circulation | No definitive clinical outcomes reported in the available abstract. | Investigated for therapeutic potential in cardiac patients. | [9] |
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature, providing a framework for understanding the methodologies used to evaluate Creatinol O-Phosphate.
In Vitro Isolated Heart Perfusion (Langendorff Setup)
This protocol is a standard method for studying the effects of compounds on the intrinsic mechanical and electrical function of the heart in a controlled ex vivo environment.
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2) at a constant pressure and temperature (37°C).
-
Data Acquisition: A balloon catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure. Heart rate and coronary flow are also monitored continuously.
-
Experimental Conditions: After a stabilization period, the heart is subjected to a period of hypoxia or ischemia (by stopping the perfusion or reducing oxygen content).
-
Drug Administration: Creatinol O-Phosphate is added to the perfusion buffer at desired concentrations before, during, or after the hypoxic/ischemic period.
-
Endpoint Measurement: The recovery of contractile function (e.g., left ventricular developed pressure, rate of pressure change) upon reoxygenation is measured and compared between treated and untreated hearts.[5]
In Vivo Model of Chemically-Induced Arrhythmias
This protocol is used to assess the anti-arrhythmic potential of a compound in a living organism.
-
Animal Model: Male Swiss albino mice are used for the study.
-
Induction of Arrhythmia: Ventricular fibrillation is induced by the administration of chloroform.
-
Drug Administration: Creatinol O-Phosphate is administered to the test group of animals, typically via intraperitoneal or intravenous injection, prior to the induction of arrhythmia. A control group receives a vehicle.
-
Observation: The incidence and duration of ventricular fibrillation are observed and recorded for both the treated and control groups.
-
Data Analysis: The protective effect of the compound is determined by its ability to prevent or reduce the occurrence of fatal arrhythmias compared to the control group.[6]
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed mechanism of Creatinol O-Phosphate in mitigating cellular stress.
Experimental Workflow
Caption: Workflow for in vitro isolated heart perfusion experiment.
Logical Relationship
Caption: Cross-validation of in vitro and in vivo findings for Creatinol O-Phosphate.
References
- 1. Creatinol-O-Phosphate: Benefits, Side Effects & Dosage [community.bulksupplements.com]
- 2. nutrientjournal.com [nutrientjournal.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. sunlandnutrition.com [sunlandnutrition.com]
- 5. Action of creatinol-O-phosphate on the contractility changes evoked by hypoxia and ischemia in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of creatinol O-phosphate (COP) on some experimental arrhythmias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creatinol O Phosphate for B2B Formulation Excellence [ergoyoung.com]
- 8. Acute clinical tolerance of creatinol O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creatinol O-phosphate therapy in patients with inadequate coronary circulation. Double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Aplodan with other commercially available muscle-building supplements.
An Objective Guide for Researchers and Drug Development Professionals
Introduction
The pursuit of strategies to enhance skeletal muscle mass and strength is a cornerstone of research in sports science, aging, and the management of catabolic disease states. While the discontinued (B1498344) supplement Aplodan once claimed to activate "dormant muscle fibers" through its active ingredients, creatinol-o-phosphate and alpha-lipoic acid, a lack of robust, peer-reviewed clinical data and its withdrawal from the market necessitate a shift in focus to supplements with well-established efficacy and a wealth of scientific literature.[1][2][3][4][5] This guide provides a head-to-head comparison of four widely available and extensively studied muscle-building supplements: Creatine (B1669601) Monohydrate, Whey Protein, Branched-Chain Amino Acids (BCAAs), and β-Hydroxy β-Methylbutyrate (HMB).
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of each supplement's mechanism of action, supported by quantitative data from human clinical trials and detailed experimental protocols for key assessments.
Comparative Analysis of Muscle-Building Supplements
The efficacy of a muscle-building supplement is determined by its ability to positively influence the net protein balance, favoring muscle protein synthesis (MPS) over muscle protein breakdown (MPB). The supplements discussed herein achieve this through distinct yet sometimes overlapping mechanisms.
Creatine Monohydrate is a nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis. By increasing intramuscular phosphocreatine (B42189) stores, it enhances the capacity for rapid ATP regeneration during high-intensity exercise, allowing for greater training volume and intensity, which are potent stimuli for muscle hypertrophy.[6][7] Furthermore, creatine supplementation has been shown to directly influence anabolic signaling pathways, including the Akt/mTOR pathway.[7][8][9][10]
Whey Protein is a high-quality, rapidly digestible protein source derived from milk. It provides a rich source of essential amino acids (EAAs), particularly leucine, which is a potent activator of the mTOR signaling pathway, a central regulator of muscle protein synthesis.[11][12][13] Ingestion of whey protein following resistance exercise provides the necessary building blocks for muscle repair and growth.
Branched-Chain Amino Acids (BCAAs) , comprising leucine, isoleucine, and valine, are essential amino acids that are key components of muscle protein. Leucine, in particular, acts as a signaling molecule to stimulate the mTOR pathway.[14][15][16][17] However, the efficacy of BCAA supplementation in isolation is a subject of debate, as the availability of all essential amino acids is necessary for sustained muscle protein synthesis.[[“]][19][20][21]
β-Hydroxy β-Methylbutyrate (HMB) is a metabolite of the amino acid leucine. Its primary proposed mechanisms of action are the inhibition of muscle protein breakdown by down-regulating the ubiquitin-proteasome pathway and the stimulation of muscle protein synthesis through the mTOR pathway.[[“]][23][24][25][26]
Quantitative Data Comparison
The following tables summarize the quantitative effects of each supplement on key muscle-building outcomes from human clinical trials.
Table 1: Effects on Lean Body Mass and Muscle Thickness
| Supplement | Study Population | Duration | Dosage | Change in Lean Body Mass (LBM) | Change in Muscle Thickness | Citation(s) |
| Creatine Monohydrate | Older Adults (≥50 years) | 7-52 weeks | 3-5 g/day (some with loading phase) | +1.37 kg (mean difference vs. placebo) | Not consistently reported | [6] |
| Healthy Adults (<50 years) | 4-11 weeks | 5-7 g/day (with loading phase) | +1.14 kg (mean difference vs. placebo) | Not specified | [27] | |
| Whey Protein | Young Healthy Adults | 12 weeks | 25 g/day | Significant increase vs. baseline (no significant difference vs. placebo) | Significant increase in Vastus Intermedius at 50% length | [11] |
| Healthy Men (20s-30s) | 4 weeks | 20 g/day | Significant increase vs. placebo | Not specified | [12] | |
| BCAAs | Young, resistance-trained males | Post-exercise | 5.6 g | Not reported for LBM | Not reported | [21] |
| HMB | Untrained individuals | 12 weeks | 3 g/day (HMB-FA) | Significant increase vs. placebo | Significant increase in quadriceps thickness | Not specified |
Table 2: Effects on Muscular Strength
| Supplement | Study Population | Duration | Dosage | Change in Upper Body Strength (e.g., Chest Press) | Change in Lower Body Strength (e.g., Leg Press) | Citation(s) |
| Creatine Monohydrate | Older Adults (≥50 years) | 7-52 weeks | 3-5 g/day (some with loading phase) | Standardized Mean Difference (SMD) = 0.35 vs. placebo | SMD = 0.24 vs. placebo | [6] |
| Whey Protein | Young Healthy Adults | 12 weeks | 25 g/day | No significant effect vs. placebo | No significant effect vs. placebo | [11] |
| BCAAs | Not typically associated with direct strength gains in isolation | - | - | - | - | |
| HMB | Resistance-trained individuals | 12 weeks | 3 g/day (HMB-FA) | Significant increase vs. placebo | Significant increase vs. placebo | Not specified |
Experimental Protocols
Measurement of Muscle Protein Synthesis (MPS) using Stable Isotope Tracers
The direct incorporation of a labeled amino acid into muscle protein is the gold standard for measuring MPS.[28]
Methodology:
-
Tracer Infusion: A primed constant infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered intravenously.[29][30][31][32]
-
Muscle Biopsies: Muscle tissue samples are obtained from the vastus lateralis muscle at baseline and at several time points post-infusion and/or after an intervention (e.g., supplement ingestion, exercise).
-
Sample Processing: The muscle tissue is processed to separate intracellular free amino acids and muscle proteins.
-
Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid is measured in the intracellular free amino acid pool (precursor enrichment) and in the muscle protein using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR, representing the rate of MPS, is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_ic * t) * 100, where E_p2 and E_p1 are the protein-bound tracer enrichments at two time points, E_ic is the mean intracellular precursor enrichment, and t is the time between biopsies.
Assessment of Muscular Strength: One-Repetition Maximum (1-RM) Testing
The 1-RM test is the gold standard for assessing maximal dynamic strength.[33][34][35][36][37]
Methodology:
-
Warm-up: The participant performs a general warm-up followed by a specific warm-up for the exercise being tested (e.g., bench press, squat) with a light load for 5-10 repetitions.
-
Progressive Loading: After a rest period, the load is progressively increased, and the participant performs a single repetition. Rest periods of 3-5 minutes are provided between attempts.
-
Determining the 1-RM: The load is increased until the participant can no longer complete a single repetition with proper form. The last successfully lifted weight is recorded as the 1-RM. The 1-RM should ideally be reached within 3-5 attempts to minimize fatigue.
-
Safety: A trained spotter should be present for all 1-RM attempts.
Body Composition Assessment: Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is a widely used and reliable method for measuring body composition, including lean body mass, fat mass, and bone mineral density.
Methodology:
-
Participant Preparation: The participant lies supine on the DEXA scanner bed in a standardized position. All metallic objects are removed.
-
Scanning: The scanner arm passes over the participant's body, emitting low-dose X-rays at two different energy levels.
-
Data Analysis: The differential attenuation of the X-rays by different tissues allows for the quantification of bone mineral, fat, and lean soft tissue. Specialized software is used to analyze the scan and provide detailed body composition data.
Signaling Pathways and Mechanisms of Action
The mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[38][39][40][41][42] In skeletal muscle, the mTORC1 complex integrates signals from growth factors (e.g., insulin, IGF-1) and amino acids to control muscle protein synthesis.
-
Whey Protein and BCAAs: Provide leucine, which directly activates mTORC1.[14][15]
-
HMB: Stimulates mTORC1, although the exact mechanism may differ from that of leucine.[[“]][23][25][43]
-
Creatine: May enhance Akt/mTOR signaling, potentially through increased IGF-1 expression.[8][9]
Experimental Workflow for a Muscle Supplementation Study
Conclusion
While the allure of "dormant muscle fiber activation" as claimed by the discontinued supplement this compound remains scientifically unsubstantiated, a robust body of evidence supports the efficacy of other commercially available supplements in promoting muscle growth and strength. Creatine Monohydrate and Whey Protein stand out as the most consistently effective supplements, with their mechanisms of action and performance benefits well-documented in the scientific literature. HMB also shows promise, particularly in untrained individuals and specific clinical populations, while the benefits of BCAA supplementation in isolation appear to be less pronounced compared to the consumption of a complete protein source. For researchers and drug development professionals, a thorough understanding of the distinct mechanisms, quantitative effects, and appropriate experimental methodologies is crucial for advancing the science of muscle hypertrophy and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. ast-ss.com [ast-ss.com]
- 3. tonum.com [tonum.com]
- 4. academic.oup.com [academic.oup.com]
- 5. us.myprotein.com [us.myprotein.com]
- 6. Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. sportsmedoa.com [sportsmedoa.com]
- 9. researchgate.net [researchgate.net]
- 10. The regulating pathway of creatine on muscular protein metabolism depends on the energy state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intake of whey isolate supplement and muscle mass gains in young healthy adults when combined with resistance training: a blinded randomized clinical trial (pilot study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prosource.net [prosource.net]
- 13. dovepress.com [dovepress.com]
- 14. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. consensus.app [consensus.app]
- 19. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? | springermedizin.de [springermedizin.de]
- 20. Isolated branched-chain amino acid intake and muscle protein synthesis in humans: a biochemical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 22. consensus.app [consensus.app]
- 23. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Hydroxymethylbutyrate (HMB): Benefits, Downsides, and More [healthline.com]
- 27. Research Review: Creatine Supplementation Increases Lean Mass and Reduces Fat When Combined With Resistance Training - Mountain Tactical Institute [mtntactical.com]
- 28. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 34. scienceforsport.com [scienceforsport.com]
- 35. topendsports.com [topendsports.com]
- 36. coachmeplus.com [coachmeplus.com]
- 37. 1RM Assessments | ACE Exam Prep Blog [acefitness.org]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. mTOR - Wikipedia [en.wikipedia.org]
- 41. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 43. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Alpha-Lipoic Acid and Metformin on AMPK Activation in Skeletal Muscle
A critical examination of alpha-lipoic acid (ALA) and metformin (B114582) reveals distinct yet convergent pathways in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis in skeletal muscle. Both compounds are lauded for their therapeutic potential in metabolic diseases, largely attributed to their ability to stimulate AMPK. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to AMPK in Skeletal Muscle Metabolism
AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift towards catabolic processes to generate ATP while inhibiting anabolic, ATP-consuming pathways. In skeletal muscle, AMPK activation enhances glucose uptake and fatty acid oxidation, processes vital for maintaining metabolic health. The activation of AMPK is a key therapeutic target for conditions such as type 2 diabetes and insulin (B600854) resistance.
Mechanisms of Action: A Head-to-Head Comparison
While both ALA and metformin culminate in AMPK activation, their upstream mechanisms differ significantly.
Metformin , a biguanide (B1667054) drug, primarily acts by inhibiting Complex I of the mitochondrial respiratory chain.[1][2] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This elevated ratio allosterically activates AMPK.[3]
Alpha-lipoic acid , a naturally occurring antioxidant, is understood to activate AMPK through a mechanism involving an increase in intracellular calcium levels, which in turn activates Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK.[4] Some studies also suggest that ALA's antioxidant properties may play a role in its metabolic effects.[5]
Comparative Effects on AMPK Activation and Downstream Signaling
Experimental evidence from various studies highlights the nuanced differences in the efficacy and downstream consequences of AMPK activation by ALA and metformin.
Quantitative Comparison of AMPK Activation
| Compound | Model System | Concentration | Duration | Fold Increase in p-AMPK/AMPK | Reference |
| Alpha-Lipoic Acid | C2C12 myotubes | 200 µM | 6 hours | Dose-dependent increase | [6] |
| C2C12 cells | 1000 µM | 2 hours | Significant increase | [5] | |
| Skeletal muscle of aged mice | 0.75% in drinking water | 1 month | Significant increase | [5] | |
| Metformin | Isolated rat epitrochlearis muscles | Not specified | Not specified | Significant increase | [7] |
| Skeletal muscle of type 2 diabetics | Therapeutic doses | 10 weeks | Significant increase in AMPK α2 activity | [8] | |
| Mouse soleus muscle | 150 mg/kg (oral gavage) | 2-10 hours | Significant increase | [2] |
Note: A direct quantitative comparison is challenging due to variations in experimental models, concentrations, and treatment durations across studies.
Impact on Downstream Targets
The activation of AMPK by both ALA and metformin triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to increased fatty acid oxidation. Both compounds have been shown to increase ACC phosphorylation.[6][8]
Furthermore, AMPK activation by both agents promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into skeletal muscle cells.[5][9] Studies have shown that ALA can increase glucose uptake in skeletal muscle of obese-diabetic mice by approximately 300%.[10][11] Metformin also significantly increases glucose uptake in isolated skeletal muscles.[7]
A study on a diabetic rat model suggested that the hypoglycemic activity of a high dose of alpha-lipoic acid (600mg) is almost comparable to that of metformin.[12]
Experimental Protocols
In Vitro AMPK Activation Assay in C2C12 Myotubes
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Differentiated myotubes are treated with varying concentrations of alpha-lipoic acid (e.g., 0-1000 µM) or metformin (e.g., 0-2 mM) for specified durations (e.g., 30 minutes to 24 hours).
-
Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK Thr172) and total AMPK, followed by secondary antibodies. Protein bands are visualized using chemiluminescence and quantified by densitometry.
In Vivo Glucose Uptake in Rodent Skeletal Muscle
-
Animal Model: Male Wistar rats or C57BL/6 mice are used. For diabetic models, type 2 diabetes can be induced by a high-fat diet and a low dose of streptozotocin.
-
Treatment: Animals are administered alpha-lipoic acid (e.g., 100 mg/kg) or metformin (e.g., 150 mg/kg) via oral gavage or intraperitoneal injection.
-
Muscle Isolation and Incubation: After a specified time, skeletal muscles (e.g., soleus, extensor digitorum longus) are isolated.
-
Glucose Uptake Assay: Muscles are incubated in Krebs-Henseleit buffer containing 2-deoxy-[3H]glucose and [14C]mannitol. After incubation, muscles are washed, dissolved, and radioactivity is measured by liquid scintillation counting to determine glucose uptake.
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of Metformin and Alpha-Lipoic Acid leading to AMPK activation.
Caption: General experimental workflow for comparing ALA and Metformin effects on AMPK.
Conclusion
Both alpha-lipoic acid and metformin are effective activators of AMPK in skeletal muscle, albeit through different primary mechanisms. Metformin's action is intrinsically linked to cellular energy stress via mitochondrial inhibition, while alpha-lipoic acid appears to operate through a calcium-mediated pathway. The available data suggests that both compounds can significantly enhance glucose uptake and fatty acid oxidation, key outcomes of AMPK activation.
For drug development professionals, the choice between targeting the metformin or ALA pathway for novel AMPK activators may depend on the desired specificity and the targeted cellular context. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the quantitative differences in their potency and to explore potential synergistic effects of combination therapies.[13][14]
References
- 1. Mechanisms and effects of metformin on skeletal muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two weeks of metformin treatment induces AMPK-dependent enhancement of insulin-stimulated glucose uptake in mouse soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK in skeletal muscle function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Metformin - Wikipedia [en.wikipedia.org]
- 10. Lipoic acid increases glucose uptake by skeletal muscles of obese-diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the findings of the University of Milan study on Aplodan's key ingredients.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key ingredients formerly found in the dietary supplement Aplodan—Creatinol-O-Phosphate and Alpha-Lipoic Acid—with other well-researched alternatives for enhancing muscle performance. The information presented is based on available scientific literature and is intended to provide an objective overview for research and development purposes. While marketing materials for this compound frequently referenced a clinical study from the University of Milan, specific details of this study, including its publication, remain largely unsubstantiated in publicly accessible scientific databases. Therefore, this guide focuses on the broader scientific understanding of its core components and their alternatives.
Section 1: Comparative Analysis of Key Ingredients
The primary active ingredients in this compound were Creatinol-O-Phosphate (COP) and Alpha-Lipoic Acid (ALA). This section compares their purported effects with established ergogenic aids: Creatine (B1669601) Monohydrate, Beta-Alanine (B559535), and other relevant antioxidants.
Performance Enhancement: A Quantitative Comparison
The following table summarizes the quantitative data from various studies on the effects of these compounds on muscle performance. It is important to note that direct comparative studies between all these compounds are limited, and results can vary based on study design, dosage, and participant characteristics.
| Compound | Primary Outcome | Study Population | Dosage | Key Findings |
| Creatinol-O-Phosphate (COP) | Muscular Performance | Limited human studies | Not well-established in sports nutrition literature | Pre-clinical studies suggest a role in improving contractility under hypoxic conditions; claims of prolonging anaerobic glycolysis lack robust human trial data.[1] |
| Alpha-Lipoic Acid (ALA) | Muscle Recovery & Oxidative Stress | Trained Men | 600 mg/day for 8 days | Significantly reduced markers of oxidative damage (TBARS and protein carbonylation) post-exercise.[2][3] In another study with healthy well-trained individuals, ALA supplementation during intensive training resulted in a reduction of muscle damage and inflammation, and an increase in recovery.[4][5][6] |
| Creatine Monohydrate | Lean Body Mass & Strength | Older Adults (Resistance Trained) | 3-5 g/day (some studies with loading phase) | Meta-analysis showed a greater increase in lean tissue mass (1.37 kg) and significant improvements in chest press and leg press strength compared to placebo.[7] |
| Beta-Alanine | High-Intensity Exercise Performance | Physically Active Adults | 5 g/day for 23 days | Improved 10-km running time trial performance.[8] |
| Creatine + Beta-Alanine | Strength & Body Composition | Collegiate Football Players | Creatine (10.5 g/day ) + Beta-Alanine (3.2 g/day ) for 10 weeks | Combination group showed greater improvements in lean body mass and body fat percentage compared to creatine alone or placebo.[9] |
| Branched-Chain Amino Acids (BCAAs) | Muscle Soreness & Damage | Resistance-Trained Individuals | 0.087 g/kg body mass | Reduced muscle soreness and markers of muscle damage (creatine kinase) at 24 and 48 hours post-exercise compared to placebo.[10][11] |
Mechanisms of Action: A Comparative Overview
The following table outlines the proposed mechanisms of action for each compound, providing insight into their physiological roles in muscle performance and recovery.
| Compound | Proposed Mechanism of Action |
| Creatinol-O-Phosphate (COP) | Acts as an intracellular buffer, potentially prolonging anaerobic glycolysis by resisting the drop in pH that contributes to muscle fatigue. It is structurally related to creatine but is not a direct precursor to phosphocreatine.[12] |
| Alpha-Lipoic Acid (ALA) | A potent antioxidant that can scavenge free radicals and regenerate other antioxidants like glutathione (B108866) and vitamins C and E. It may also enhance glucose uptake in muscle cells and modulate inflammatory pathways.[13] Some research suggests ALA can induce muscle protein synthesis through the PI3K/Akt signaling pathway via TLR2.[14][15] |
| Creatine Monohydrate | Increases intramuscular stores of phosphocreatine, which serves as a rapid energy reserve to regenerate ATP during high-intensity, short-duration exercise. This leads to improved strength, power, and muscle mass.[16] |
| Beta-Alanine | Serves as a precursor to carnosine synthesis in skeletal muscle. Carnosine acts as an intracellular buffer, helping to neutralize the hydrogen ions that accumulate during high-intensity exercise, thereby delaying the onset of muscle fatigue.[17] |
| Branched-Chain Amino Acids (BCAAs) | Leucine, isoleucine, and valine are essential amino acids that can be metabolized directly in the muscle for energy. They are also believed to stimulate muscle protein synthesis and reduce exercise-induced muscle damage and soreness.[10] |
Section 2: Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Alpha-Lipoic Acid in Muscle Cells
Caption: Proposed signaling pathway of Alpha-Lipoic Acid promoting muscle protein synthesis.
Experimental Workflow for a Randomized Controlled Trial on Ergogenic Aids
Caption: A generalized experimental workflow for a clinical trial comparing ergogenic aids.
Section 3: Detailed Experimental Protocols
Replicating scientific findings requires meticulous attention to experimental design. Below are summaries of typical protocols used in studies evaluating the efficacy of the discussed compounds.
Protocol for Assessing Muscle Performance and Damage
-
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is typically employed.[4][6][10]
-
Participants: Healthy, resistance-trained individuals are often recruited to ensure that the effects of the supplement are not confounded by initial training adaptations.[4][10][11]
-
Supplementation Protocol:
-
Creatine Monohydrate: A common protocol involves a "loading" phase of 20g/day for 5-7 days, followed by a "maintenance" phase of 3-5g/day.[7]
-
Beta-Alanine: Daily doses typically range from 3.2 to 6.4g, often divided into smaller doses to mitigate the side effect of paresthesia.[18][19]
-
Alpha-Lipoic Acid: Dosages in studies on muscle damage and recovery often range from 600-1000mg per day.[2][3]
-
BCAAs: Dosages can vary, with some studies using around 0.087 g/kg of body mass.[11]
-
-
Exercise Protocol: To induce muscle damage and assess performance, a standardized resistance exercise protocol is used. This often involves multiple sets of exercises like squats or leg presses, performed to momentary muscular failure.
-
Outcome Measures:
-
Performance: Assessed through measures like one-repetition maximum (1RM) strength, total work performed, and time to exhaustion.
-
Muscle Damage: Indirect markers such as creatine kinase (CK) and myoglobin (B1173299) in the blood are measured at baseline and at various time points post-exercise (e.g., 24, 48, 72 hours).[4][10]
-
Muscle Soreness: Perceived muscle soreness is often quantified using a visual analog scale (VAS).[10]
-
Inflammatory Markers: Blood samples can be analyzed for inflammatory cytokines like IL-6 and TNF-α.[4]
-
-
Statistical Analysis: Data are typically analyzed using repeated-measures ANOVA to assess the interaction between treatment and time.
Protocol for Investigating Cellular Signaling Pathways
-
Model System: In vitro studies often utilize cultured muscle cells (e.g., C2C12 myotubes) to investigate molecular mechanisms.[14][15] In vivo studies may involve muscle biopsies from human participants or animal models.
-
Treatment: Cells or subjects are treated with the compound of interest at various concentrations or dosages and for different durations.
-
Protein Analysis:
-
Western Blotting: This technique is used to quantify the expression and phosphorylation status of key signaling proteins (e.g., Akt, mTOR, S6K1) to determine the activation of specific pathways.[14]
-
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Used to measure the mRNA levels of target genes to understand how the compound affects gene transcription.
-
-
Statistical Analysis: Statistical significance of changes in protein phosphorylation or gene expression is typically determined using t-tests or ANOVA.
Conclusion
While the marketing for this compound highlighted a connection to research from the University of Milan, the available scientific literature does not provide a clear, replicable study to validate these claims directly. However, an analysis of its core ingredients, Creatinol-O-Phosphate and Alpha-Lipoic Acid, reveals distinct mechanisms of action. COP is proposed to function as an intracellular buffer, while ALA is a potent antioxidant with potential roles in muscle recovery and protein synthesis.
In comparison, alternatives like Creatine Monohydrate and Beta-Alanine have a more extensive body of research supporting their efficacy in improving high-intensity exercise performance, strength, and muscle mass. Other antioxidants, such as BCAAs, have shown promise in mitigating exercise-induced muscle damage and soreness. For researchers and professionals in drug development, a thorough evaluation of the existing, peer-reviewed literature on these individual compounds is crucial for informing future research and product formulation. The provided experimental protocols offer a foundational framework for designing rigorous studies to further elucidate the effects of these and novel compounds on muscle physiology and performance.
References
- 1. Action of creatinol-O-phosphate on the contractility changes evoked by hypoxia and ischemia in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the antioxidant effectiveness of alpha-lipoic acid in healthy men exposed to muscle-damaging exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALA cuts muscle damage, boosts recovery in study [nutraingredients.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of creatine supplementation during resistance training on lean tissue mass and muscular strength in older adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-Alanine Supplementation Improved 10-km Running Time Trial in Physically Active Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of creatine and beta-alanine supplementation on performance and endocrine responses in strength/power athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Branched-Chain Amino Acid Supplementation on Recovery Following Acute Eccentric Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of acute branched-chain amino acid supplementation on recovery from a single bout of hypertrophy exercise i… [ouci.dntb.gov.ua]
- 12. Creatinol-O-Phosphate: Benefits, Side Effects & Dosage [community.bulksupplements.com]
- 13. researchgate.net [researchgate.net]
- 14. α-Lipoic Acids Promote the Protein Synthesis of C2C12 Myotubes by the TLR2/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Lipoic Acids Promote the Protein Synthesis of C2C12 Myotubes by the TLR2/PI3K Signaling Pathway. | Semantic Scholar [semanticscholar.org]
- 16. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Creatine, Beta-Alanine & Your Athletes: New Research for Sports PTs [nutritionalphysicaltherapy.com]
- 19. mdpi.com [mdpi.com]
A Critical Review of Aplodan's Scientific Claims and a Comparison with Validated Alternatives for Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical scientific evaluation of the claims made by the discontinued (B1498344) bodybuilding supplement, Aplodan. Marketed as a "dormant muscle fiber hyperactivator," this compound's scientific backing is scrutinized against the robust evidence supporting established ergogenic aids. This comparison aims to offer an objective, data-driven perspective for researchers and professionals in the field of muscle physiology and pharmacology.
Executive Summary
This compound, a product formerly marketed by Muscletech, was purported to enhance muscle growth by activating previously dormant muscle fibers. Its primary ingredients were identified as Creatinol-O-Phosphate (COP) and Alpha-Lipoic Acid (ALA). A thorough review of the scientific literature reveals a significant disconnect between the marketing claims and peer-reviewed evidence. The clinical study from the University of Milan, often cited in promotional materials, is not readily found in searchable academic databases, raising concerns about its validity and peer-review status.
In contrast, alternatives such as Creatine (B1669601) Monohydrate, Whey Protein, Beta-Hydroxy-Beta-Methylbutyrate (HMB), and Beta-Alanine (B559535) are supported by a substantial body of scientific literature, including numerous randomized controlled trials. These compounds have well-defined mechanisms of action that are understood to contribute to muscle hypertrophy and improved athletic performance. This guide will delve into the specifics of the available data, or lack thereof, for this compound's components and compare them directly with these scientifically validated alternatives.
Deconstructing this compound's Claims: An Evidence-Based Analysis
This compound's central claim revolved around the concept of "dormant muscle fiber activation." While the physiological basis for such a phenomenon outside of neuromuscular disease or injury is not well-established in healthy, trained individuals, the product's efficacy would theoretically rest on the pharmacological actions of its ingredients.
Creatinol-O-Phosphate (COP): Marketed as a key driver of this compound's effects, COP is a synthetic analog of creatine.[1][2] Historically, it was studied for its potential cardioprotective effects, particularly in the context of ischemia, where it was suggested to support anaerobic glycolysis.[3][4] However, robust, peer-reviewed clinical trials demonstrating its efficacy for muscle hypertrophy or performance enhancement in healthy, resistance-trained individuals are conspicuously absent from the modern scientific literature. While some sources suggest it may help buffer lactic acid and delay fatigue, these claims are not substantiated by a strong evidence base comparable to that of other ergogenic aids.[5]
Alpha-Lipoic Acid (ALA): ALA is a well-known antioxidant that has been studied for its role in improving insulin (B600854) sensitivity and glucose uptake in skeletal muscle.[6][7] Research suggests that ALA may aid in recovery and reduce markers of muscle damage and inflammation following intense exercise.[8][9][10][11] While these effects could indirectly support training adaptations, there is limited direct evidence to suggest that ALA supplementation on its own is a potent driver of muscle hypertrophy. Some studies in animal models of insulin resistance have shown that ALA may help preserve muscle mass, but this is distinct from promoting significant muscle growth in healthy, exercising individuals.[12] One study did find that combining ALA with creatine and sucrose (B13894) enhanced muscle creatine uptake more than creatine and sucrose or creatine alone.[7][13]
Scientifically Validated Alternatives for Muscle Hypertrophy
In stark contrast to the paucity of data for this compound's ingredients, several other supplements are supported by extensive scientific research.
Creatine Monohydrate: Arguably the most well-researched ergogenic aid, creatine monohydrate has been consistently shown to increase muscle mass, strength, and exercise performance.[14][15][16][17][18][19][20][21][22] Its primary mechanism of action is to increase intramuscular phosphocreatine (B42189) stores, which facilitates the rapid regeneration of ATP during high-intensity exercise.[23] This allows for greater training volume and intensity, which are key stimuli for muscle growth. Creatine has also been shown to influence satellite cell activity and various signaling pathways involved in muscle protein synthesis.[23][24]
Whey Protein: As a high-quality, rapidly digestible source of essential amino acids, particularly leucine, whey protein is a cornerstone of nutritional strategies for muscle hypertrophy.[14][18][19][20][25] Ingestion of whey protein, especially post-exercise, stimulates muscle protein synthesis (MPS) by activating the mTOR signaling pathway.[26][27] Numerous clinical trials have demonstrated that whey protein supplementation, in conjunction with resistance training, leads to significant gains in lean body mass.[25][26][28]
Beta-Hydroxy-Beta-Methylbutyrate (HMB): A metabolite of the amino acid leucine, HMB is thought to possess both anabolic and anti-catabolic properties.[29][30][31][32] It is believed to stimulate muscle protein synthesis through the mTOR pathway and reduce muscle protein breakdown.[29][30] While the evidence is somewhat mixed, some studies suggest that HMB supplementation can enhance muscle mass and strength, particularly in untrained individuals and older adults.[31][32]
Beta-Alanine: This non-essential amino acid is a precursor to carnosine, an intracellular buffer that helps to mitigate the drop in pH during high-intensity exercise.[33][34][35][36][37] By increasing muscle carnosine concentrations, beta-alanine supplementation can delay the onset of fatigue, allowing for a greater training stimulus.[36][37] This can indirectly contribute to long-term gains in muscle mass and performance.
Quantitative Data Comparison
The following tables summarize key quantitative data from representative studies on the primary ingredients of this compound and the scientifically validated alternatives.
Table 1: Creatinol-O-Phosphate (COP) & Alpha-Lipoic Acid (ALA) - Limited Evidence for Muscle Hypertrophy
| Compound | Study Population | Dosage | Duration | Key Findings | Citation |
| Creatinol-O-Phosphate | N/A | N/A | N/A | No peer-reviewed clinical trials found for muscle hypertrophy in healthy, trained individuals. | N/A |
| Alpha-Lipoic Acid | Well-trained males | 150 mg/day (acute) & 300 mg/day (chronic) | 6 days | Maintained strength during intensive training compared to placebo; no significant effect on markers of muscle damage or inflammation. | [10] |
| Alpha-Lipoic Acid with Creatine & Sucrose | Healthy males | 1000 mg/day ALA + 20g/day Creatine + 100g/day Sucrose | 5 days | Significantly greater increase in phosphocreatine and total creatine concentration compared to creatine alone or with sucrose. | [7][13] |
Table 2: Scientifically Validated Alternatives - Evidence for Muscle Hypertrophy
| Compound | Study Population | Dosage | Duration | Key Findings on Lean Body Mass/Muscle Size | Citation |
| Creatine Monohydrate | Resistance-trained males | 20g/day (loading), 5g/day (maintenance) | 12 weeks | Significant increase in lean body mass compared to placebo. | [14] |
| Whey Protein Isolate | Resistance-trained individuals | 25g/day | 12 weeks | Significant increase in muscle thickness compared to placebo. | [25] |
| HMB | Untrained males | 3g/day | 7 weeks | Significant increase in lean body mass compared to placebo. | [32] |
| Beta-Alanine | Team-sport athletes | 4.8g/day | 8 weeks | No direct measure of hypertrophy, but improved repeated sprint ability, which can contribute to greater training stimulus. | [35] |
Experimental Protocols
General Protocol for a Randomized Controlled Trial on a Muscle-Building Supplement:
A typical experimental design to validate the claims of a supplement like this compound would involve a double-blind, placebo-controlled trial.
-
Participant Recruitment: A cohort of healthy, resistance-trained individuals within a specific age range would be recruited. Baseline characteristics, including body composition, strength, and dietary intake, would be recorded.
-
Randomization: Participants would be randomly assigned to either the supplement group (receiving this compound) or a placebo group (receiving a substance identical in appearance and taste but without the active ingredients).
-
Supplementation Protocol: Both groups would follow a prescribed supplementation regimen for a set duration (e.g., 8-12 weeks).
-
Resistance Training Program: All participants would engage in a supervised, periodized resistance training program targeting major muscle groups.
-
Outcome Measures: Pre- and post-intervention measurements would be taken. Primary outcomes would include changes in lean body mass (measured by DEXA or hydrostatic weighing) and muscle strength (e.g., 1-repetition max on key lifts). Secondary outcomes could include muscle fiber cross-sectional area (from muscle biopsies), markers of muscle damage, and hormonal profiles.
-
Statistical Analysis: Appropriate statistical tests would be used to compare the changes between the supplement and placebo groups.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the mechanisms discussed, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Simplified pathway of creatine's role in enhancing training capacity, leading to muscle hypertrophy.
Caption: HMB's proposed mechanisms of action: stimulating protein synthesis and inhibiting protein breakdown.
Caption: A generalized workflow for a clinical trial investigating the efficacy of a muscle-building supplement.
Conclusion
The claims made for this compound regarding the activation of dormant muscle fibers are not supported by credible, publicly available scientific evidence. The limited research on its individual ingredients, Creatinol-O-Phosphate and Alpha-Lipoic Acid, does not provide a strong rationale for its purported effects on muscle hypertrophy in healthy, trained individuals. In contrast, supplements such as creatine monohydrate, whey protein, HMB, and beta-alanine have well-documented mechanisms of action and a substantial body of clinical evidence supporting their efficacy in promoting muscle growth and enhancing athletic performance. For researchers and professionals in drug development, the case of this compound serves as a reminder of the critical importance of rigorous, peer-reviewed scientific validation for any compound claimed to have physiological effects. Future research in the field should continue to focus on well-controlled clinical trials to elucidate the efficacy and safety of new and existing ergogenic aids.
References
- 1. Creatinol O-phosphate (COP) and muscular performance: a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 6903-79-3: Creatinol O-phosphate | CymitQuimica [cymitquimica.com]
- 3. Action of creatinol-O-phosphate on the contractility changes evoked by hypoxia and ischemia in rat isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and toxicological properties of creatinol O-phosphate. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sunlandnutrition.com [sunlandnutrition.com]
- 6. Effect of alpha-lipoic acid combined with creatine monohydrate on human skeletal muscle creatine and phosphagen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.humankinetics.com [journals.humankinetics.com]
- 8. ALA cuts muscle damage, boosts recovery in study [nutraingredients.com]
- 9. thrivous.com [thrivous.com]
- 10. examine.com [examine.com]
- 11. The effects of alpha lipoic acid on muscle strength recovery after a single and a short-term chronic supplementation - a study in healthy well-trained individuals after intensive resistance and endurance training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Effect of alpha-lipoic acid combined with creatine monohydrate on human skeletal muscle creatine and phosphagen concentration. | Semantic Scholar [semanticscholar.org]
- 14. shop.bodybuilding.com [shop.bodybuilding.com]
- 15. 10 Best Supplements for Muscle Growth, According to a Registered Dietitian [menshealth.com]
- 16. biotechabs.com [biotechabs.com]
- 17. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. supplements-for-muscle-growth | NASM [nasm.org]
- 19. Best Supplements For Muscle Growth – Forbes Health [forbes.com]
- 20. 10 Supplements for Muscle Growth [health.com]
- 21. hyugalife.com [hyugalife.com]
- 22. researchgate.net [researchgate.net]
- 23. Creatine - Wikipedia [en.wikipedia.org]
- 24. bubsnaturals.com [bubsnaturals.com]
- 25. Intake of whey isolate supplement and muscle mass gains in young healthy adults when combined with resistance training: a blinded randomized clinical trial (pilot study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Whey Protein Supplementation Combined with Exercise on Muscle Protein Synthesis and the AKT/mTOR Pathway in Healthy Adults: A Systematic Review and Meta-Analysis [mdpi.com]
- 28. prosource.net [prosource.net]
- 29. examine.com [examine.com]
- 30. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hydroxymethylbutyrate (HMB): Benefits, Downsides, and More [healthline.com]
- 32. Can Hydroxymethylbutyrate (HMB) Benefit Muscle Growth and Recovery? [verywellhealth.com]
- 33. performancelab.com [performancelab.com]
- 34. mrmnutrition.com [mrmnutrition.com]
- 35. Beta Alanine & Sports Performance - Southeast Nutrition Clinic [southeastnutritionclinic.com]
- 36. The benefits of beta-alanine for athletes - [scienceinsport.com]
- 37. canada.ca [canada.ca]
Safety Operating Guide
Proper Disposal of Aplodan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of dietary supplements like Aplodan is crucial for maintaining a safe and compliant laboratory environment. While not a regulated laboratory chemical, this compound's components, creatinol-o-phosphate and alpha-lipoic acid, necessitate careful handling and disposal to prevent potential environmental contamination and accidental exposure.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with care. The active ingredients can cause irritation upon contact.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves and safety glasses.
-
Avoid Inhalation: Handle in a well-ventilated area to avoid inhaling any dust from the capsules.
-
Skin and Eye Contact: In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[1][2]
Quantitative Data on this compound Components
The following table summarizes the key chemical information for the active ingredients in this compound.
| Chemical Name | Alternate Names | Molecular Formula | Key Hazards |
| 2-(carbamimidoyl-methyl-amino)ethoxyphosphonic acid | Creatinol-o-phosphate, COP | C4H10N3O5P | May cause skin, eye, and respiratory irritation.[1][2] |
| 1,2-dithiolane-3-pentanoic acid | Alpha-lipoic acid, ALA | C8H14O2S2 | Harmful if swallowed, causes skin and eye irritation, toxic to aquatic life with long-lasting effects.[3][4][5] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound follows the general guidelines for unused or expired dietary supplements and non-hazardous pharmaceuticals, with additional precautions due to the nature of its ingredients.
1. Deactivation and Neutralization:
-
For small quantities (e.g., a few remaining capsules), empty the contents of the capsules into a sealable plastic bag or container.
-
Mix the powder with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt.[6][7][8][9] This makes the mixture less appealing to wildlife or individuals who might come into contact with the waste and helps to absorb any active compounds.
2. Secure Containment:
-
Seal the bag or container securely to prevent leakage.[6][7]
-
If the original container is empty, scratch out or remove all personal and product information from the label to protect privacy and prevent misuse.[9]
3. Final Disposal:
-
Dispose of the sealed container in the regular municipal solid waste (trash).[9]
-
Do not flush this compound down the toilet or drain. The active ingredient, alpha-lipoic acid, is toxic to aquatic life, and this disposal method can lead to water contamination.[7][8]
4. Alternative Disposal Options:
-
Drug Take-Back Programs: The most environmentally responsible disposal method is to utilize a local drug take-back program.[6][8][10][11] These programs are often available at pharmacies, hospitals, or law enforcement agencies and ensure the substances are disposed of properly.
-
Mail-Back Programs: Some pharmacies and organizations offer prepaid mail-back envelopes for the safe disposal of unwanted medicines and supplements.[6][10][11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscience.com [chemscience.com]
- 6. fullscript.com [fullscript.com]
- 7. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Safety Precautions and Handling Procedures for Novel Chemical Compounds
A comprehensive search for safety data and handling procedures for a substance specifically named "Aplodan" did not yield any results. In the absence of specific data, researchers, scientists, and drug development professionals should treat any unknown or novel compound with the utmost caution. The following guidelines provide a general framework for handling such substances, drawing upon standard laboratory safety protocols.
When specific safety information is unavailable, a conservative approach must be taken, assuming the substance is hazardous. A thorough risk assessment is the first and most critical step before any handling of the material.
Risk Assessment and Planning
Before working with a novel compound, a detailed risk assessment should be conducted. This involves:
-
Hazard Identification: Assume the substance is toxic, flammable, and reactive. Consider all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.
-
Exposure Control: Determine the quantity of the substance to be used and the duration of the handling procedures. Plan all operations to minimize the generation of dust or aerosols.
-
Environmental Impact: Evaluate the potential for environmental contamination and plan for appropriate waste disposal.
Personal Protective Equipment (PPE)
A standard ensemble of personal protective equipment is essential when handling unknown substances. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. The specific glove material should be chosen based on the solvent or medium in which the compound is handled. |
| Eyes | Safety goggles or a face shield | To protect against splashes, dust, and vapors. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Fume hood or other ventilated enclosure | To prevent inhalation of dust, aerosols, or vapors. In some cases, a respirator may be necessary. |
Always consult with your institution's environmental health and safety (EHS) department for specific PPE recommendations.
Operational Plan for Handling
A clear, step-by-step operational plan is crucial to ensure safety.
-
Preparation:
-
Designate a specific, well-ventilated area for handling the compound, preferably within a fume hood.
-
Ensure all necessary equipment, including PPE, is readily available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) and emergency equipment (e.g., fire extinguisher, safety shower, eye wash station) accessible.
-
-
Handling:
-
Wear the appropriate PPE at all times.
-
Handle the substance in the smallest quantities necessary for the experiment.
-
Avoid direct contact with the substance. Use spatulas, forceps, or other appropriate tools.
-
Keep containers with the substance closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of novel compounds and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with the novel compound, including disposable PPE, weighing papers, and cleaning materials, should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Waste Disposal: The waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures. Do not dispose of the substance down the drain or in the regular trash.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain and clean up the spill using appropriate absorbent materials and PPE. For larger spills, evacuate the area and contact your institution's EHS department or emergency response team.
Workflow for Handling Novel Chemical Compounds
The following diagram illustrates the logical workflow for safely handling a novel or uncharacterized chemical compound in a research setting.
Caption: A flowchart outlining the key steps for the safe handling of novel chemical compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
